Product packaging for 2-Piperidinopyrimidine-5-boronic acid(Cat. No.:CAS No. 1002128-86-0)

2-Piperidinopyrimidine-5-boronic acid

Cat. No.: B1454291
CAS No.: 1002128-86-0
M. Wt: 207.04 g/mol
InChI Key: JFPMJXGMHDIKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Piperidinopyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C9H14BN3O2 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14BN3O2 B1454291 2-Piperidinopyrimidine-5-boronic acid CAS No. 1002128-86-0

Properties

IUPAC Name

(2-piperidin-1-ylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPMJXGMHDIKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675349
Record name [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002128-86-0
Record name [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Piperidinopyrimidine-5-boronic acid CAS number 1002128-86-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Piperidinopyrimidine-5-boronic acid (CAS: 1002128-86-0): A Privileged Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." this compound (CAS: 1002128-86-0) is a quintessential example of such a building block, embodying a strategic convergence of three powerful chemical motifs.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the properties, handling, synthesis, and application of this versatile reagent.

At its heart lies the pyrimidine core , a nitrogen-containing heterocycle fundamental to life as a component of nucleobases and a cornerstone of numerous FDA-approved drugs, particularly kinase inhibitors.[1][3][4] Fused to this is the piperidine moiety , a saturated heterocycle renowned for its ability to enhance druggability by improving pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and providing ideal vectors for exploring the binding pockets of biological targets.[2] The final component, the boronic acid , serves a dual purpose. It is a supremely versatile functional group for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, enabling the rapid generation of molecular libraries.[5][6] Concurrently, the boronic acid itself can act as a pharmacophore, forming reversible covalent bonds with key residues in enzyme active sites, a strategy famously employed in protease inhibitors.[6][7]

This document provides a detailed exploration of this compound, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and authoritative foundation for its use in the laboratory.

Section 1: Physicochemical Properties and Strategic Handling

The utility of any chemical reagent is intrinsically linked to its stability and proper handling. Boronic acids, while powerful, require careful management to ensure their integrity and reactivity.

PropertyValueReference(s)
CAS Number 1002128-86-0[8][9][10]
Molecular Formula C₉H₁₄BN₃O₂[9][10][11]
Molecular Weight 207.04 g/mol [9][11]
Typical Purity ≥96%[12]
Classification Heterocyclic Building Block[9]
Protein Degrader Building Block[12]
Stability and Storage: Preserving Reactivity

Boronic acids are susceptible to two primary degradation pathways: protodeboronation (hydrolysis of the C-B bond) and dehydration to form cyclic anhydrides known as boroxines. These processes diminish the reagent's efficacy in coupling reactions. Therefore, stringent storage conditions are not merely recommendations but are critical for experimental success.

ConditionRecommendationRationaleReference(s)
Temperature Refrigerate (Store below 4°C / 39°F)Minimizes the rate of decomposition and dehydration reactions.[13][14]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Prevents oxidation and minimizes contact with atmospheric moisture, which can lead to hydrolysis.[13]
Moisture Keep in a tightly sealed container in a dry environment (desiccator recommended)Exposure to moisture is a primary driver of hydrolysis (protodeboronation) and can cause clumping, making handling difficult.[13][15]
pH Avoid strongly acidic or basic conditions during storageBoth extremes can catalyze the cleavage of the carbon-boron bond. Boronic acids are generally most stable at a neutral pH.[13]
Safe Handling and Personal Protective Equipment (PPE)

Safe laboratory practice is paramount. While this specific compound does not have exhaustive toxicological data, the general class of boronic acids and their potential degradation products warrant caution.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.[13][16]

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of fine dust.[13]

  • Handling: Use scoops or spatulas for transferring the powder to avoid generating dust.[14] Avoid direct contact with skin, eyes, and clothing.[13]

  • Associated Hazards: It is crucial to note that boronic acids can degrade to boric acid, a compound classified with reproductive toxicity (H360: May damage fertility or the unborn child). Therefore, all handling should be performed with the assumption of this potential hazard.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]

Section 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control. A common and logical approach is the palladium-catalyzed borylation of a halogenated precursor.

Retrosynthetic Analysis

The most direct synthetic pathway involves the installation of the boronic acid group onto a pre-formed 2-piperidinopyrimidine core. This is typically achieved from the corresponding 5-bromo derivative, which serves as a stable and readily available starting material.

G target This compound disconnect C-B Disconnection (Miyaura Borylation) target->disconnect precursor 2-Piperidino-5-bromopyrimidine + Bis(pinacolato)diboron disconnect->precursor

Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthetic Protocol: Miyaura Borylation

This protocol describes a robust method for synthesizing the pinacol ester of the target boronic acid, which is often used as a more stable surrogate in coupling reactions and can be hydrolyzed to the boronic acid if needed.

  • Reactor Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-piperidino-5-bromopyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).[17]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) to the flask. Then, add anhydrous 1,4-dioxane via syringe.[17]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 3-12 hours.

    • Causality: The base (potassium acetate) is crucial for the catalytic cycle, facilitating the regeneration of the active palladium catalyst. Pd(dppf)Cl₂ is an excellent catalyst for this transformation due to its high activity and stability.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound pinacol ester.

Quality Control and Characterization

The identity and purity of the final compound should be rigorously confirmed. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[9]

  • ¹H NMR: Will confirm the presence of protons on the pyrimidine and piperidine rings and the absence of the bromo-precursor.

  • LC-MS: Provides a determination of purity (by peak area at a specific wavelength) and confirms the correct molecular weight of the compound.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[5]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The electron-deficient nature of the pyrimidine ring and the favorable electronic environment at the 5-position make this substrate highly reactive and efficient in the crucial transmetalation step.[5][18]

G pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-R Ln pd_complex->pd_trans Transmetalation (R-B(OH)₂) pd_trans->pd0 Reductive Elimination (Ar-R) center G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents: Aryl Halide, Boronic Acid, Base prep2 Add Catalyst & Degassed Solvent prep1->prep2 prep3 Seal Vial prep2->prep3 react Microwave Irradiation (100-120 °C, 15-30 min) prep3->react workup1 Cool & Dilute with Solvent react->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis Confirm Product via NMR, LC-MS workup4->analysis G cluster_enzyme Enzyme Active Site Enzyme Serine Residue (Nucleophile) BoronicAcid R-B(OH)₂ Adduct Reversible Covalent Adduct (Tetrahedral Boronate) BoronicAcid->Adduct + Enzyme-Ser-OH

References

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Piperidinopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of 2-Piperidinopyrimidine-5-boronic acid (C₉H₁₄BN₃O₂), a heterocyclic building block of interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causal logic behind the analytical choices, ensuring a self-validating and robust elucidation workflow. We will detail field-proven protocols for High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹¹B) and multidimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The integration of these techniques provides an unambiguous confirmation of molecular weight, elemental composition, functional groups, and atom connectivity, culminating in a validated structural assignment.

Introduction: The "Why" Behind the Workflow

In modern drug discovery, the absolute structural integrity of novel building blocks is paramount. This compound presents a unique analytical challenge due to its combination of three distinct chemical moieties: a pyrimidine ring, a saturated piperidine substituent, and a reactive boronic acid group. Each component requires specific analytical techniques for confirmation. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised intellectual property.

Our approach is therefore holistic. We begin with mass spectrometry to confirm the most fundamental properties—mass and formula. We then employ a suite of NMR techniques as the core of the elucidation, methodically building the molecular skeleton and confirming connectivity. Finally, IR spectroscopy provides orthogonal confirmation of the key functional groups. This structured, multi-faceted approach ensures the highest degree of confidence in the final structure.

Strategic Elucidation Workflow

The logical flow of analysis is critical for an efficient and definitive outcome. The following workflow is designed to build evidence systematically, with each step confirming and complementing the last.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr Core Structural Analysis (NMR) cluster_functional Functional Group Confirmation cluster_end Final Confirmation MS High-Resolution MS H1_NMR ¹H NMR MS->H1_NMR Confirms MW & Formula C13_NMR ¹³C NMR H1_NMR->C13_NMR Proton Env. COSY 2D COSY H1_NMR->COSY B11_NMR ¹¹B NMR C13_NMR->B11_NMR Carbon Skeleton HSQC 2D HSQC/HMBC C13_NMR->HSQC B11_NMR->COSY Boron Env. COSY->HSQC ¹H-¹H Bonds FTIR FTIR Spectroscopy HSQC->FTIR ¹H-¹³C Bonds Structure Validated Structure FTIR->Structure Functional Groups

Figure 1: Systematic workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI). This is a crucial first step as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For boron-containing compounds, the unique isotopic signature of boron (¹⁰B at ~20%, ¹¹B at ~80%) provides an additional, powerful layer of confirmation that is often overlooked.[2]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over an m/z range of 50-500.

  • Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value. Verify the isotopic distribution pattern characteristic of a compound containing one boron atom.

Data Presentation: Expected HRMS Data
ParameterExpected ValueRationale
Molecular Formula C₉H₁₄BN₃O₂Based on the proposed structure.[1]
Molecular Weight 207.0 g/mol Calculated from the molecular formula.[1]
Theoretical [M+H]⁺ (¹¹B) 208.1203C₉H₁₅¹¹BN₃O₂⁺
Theoretical [M+H]⁺ (¹⁰B) 207.1232C₉H₁₅¹⁰BN₃O₂⁺
Observed Pattern A pair of peaks separated by ~1 Da with a ~4:1 intensity ratio (¹¹B:¹⁰B)This is the hallmark isotopic signature of a monoborylated compound.[2]

NMR Spectroscopy: Building the Molecular Framework

Expertise & Experience: NMR is the cornerstone of structure elucidation. A multi-pronged approach is non-negotiable for a molecule of this complexity. We use ¹H and ¹³C NMR to map the organic framework, but for this specific molecule, ¹¹B NMR is the definitive experiment to confirm the chemical environment of the boron atom, distinguishing the desired sp²-hybridized boronic acid from potential sp³-hybridized boronate esters or other boron species.[3][4][5] Two-dimensional (2D) NMR is then used to piece the puzzle together, confirming the connectivity between the piperidine and pyrimidine fragments.

¹¹B NMR: The Boronic Acid Litmus Test

Trustworthiness: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination state of the boron atom.[5] A trigonal planar (sp²) boronic acid will exhibit a characteristically broad signal in the δ 19-30 ppm range, while a tetrahedral (sp³) boronate ester or borate complex would appear significantly upfield (δ 1-10 ppm).[5][6] This single experiment provides authoritative confirmation of the boronic acid functionality.

Experimental Protocol: ¹¹B NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: A multinuclear NMR spectrometer operating at a ¹¹B frequency of ≥128 MHz.

  • Reference: An external reference of BF₃·OEt₂ (δ 0.0 ppm) is typically used.[7]

  • Acquisition: Acquire with proton decoupling. A sufficient number of scans (e.g., 1024) is necessary due to the broad nature of the signal.[3][8]

¹H and ¹³C NMR: Mapping the Scaffolds

Expertise & Experience: The choice of DMSO-d₆ as the solvent is deliberate. It is polar enough to dissolve the compound and, crucially, its residual water peak does not obscure key aromatic signals. It also allows for the observation of exchangeable protons, such as the B(OH)₂ protons of the boronic acid, which typically appear as a broad singlet.

Data Presentation: Predicted NMR Assignments
GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Pyrimidine H4/H6 8.5 - 9.0 (2H, s)~158-162Deshielded aromatic protons adjacent to two nitrogen atoms.
Piperidine α-CH₂ 3.5 - 3.8 (4H, m)~45Aliphatic protons adjacent to the pyrimidine nitrogen.
Piperidine β/γ-CH₂ 1.5 - 1.8 (6H, m)~25-26Saturated aliphatic protons in the piperidine ring.
Boronic Acid B(OH)₂ 8.0 - 8.5 (2H, br s)-Exchangeable protons, broad signal.
Pyrimidine C2 ~160Carbon attached to two nitrogens (piperidine and ring N).
Pyrimidine C5 ~120-130Carbon bearing the boronic acid group (C-B bond).
2D NMR: Validating Connectivity

Trustworthiness: While 1D NMR suggests the presence of the fragments, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the definitive proof of how they are connected.

  • COSY: Will show correlations between adjacent protons within the piperidine ring, confirming its integrity.

  • HSQC/HMBC: An HSQC experiment will link each proton signal to its directly attached carbon. A long-range HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final validation step, showing a correlation between the piperidine α-protons and the pyrimidine C2 carbon, unambiguously proving the point of attachment.

Figure 2: Key HMBC correlation confirming the piperidine-pyrimidine linkage.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR provides a rapid and reliable method to confirm the presence of key functional groups.[9][10] While NMR and MS provide the core structural data, FTIR serves as an excellent orthogonal technique. For this molecule, we are specifically looking for the characteristic vibrations of the B-O and O-H bonds of the boronic acid, as well as the C=N and C-N stretches of the heterocyclic system.[9][11]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is recorded, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum is taken and automatically subtracted.

Data Presentation: Characteristic FTIR Absorptions
Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200 (broad) O-H stretchBoronic Acid B(OH)₂
~2950-2850 C-H stretchPiperidine CH₂
~1620-1550 C=N / C=C stretchPyrimidine Ring
~1350-1310 B-O stretchBoronic Acid

Conclusion: A Self-Validating Structural Assignment

By systematically applying this multi-technique workflow, we achieve a high-confidence structural elucidation of this compound.

  • HRMS confirms the elemental formula C₉H₁₄BN₃O₂ via exact mass and the characteristic boron isotope pattern.

  • ¹¹B NMR definitively identifies the sp²-hybridized boronic acid functional group with a characteristic chemical shift.

  • ¹H and ¹³C NMR resolve the specific proton and carbon environments of the pyrimidine and piperidine rings.

  • 2D NMR (COSY & HMBC) validates the intramolecular connectivity, proving the attachment of the piperidine ring to the C2 position of the pyrimidine.

  • FTIR provides orthogonal confirmation of all key functional groups present in the molecule.

This integrated and self-validating approach ensures that the structure is not merely proposed but rigorously proven, providing the solid foundation required for its application in research and drug development.

References

An In-Depth Technical Guide to the Known Biological Activities of Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleobases and a plethora of therapeutic agents.[1][2] Concurrently, the boronic acid functional group has garnered significant attention, particularly following the clinical success of drugs like bortezomib, for its unique ability to form reversible covalent bonds with biological nucleophiles.[3] The strategic fusion of these two pharmacophores gives rise to pyrimidine boronic acids, a class of compounds with burgeoning potential in drug discovery. This technical guide provides a comprehensive overview of the known biological activities of pyrimidine boronic acids, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic promise. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for navigating the scientific intricacies and opportunities presented by this fascinating class of molecules.

I. Anticancer Activity: Targeting Key Nodes in Oncogenic Pathways

The most extensively documented biological activity of pyrimidine boronic acids lies in their potential as anticancer agents.[4][5] Their mechanism of action is often rooted in the inhibition of enzymes that are critical for cancer cell proliferation, survival, and protein homeostasis.

A. Inhibition of Valosin-Containing Protein (VCP/p97)

A significant breakthrough in the exploration of pyrimidine boronic acids as anticancer agents is the discovery of their potent inhibitory activity against Valosin-Containing Protein (VCP), also known as p97.[4][6] VCP/p97 is an AAA+ ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS) by mediating the degradation of misfolded proteins.[4][6] Its inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells, making it an attractive target for cancer therapy.

A series of novel pyrimidine molecules bearing a boronic acid moiety have been identified as potent VCP/p97 inhibitors.[4][6]

Quantitative Data: VCP/p97 Inhibition
Compound IDR GroupEnzymatic IC50 (nM)[4]A549 Cell IC50 (µM)[4]RPMI8226 Cell IC50 (µM)[4]
17 4-(methylsulfonyl)benzyl54.72.800.86

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

The lead compound, 17 , demonstrates potent enzymatic inhibition of VCP/p97 and significant anti-proliferative effects in non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[4]

Mechanism of Action and Structure-Activity Relationship (SAR)

The boronic acid moiety is crucial for the inhibitory activity, likely forming a reversible covalent bond with a key residue in the ATPase active site of VCP/p97. The pyrimidine core acts as a scaffold, and substitutions on the pyrimidine ring and the linker to the boronic acid significantly influence potency.[4] SAR studies have indicated that the nature and position of substituents on the phenylboronic acid moiety are also critical for activity.[4][6]

cluster_0 VCP/p97 Inhibition Workflow Start Start Synthesize_Derivatives Synthesize Pyrimidine Boronic Acid Derivatives Start->Synthesize_Derivatives Enzymatic_Assay VCP/p97 ATPase Inhibition Assay Synthesize_Derivatives->Enzymatic_Assay Cell_Based_Assay Cancer Cell Line Viability Assay (e.g., MTT) Enzymatic_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Experimental Workflow for VCP/p97 Inhibitor Discovery.
Experimental Protocol: VCP/p97 ATPase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established methods for measuring VCP/p97 ATPase activity.[6]

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme Solution: Dilute purified VCP/p97 enzyme to the desired concentration in Assay Buffer.

    • Compound Dilution: Prepare serial dilutions of the pyrimidine boronic acid derivatives in DMSO, then dilute further in Assay Buffer.

    • ATP Solution: Prepare a solution of ATP in Assay Buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Assay Procedure :

    • In a 384-well white plate, add 5 µL of the compound dilution or vehicle (DMSO) control.

    • Add 10 µL of the Enzyme Solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATP Solution.

    • Incubate at 37°C for 60 minutes.

    • Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • The luminescence signal is inversely proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

B. Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[7] While specific data for pyrimidine boronic acids as kinase inhibitors is still emerging, their potential is significant. The boronic acid moiety could form unique interactions with active site residues, potentially leading to novel inhibitory profiles.

One promising target is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a serine/threonine kinase crucial for innate immune signaling.[6] Pyrimidine-based IRAK4 inhibitors are known, and the incorporation of a boronic acid could enhance potency and selectivity.[6]

cluster_1 IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->IRAK4

Targeting the IRAK4 Signaling Pathway.
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol for a luminescence-based kinase assay that can be adapted for various kinases.[8]

  • Reagent Preparation :

    • Kinase Assay Buffer: Specific to the kinase of interest (e.g., for JAK2, a buffer containing Tris, MgCl₂, DTT, and BSA).

    • Kinase Solution: Dilute the target kinase (e.g., IRAK4, Aurora Kinase) in Kinase Assay Buffer.

    • Substrate Solution: Prepare a solution of the specific peptide or protein substrate for the kinase in Kinase Assay Buffer.

    • Compound Dilution: Prepare serial dilutions of pyrimidine boronic acid compounds in DMSO, followed by dilution in Kinase Assay Buffer.

    • ATP Solution: Prepare a solution of ATP in Kinase Assay Buffer.

    • ATP Detection Reagent (e.g., Kinase-Glo®, Promega).

  • Assay Procedure :

    • In a 384-well white plate, add the compound dilutions or vehicle control.

    • Add the Kinase Solution to each well.

    • Add the Substrate Solution to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the ATP Solution.

    • Incubate at 30°C for 60 minutes.

    • Add the ATP Detection Reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence with a plate reader.

  • Data Analysis :

    • A higher luminescence signal indicates less ATP consumption and therefore, greater kinase inhibition.

    • Calculate the percent inhibition relative to controls.

    • Determine IC50 values from dose-response curves.

II. Antimicrobial Activity: A New Frontier

The pyrimidine core is found in many antimicrobial agents.[2] The addition of a boronic acid moiety opens up new avenues for developing novel antibiotics, particularly as inhibitors of bacterial enzymes.

A. Inhibition of β-Lactamases

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[6] Boronic acids are known to be effective inhibitors of serine β-lactamases, acting as transition-state analogs.[6] The development of pyrimidine boronic acids as β-lactamase inhibitors is an active area of research.[6]

Mechanism of Inhibition

Boronic acid inhibitors of serine β-lactamases form a stable, covalent adduct with the active site serine residue, mimicking the tetrahedral transition state of β-lactam hydrolysis. This effectively inactivates the enzyme and restores the efficacy of β-lactam antibiotics.

Experimental Protocol: β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol utilizes the chromogenic cephalosporin substrate, nitrocefin.[3]

  • Reagent Preparation :

    • Assay Buffer: 100 mM PBS, neutral pH.

    • Nitrocefin Stock Solution: 10 mg/mL in DMSO.

    • Nitrocefin Working Solution: Dilute the stock solution to 0.5-1.0 mg/mL in Assay Buffer. The solution should be yellow.

    • Enzyme Solution: Purified β-lactamase in Assay Buffer.

    • Inhibitor Solutions: Serial dilutions of pyrimidine boronic acid compounds in Assay Buffer.

  • Assay Procedure :

    • In a 96-well plate, add the Enzyme Solution.

    • Add the Inhibitor Solutions or vehicle control to the respective wells.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the Nitrocefin Working Solution to all wells.

    • Immediately measure the absorbance at 486 nm kinetically for 10-30 minutes using a microplate reader.

  • Data Analysis :

    • The rate of increase in absorbance at 486 nm is proportional to the β-lactamase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.

III. Antiviral Activity: Targeting Viral Replication

Pyrimidine derivatives have a long history as antiviral agents.[9] The antiviral activity of pyrimidine boronic acids is an emerging field with promising potential, either through direct inhibition of viral enzymes or by targeting host factors essential for viral replication.

A. Direct-Acting Antiviral Potential

While much of the research on antiviral pyrimidines focuses on nucleoside analogs, there is growing interest in non-nucleoside inhibitors. A recent study has identified boronate-containing diarylpyrimidine derivatives as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[9] One lead compound exhibited an EC50 value of 0.005 µM against wild-type HIV-1.[9] This highlights the potential of incorporating a boronic acid ester into the pyrimidine scaffold to develop direct-acting antivirals.

B. Inhibition of Pyrimidine Biosynthesis

Many viruses rely on the host cell's machinery for replication, including the de novo synthesis of pyrimidines.[9] Therefore, inhibiting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can have broad-spectrum antiviral effects.[9] While direct evidence for pyrimidine boronic acids as DHODH inhibitors is limited, this remains a plausible and attractive mechanism of action to explore, given the established role of other pyrimidine derivatives in this area.

cluster_2 Antiviral Mechanisms Direct_Inhibition Direct Inhibition of Viral Enzymes (e.g., HIV-1 RT) Viral_Replication Viral Replication Direct_Inhibition->Viral_Replication Inhibits Host_Targeting Inhibition of Host Pyrimidine Biosynthesis (e.g., DHODH) Pyrimidine_Pool Cellular Pyrimidine Pool Host_Targeting->Pyrimidine_Pool Depletes Virus Virus Virus->Viral_Replication Pyrimidine_Pool->Viral_Replication Required for

Potential Antiviral Mechanisms of Pyrimidine Boronic Acids.

IV. Anti-inflammatory Activity

Pyrimidine derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

A. COX Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[10] Some pyrimidine derivatives have shown high selectivity towards COX-2.[10][11] Although specific data on pyrimidine boronic acids as COX inhibitors is not yet widely available, this is a logical area for future investigation.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is a general method for screening COX-2 inhibitors.[12][13]

  • Reagent Preparation :

    • COX Assay Buffer.

    • COX Probe.

    • COX Cofactor.

    • Arachidonic Acid Solution.

    • Human recombinant COX-2 enzyme.

    • Inhibitor solutions: Serial dilutions of test compounds.

  • Assay Procedure :

    • In a 96-well black plate, add Assay Buffer, COX Probe, and COX Cofactor.

    • Add the inhibitor solutions or vehicle control.

    • Add the COX-2 enzyme solution.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding the Arachidonic Acid Solution.

    • Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis :

    • The rate of fluorescence increase is proportional to COX-2 activity.

    • Calculate the percent inhibition for each compound concentration.

    • Determine IC50 values from dose-response curves.

V. Conclusion and Future Perspectives

Pyrimidine boronic acids represent a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents, particularly as VCP/p97 inhibitors, has paved the way for further exploration into other therapeutic areas. The unique chemical properties of the boronic acid moiety, combined with the versatility of the pyrimidine scaffold, offer a rich platform for the design of novel enzyme inhibitors.

Future research should focus on expanding the scope of biological targets for pyrimidine boronic acids, with a particular emphasis on kinases, viral proteases, and inflammatory mediators. In-depth structure-activity relationship studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. As our understanding of the intricate roles of these molecules in biological systems grows, so too will their potential to be developed into the next generation of targeted therapeutics.

References

An In-depth Technical Guide to 2-Piperidinopyrimidine-5-boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Piperidinopyrimidine-5-boronic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, synthesis, quality control, and applications of this versatile compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, appearing in a vast array of pharmaceuticals with applications ranging from oncology to virology. The incorporation of a boronic acid moiety at the 5-position of a 2-piperidinopyrimidine core creates a highly versatile intermediate. This structure allows for the strategic introduction of diverse molecular fragments through robust and well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The piperidine group at the 2-position can significantly influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, making it a valuable component in drug design.

This guide will provide a detailed exploration of this compound, offering practical insights for its effective utilization in research and development.

Commercial Availability and Sourcing

Acquiring high-quality starting materials is a critical first step in any research endeavor. This compound and its more stable pinacol ester derivative are available from a number of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the quality of the accompanying analytical data.

Below is a comparative table of some commercial suppliers for this compound and its pinacol ester. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid1002128-86-0≥95.0%Inquire
Santa Cruz Biotechnology This compound1002128-86-0Research GradeInquire
Santa Cruz Biotechnology 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester1015242-08-6Research GradeInquire
Boron Molecular 2-(piperiden-1-yl)pyrimidine-5-boronic acid, pinacol ester1015242-08-6InquireInquire
Amerigo Scientific (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acidNot Applicable95%Inquire

Synthesis and Purification: A Practical Approach

While this compound is commercially available, in-house synthesis may be desirable for scalability or cost-effectiveness. The most common route to this compound involves the Miyaura borylation of the corresponding 5-bromo-2-piperidinopyrimidine.

Exemplary Synthesis Protocol: Miyaura Borylation

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactants 5-Bromo-2-piperidinopyrimidine + Bis(pinacolato)diboron Product This compound pinacol ester Reactants->Product Pd catalyst, Base, Solvent (e.g., Pd(dppf)Cl2, KOAc, Dioxane) Final_Product This compound Product->Final_Product Hydrolysis (e.g., Acidic workup)

A generalized synthetic workflow.

Materials:

  • 5-Bromo-2-piperidinopyrimidine (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Toluene

  • n-Heptane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-piperidinopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite and wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a mixture of toluene and n-heptane.

    • Wash the organic layer sequentially with water, 1 M HCl, 1 M NaOH, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound pinacol ester.

  • Hydrolysis to Boronic Acid:

    • The crude pinacol ester can often be used directly in subsequent reactions.

    • If the free boronic acid is required, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.

Purification Strategies

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system must be empirically determined.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of silica can sometimes lead to degradation. Using a deactivated silica gel or a different stationary phase like alumina may be beneficial.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be purified by partitioning between an organic solvent and a basic aqueous solution, followed by acidification and re-extraction.[1]

Quality Control and Analytical Methods

Ensuring the quality and purity of this compound is paramount for its successful application. A combination of analytical techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the piperidine and pyrimidine ring protons. The chemical shifts and coupling constants of the aromatic protons on the pyrimidine ring are characteristic and can be used to confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • ¹¹B NMR: Boron-11 NMR can be a useful tool for characterizing boronic acids and their esters, with the chemical shift being indicative of the boron environment.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.

Exemplary HPLC Method Parameters:

This is a starting point for method development and will likely require optimization.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: This is a versatile and robust stationary phase suitable for a wide range of small organic molecules.

  • Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the boronic acid and any basic nitrogens, leading to better peak shape and retention time reproducibility.

  • Gradient Elution: A gradient is often necessary to elute all components of a reaction mixture with good resolution in a reasonable timeframe.

G cluster_0 HPLC Purity Analysis Workflow Sample_Prep Prepare sample solution (e.g., in mobile phase) Injection Inject onto HPLC system Sample_Prep->Injection Separation Separation on C18 column with gradient elution Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Integrate peaks and calculate purity Detection->Data_Analysis

A typical workflow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify any impurities or degradation products. Electrospray ionization (ESI) is a common technique for this type of molecule.

Stability and Storage

Boronic acids are known to be sensitive to certain conditions, and proper handling and storage are essential to maintain their integrity.

Key Stability Considerations:

  • Protodeboronation: This is the cleavage of the C-B bond, which can be promoted by acidic or basic conditions, as well as by certain transition metals.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation.

  • Formation of Boroxines: As mentioned earlier, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides. This is often a reversible process.

Recommended Storage Conditions:

To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be protected from moisture and light.[3]

Forced Degradation Studies

To understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method, forced degradation studies are recommended. These studies involve subjecting the compound to a variety of stress conditions more severe than those it would typically encounter during storage.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 60 °C
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60 °C
Oxidation 3% - 30% H₂O₂ at room temperature
Thermal Stress Elevated temperatures (e.g., 60 °C, 80 °C)
Photostability Exposure to light (as per ICH Q1B guidelines)

The degradation products formed under these conditions should be characterized to understand the degradation pathways.

G cluster_0 Forced Degradation Study Workflow Start 2-Piperidinopyrimidine- 5-boronic acid Acid Acidic Stress Start->Acid Base Basic Stress Start->Base Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Analyze stressed samples by stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize significant degradation products Analysis->Characterization

A workflow for conducting forced degradation studies.

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for coupling this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

G cluster_0 Suzuki-Miyaura Coupling Workflow Reactants Combine aryl halide, boronic acid, catalyst, and base Inert Establish inert atmosphere Reactants->Inert Solvent Add degassed solvent Inert->Solvent Reaction Heat and stir Solvent->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Purify by chromatography or recrystallization Workup->Purification Product Final coupled product Purification->Product

References

A Guide to the Retrosynthetic Analysis and Synthesis of 2-Piperidinopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidine Boronic Acids

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to virology.[1] Its nitrogen-rich, electron-deficient nature provides a versatile template for molecular recognition, particularly through hydrogen bonding. The incorporation of a boronic acid moiety, specifically at the 5-position, transforms the pyrimidine into a powerful building block for drug discovery. This functional group is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][2]

2-Piperidinopyrimidine-5-boronic acid, the subject of this guide, combines the therapeutic potential of the 2-aminopyrimidine core with the synthetic utility of the boronic acid. This molecule is of significant interest to researchers developing novel therapeutics, such as kinase or VCP/p97 inhibitors.[3][4] This document provides an in-depth analysis of two strategic retrosynthetic approaches to this target molecule, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for its synthesis.

Retrosynthetic Strategy 1: Late-Stage Borylation via Halogen-Metal Exchange

This initial strategy focuses on introducing the synthetically versatile boronic acid group in the final steps of the synthesis. This approach is often favored as it avoids exposing the sensitive C-B bond to potentially harsh reaction conditions in earlier steps.

Logical Disconnections: Pathway 1

The primary disconnection is the C-B bond, leading back to a halogenated pyrimidine precursor. The second disconnection targets the C-N bond of the piperidine moiety.

G Target This compound Intermediate1 2-Piperidino-5-bromopyrimidine Target->Intermediate1 C-B Disconnection (Borylation) Start1 5-Bromo-2-chloropyrimidine Intermediate1->Start1 C-N Disconnection (Buchwald-Hartwig or SNAr) Start2 Piperidine Intermediate1->Start2 C-N Disconnection (Buchwald-Hartwig or SNAr)

Caption: Retrosynthetic analysis via a late-stage borylation strategy.

Forward Synthesis: Pathway 1

The forward synthesis begins with the commercially available and versatile building block, 5-bromo-2-chloropyrimidine.[5][6]

Step 1: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Piperidine Moiety

The greater reactivity of the C2-chloro position on the pyrimidine ring towards nucleophilic attack allows for a regioselective reaction.[5]

  • Reaction: 5-Bromo-2-chloropyrimidine reacts with piperidine.

  • Rationale: The electron-withdrawing nature of the ring nitrogens activates the C2 and C4/C6 positions for nucleophilic aromatic substitution. The C2 position is generally the most reactive. While a palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the high reactivity of 2-chloropyrimidines often allows for a simpler, non-catalyzed SNAr reaction, particularly with a nucleophilic amine like piperidine.[7][8][9]

  • Product: 2-Piperidino-5-bromopyrimidine.

Step 2: Borylation via Halogen-Metal Exchange

The final step involves converting the C-Br bond to the desired boronic acid.

  • Reaction: 2-Piperidino-5-bromopyrimidine undergoes a lithium-halogen exchange followed by quenching with a borate ester.

  • Rationale: This is a classic and effective method for introducing a boronic acid group. The reaction is performed at very low temperatures (-78 °C) to manage the reactivity of the organolithium intermediate. Subsequent hydrolysis under acidic conditions yields the final boronic acid. A similar strategy has been successfully employed for the synthesis of (2-aminopyrimidin-5-yl)boronic acid.[10][11]

  • Product: this compound.

Experimental Protocols: Pathway 1

Protocol 1.1: Synthesis of 2-Piperidino-5-bromopyrimidine
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
5-Bromo-2-chloropyrimidine193.4110.01.01.93 g
Piperidine85.1512.01.21.18 mL
Potassium Carbonate (K₂CO₃)138.2120.02.02.76 g
Acetonitrile (CH₃CN)41.05--50 mL

Methodology:

  • To a 100 mL round-bottom flask, add 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

  • Add piperidine (1.18 mL, 12.0 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-piperidino-5-bromopyrimidine.

Protocol 1.2: Synthesis of this compound
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2-Piperidino-5-bromopyrimidine242.125.01.01.21 g
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.065.51.12.2 mL
Triisopropyl borate188.087.51.51.73 mL
Tetrahydrofuran (THF), anhydrous72.11--50 mL
1 M Hydrochloric Acid (HCl)36.46--As needed

Methodology:

  • Under a nitrogen atmosphere, dissolve 2-piperidino-5-bromopyrimidine (1.21 g, 5.0 mmol) in anhydrous THF (50 mL) in a flame-dried, three-neck flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • Add triisopropyl borate (1.73 mL, 7.5 mmol) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 2-3.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization.

Retrosynthetic Strategy 2: Early-Stage Borylation & Late-Stage C-N Coupling

This alternative approach installs the boronic acid (or a protected version like a pinacol ester) onto the pyrimidine core early in the synthesis. The C-N bond is then formed in the final step. This can be advantageous if the final C-N coupling conditions are milder than the borylation step.

Logical Disconnections: Pathway 2

The first disconnection is the C-N bond, leading to a borylated pyrimidine and piperidine. The second disconnection is the C-B bond, leading back to the same halogenated starting material.

G Target This compound Intermediate1 2-Chloro-5-(pinacolboranyl)pyrimidine Target->Intermediate1 C-N Disconnection (Buchwald-Hartwig) Start2 Piperidine Target->Start2 C-N Disconnection (Buchwald-Hartwig) Start1 5-Bromo-2-chloropyrimidine Intermediate1->Start1 C-B Disconnection (Miyaura Borylation)

Caption: Retrosynthetic analysis via an early-stage borylation strategy.

Forward Synthesis: Pathway 2

This pathway also commences with 5-bromo-2-chloropyrimidine.

Step 1: Miyaura Borylation

The C5-bromo position is selectively converted to a boronic ester.

  • Reaction: 5-Bromo-2-chloropyrimidine is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

  • Rationale: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for high regioselectivity.[5] The pinacol ester is used as it is more stable and easier to handle and purify than the free boronic acid.[10]

  • Product: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

Step 2: Buchwald-Hartwig Amination

The final step is the palladium-catalyzed coupling of the 2-chloropyrimidine intermediate with piperidine.

  • Reaction: The 2-chloro-5-(pinacolboranyl)pyrimidine is coupled with piperidine using a palladium catalyst and a suitable phosphine ligand.

  • Rationale: While the C2-Cl bond can undergo SNAr, a Buchwald-Hartwig amination is often more general and efficient, especially for less reactive or sterically hindered substrates.[7][12] The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) is crucial for activating the C-Cl bond for oxidative addition to the palladium center.[13]

  • Product: this compound pinacol ester, which can be hydrolyzed to the final product if required.

Experimental Protocols: Pathway 2

Protocol 2.1: Synthesis of 2-Chloro-5-(pinacolboranyl)pyrimidine
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
5-Bromo-2-chloropyrimidine193.4110.01.01.93 g
Bis(pinacolato)diboron (B₂pin₂)253.9411.01.12.79 g
Pd(dppf)Cl₂·CH₂Cl₂816.640.30.03245 mg
Potassium Acetate (KOAc)98.1430.03.02.94 g
1,4-Dioxane, anhydrous88.11--50 mL

Methodology:

  • In an oven-dried flask under a nitrogen atmosphere, combine 5-bromo-2-chloropyrimidine (1.93 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), potassium acetate (2.94 g, 30.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol).

  • Add anhydrous 1,4-dioxane (50 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired pinacol boronate ester.

Protocol 2.2: Synthesis of this compound pinacol ester
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2-Chloro-5-(pinacolboranyl)pyrimidine240.505.01.01.20 g
Piperidine85.156.01.20.59 mL
Pd₂(dba)₃915.720.10.0292 mg
RuPhos467.620.20.0494 mg
Sodium tert-butoxide (NaOtBu)96.107.01.4673 mg
Toluene, anhydrous92.14--50 mL

Methodology:

  • In a glovebox or under a nitrogen atmosphere, charge a flask with Pd₂(dba)₃ (92 mg, 0.1 mmol), RuPhos (94 mg, 0.2 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).

  • Add a solution of 2-chloro-5-(pinacolboranyl)pyrimidine (1.20 g, 5.0 mmol) in anhydrous toluene (50 mL).

  • Add piperidine (0.59 mL, 6.0 mmol).

  • Seal the flask and heat the mixture to 100 °C for 8-12 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify by column chromatography on silica gel to yield the this compound pinacol ester.[14]

Comparative Analysis and Conclusion

Both retrosynthetic pathways provide viable routes to this compound from the same starting material.

  • Pathway 1 (Late-Stage Borylation): This route is more atom-economical in the first step and avoids the use of palladium catalysts for the C-N bond formation, which can be a cost and purification advantage. However, it requires the use of cryogenic temperatures and highly reactive organolithium reagents, which may not be ideal for large-scale synthesis or for substrates with functional groups sensitive to strong bases.

  • Pathway 2 (Early-Stage Borylation): This pathway utilizes robust and well-established palladium-catalyzed reactions. The Miyaura borylation is highly reliable, and the resulting pinacol ester is a stable, easily purified intermediate. The final Buchwald-Hartwig amination is a powerful and versatile reaction.[7][13] This route may offer better functional group tolerance and scalability, despite requiring two separate palladium-catalyzed steps.

The choice between these strategies will depend on the specific constraints of the research or development environment, including scale, available equipment, and the presence of other functional groups on the piperidine or pyrimidine rings in more complex analogues. Both approaches, grounded in fundamental principles of heterocyclic chemistry and organometallic catalysis, offer reliable and reproducible methods for accessing this valuable synthetic intermediate.

References

The Strategic Application of 2-Piperidinopyrimidine-5-boronic Acid in Modern Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology. Its unique electronic properties and ability to form key hydrogen bond interactions within ATP-binding sites of kinases have rendered it a privileged structure. This technical guide delves into the specific applications of a highly valuable, yet specialized building block: 2-Piperidinopyrimidine-5-boronic acid . We will explore its strategic deployment in the synthesis of potent and selective kinase inhibitors, with a focus on the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This document provides field-proven insights into the causality behind its use, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and a discussion of its role in shaping the structure-activity relationship (SAR) of next-generation inhibitors.

Introduction: The Rationale for the 2-Piperidinopyrimidine Scaffold

The pursuit of highly selective and potent kinase inhibitors is a paramount objective in contemporary drug discovery. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components prime targets for therapeutic intervention.[1] The development of dual PI3K/mTOR inhibitors has emerged as a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single kinase in the pathway.[2]

The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] The strategic incorporation of a piperidine moiety at the 2-position of the pyrimidine ring offers several distinct advantages from a medicinal chemistry perspective:

  • Modulation of Physicochemical Properties: The saturated heterocyclic nature of piperidine can improve aqueous solubility and metabolic stability compared to more lipophilic or planar aromatic substituents.

  • Vectorial Exit into Solvent-Exposed Regions: The piperidine group can act as a vector, projecting substituents out of the primary binding pocket and into the solvent-exposed region, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

  • Introduction of a Basic Center: The nitrogen atom within the piperidine ring provides a basic handle that can be exploited for salt formation, improving bioavailability and formulation characteristics.

The boronic acid functionality at the 5-position transforms this privileged scaffold into a versatile synthetic intermediate, primed for efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This guide will focus on the practical application of its pinacol ester form, 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (CAS 1015242-08-6) , a more stable and commonly used surrogate in synthesis.

Core Application: Synthesis of a Pyrido[2,3-d]pyrimidine-based PI3K/mTOR Inhibitor

The pyrido[2,3-d]pyrimidine core is a prominent scaffold found in several potent PI3K/mTOR inhibitors.[1] The synthesis of such molecules often relies on a convergent strategy where a key C-C bond is formed late in the sequence. This compound is an ideal coupling partner for this purpose.

The workflow for synthesizing a representative inhibitor is outlined below. The key transformation is the Suzuki-Miyaura coupling, which joins the 2-piperidinopyrimidine moiety with a functionalized pyridopyrimidine core.

G cluster_0 Synthesis Workflow A 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester C Suzuki-Miyaura Cross-Coupling A->C B Functionalized Halogenated Pyrido[2,3-d]pyrimidine Core B->C D Final Inhibitor (Pyrido[2,3-d]pyrimidine Scaffold) C->D Key C-C Bond Formation E Biological Evaluation D->E F SAR Data & Optimization E->F

Figure 1: General workflow for inhibitor synthesis.
Causality in Experimental Design: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of catalysts and ligands. The reactivity of pyrimidine boronic acids at the 5-position is generally favorable, as the electronic environment is conducive to the crucial transmetalation step in the catalytic cycle.

Choosing the Right Conditions:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a robust and commonly used catalyst for such couplings. For more challenging substrates, catalyst systems using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can improve efficiency.

  • Base: An aqueous base is necessary to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and commonly used.

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane or DMF are excellent choices for their ability to solubilize the organic reactants and their miscibility with water.

  • Temperature: Heating is usually required to drive the reaction to completion. Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the coupling of 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester with a hypothetical chlorinated pyrido[2,3-d]pyrimidine core.

Materials:

  • 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (1.1 equiv)

  • Chlorinated pyrido[2,3-d]pyrimidine derivative (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add the chlorinated pyrido[2,3-d]pyrimidine (e.g., 200 mg, 1.0 equiv), 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 20-30 minutes.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Structure-Activity Relationship (SAR) and Biological Impact

The introduction of the 2-piperidinopyrimidine moiety via the boronic acid building block has a predictable and significant impact on the biological activity of the final inhibitor. Studies on related 2-aminopyrimidine and piperidinyl aminopyrimidine kinase inhibitors provide valuable insights into the SAR.[1]

Key SAR Insights:

  • Hinge Binding: The pyrimidine nitrogens are critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a canonical interaction for this class of inhibitors.

  • Selectivity Pocket: The piperidine ring and its potential substituents can interact with a selectivity pocket adjacent to the main ATP-binding site, helping to differentiate between closely related kinases.

  • Improved Cellular Potency: The physicochemical properties imparted by the piperidine group often lead to improved cell permeability and, consequently, better performance in cell-based assays compared to more rigid or lipophilic analogs.

Data Presentation: Representative Inhibitor Performance

The table below summarizes representative (hypothetical) data for a PI3K/mTOR inhibitor synthesized using the described methodology. The data is modeled on published results for structurally similar compounds to provide a realistic performance profile.

Compound ID Target Moiety PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) Cellular Assay (MCF-7) GI₅₀ (nM)
Inhibitor-A 2-Piperidinopyrimidine5.212.8150
Analog-B 2-Anilinopyrimidine15.645.1580
Analog-C 2-(4-Fluorophenyl)pyrimidine22.378.4>1000

Table 1: Comparative in vitro activity. The data illustrates how the 2-piperidinopyrimidine moiety (Inhibitor-A) can confer superior enzymatic and cellular potency compared to analogs with different substituents at the 2-position.

The Targeted Signaling Pathway: PI3K/mTOR

Understanding the targeted pathway is crucial for interpreting biological data and guiding further optimization. The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation

Figure 2: Simplified PI3K/mTOR signaling pathway.

A dual PI3K/mTOR inhibitor, synthesized using our building block, would act at the nodes labeled "PI3K" and "mTORC1/mTORC2," effectively shutting down downstream signaling that promotes cancer cell growth and survival.

Conclusion and Future Outlook

This compound and its pinacol ester are highly valuable and strategic building blocks in medicinal chemistry. Their utility extends beyond the example provided, with potential applications in the development of inhibitors for other kinase families and diverse biological targets. The combination of a proven hinge-binding scaffold, a versatile handle for modulating physicochemical properties, and a reactive boronic acid for efficient coupling makes this reagent a powerful tool in the arsenal of the modern drug discovery professional. As the demand for more potent and selective targeted therapies continues to grow, the strategic application of such well-designed building blocks will be indispensable in the creation of next-generation medicines.

References

Methodological & Application

Suzuki-Miyaura coupling with 2-Piperidinopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Suzuki-Miyaura Coupling with 2-Piperidinopyrimidine-5-boronic acid for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Value of the 2-Piperidinopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a piperidine moiety, the resulting 2-piperidinopyrimidine structure offers a unique combination of rigidity and conformational flexibility, making it a valuable building block in drug discovery.[3] These scaffolds are integral to molecules targeting a range of biological pathways. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, prized for its functional group tolerance and the stability of its boronic acid reagents.[4][5] This guide provides a detailed examination and a robust starting protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, a key transformation for elaborating this important scaffold.

Mechanism and Key Considerations for Heteroaromatic Coupling

The success of a Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. However, the use of nitrogen-rich heteroaromatic substrates like this compound introduces specific challenges that must be addressed for efficient coupling.

Key Challenges:

  • Catalyst Inhibition: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[6][7] The choice of a sterically hindered and electron-rich phosphine ligand is crucial to mitigate this effect and promote the desired catalytic cycle.[6]

  • Protodeboronation: Heteroaryl boronic acids, particularly those that are electron-deficient or contain acidic protons, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8] This process is often base-promoted and can significantly reduce product yield. Careful selection of the base and reaction temperature is necessary to minimize this decomposition pathway.

  • Role of the Base: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)3]⁻), which then facilitates the transmetalation step with the palladium-halide complex.[5][9][10][11] However, excessively strong bases or high concentrations can accelerate protodeboronation.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), with the choice often depending on the specific substrates.[12][13]

Substituent Effects:

The 2-piperidinopyrimidine ring contains two distinct electronic features influencing reactivity:

  • Pyrimidine Nitrogens: The two nitrogen atoms are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid.

  • Piperidino Group: The piperidino group at the 2-position is a strong electron-donating group (EDG). This EDG character increases the electron density on the pyrimidine ring, which can help facilitate the crucial transmetalation step.

Catalytic Cycle Diagram

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex L₂Pd(Ar)(X) Pd0->OA_Complex Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OA_Complex RBY2 Boronic Acid (R-B(OH)₂) Borate Activated Borate [R-B(OH)₃]⁻ RBY2->Borate Base Base (e.g., K₂CO₃) Base->Borate T_Complex Transmetalation Complex L₂Pd(Ar)(R) Borate->T_Complex OA_Complex->T_Complex Transmetalation OA_Complex:s->T_Complex:n T_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) T_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials & Equipment:

  • Reactants: this compound (1.0 equiv), Aryl/Heteroaryl Halide (1.0-1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR PdCl₂(dppf)-CH₂Cl₂ Adduct (2-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware, TLC plates, rotary evaporator, column chromatography setup.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere:

    • Seal the vessel. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Prepare a degassed solvent mixture. To degas the solvent (e.g., 1,4-Dioxane/Water 4:1), bubble Argon or Nitrogen through it for 15-20 minutes.

    • Using a syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction:

    • Conventional Heating: Place the flask in a pre-heated oil bath (typically 80-100 °C). Attach a condenser and heat under inert gas with vigorous stirring.

    • Microwave Heating: Place the sealed vial in the microwave reactor. Heat to the desired temperature (typically 100-150 °C) for the specified time (15-60 minutes).[6]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture at regular intervals. The disappearance of the limiting starting material indicates reaction completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Optimization and Troubleshooting

The success of this coupling can be highly dependent on the specific substrates used. The following table outlines key parameters for optimization.

ParameterOptions & ConsiderationsRationale
Catalyst Pd(PPh₃)₄: A general, reliable choice. PdCl₂(dppf): Often excellent for heteroaromatic couplings. Buchwald Ligands (e.g., XPhos, SPhos) + Pd₂(dba)₃: Highly active systems for challenging couplings, good for overcoming catalyst inhibition.[6]The ligand's steric bulk and electron-donating properties are critical. Bulky, electron-rich ligands promote reductive elimination and prevent catalyst deactivation by the pyrimidine nitrogens.[6]
Base K₂CO₃: A common, moderately strong base. K₃PO₄: A stronger base, often effective for less reactive chlorides.[13] Cs₂CO₃: A strong, soluble base that can be effective at lower temperatures.The base must be strong enough to form the borate anion but not so strong as to cause significant protodeboronation. The choice can influence reaction rate and yield.
Solvent Dioxane/H₂O: A standard, effective mixture. DMF or Toluene: Aprotic polar or nonpolar options, may be better for specific substrates. 2-MeTHF: A greener solvent alternative.The solvent must solubilize the reagents and facilitate the reaction. The presence of water can be crucial for dissolving the base and aiding the formation of the active borate species.
Temperature 80-150 °C: Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and protodeboronation.Start at a moderate temperature (80-90 °C) and increase if the reaction is sluggish. Microwave heating can significantly shorten reaction times.[6]

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen exposure). 2. Catalyst inhibition by substrate. 3. Insufficient temperature.1. Ensure thorough degassing of solvents and use of an inert atmosphere. 2. Switch to a more robust catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like XPhos).[6] 3. Increase the reaction temperature or switch to microwave heating.
Low Yield 1. Protodeboronation of the boronic acid. 2. Incomplete reaction. 3. Homocoupling of the boronic acid.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the temperature, or use the boronic acid pinacol ester instead. 2. Increase reaction time or temperature. 3. Ensure the reaction is strictly anaerobic.
Multiple Side Products 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Substrate decomposition.1. Increase catalyst loading or switch to a more stable pre-catalyst. 2. Lower the reaction temperature. 3. Verify the stability of starting materials under the reaction conditions.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds with applications as anticancer, antiviral, and anti-inflammatory agents.[1] The ability to strategically functionalize this privileged heterocycle is therefore of paramount importance in the synthesis of novel drug candidates.[2][3] Among the most robust and versatile methods for achieving this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5]

This guide provides an in-depth technical overview and practical protocols for the Suzuki-Miyaura cross-coupling of 2-piperidinopyrimidine-5-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical role of catalyst and ligand selection, and provide detailed, field-proven experimental procedures to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6][7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[5][7] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' B(OH)3 + X- B(OH)3 + X- Ar-Pd(II)(Ar')L2->B(OH)3 + X- Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

While the Suzuki-Miyaura reaction is highly versatile, the specific nature of heteroaromatic substrates like this compound introduces unique challenges and considerations.

  • The "Nitrogen Problem": The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][8] This is analogous to the well-documented "2-pyridyl problem".[1]

  • Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding unsubstituted pyrimidine.[1][9] This is often exacerbated by the presence of water and certain bases.

  • Ligand Selection: The choice of phosphine ligand is critical to a successful coupling. Bulky, electron-rich ligands, such as those developed by Buchwald and Fu (e.g., SPhos, XPhos, RuPhos), are often highly effective.[1] These ligands promote the desired oxidative addition and reductive elimination steps while mitigating catalyst deactivation.[1][10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific coupling partners and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl bromide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound, the aryl/heteroaryl bromide, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1]

Materials:

  • Same as Protocol 1.

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the this compound, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[1]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[1]

  • Add the degassed solvent system via syringe.[1]

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.[1]

  • Workup and purify the product as described in Protocol 1.[1]

References

Application Notes and Protocols: Utilizing 2-Piperidinopyrimidine-5-boronic Acid in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boronic Acids in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics.[1][2] This approach hinges on a fundamental principle: small, low-complexity molecules ("fragments") can bind to biological targets with high ligand efficiency, even if their affinity is modest.[1] These initial weak interactions are then optimized through structure-guided chemistry to yield high-affinity lead compounds.

Within the expansive toolkit of FBDD, covalent fragments have garnered significant interest. By forming a chemical bond with the target protein, they can overcome the challenge of detecting low-affinity binders, a common hurdle in fragment screening.[3] Among the various "warheads" used for covalent targeting, the boronic acid moiety stands out for its unique and highly advantageous chemical properties.

Boronic acids, characterized by an sp²-hybridized boron atom with an empty p-orbital, act as mild electrophiles or Lewis acids.[4] This allows them to form reversible covalent bonds, most notably with the hydroxyl groups of serine and threonine residues or the epsilon-amino group of lysine within a protein's active or allosteric site.[4][5] This reversible nature is critical, as it reduces the risk of off-target modifications associated with highly reactive, irreversible covalent inhibitors. The pyrimidine scaffold, on the other hand, is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions.[6]

This application note provides a comprehensive protocol for the use of 2-Piperidinopyrimidine-5-boronic acid , a fragment that marries the covalent targeting potential of a boronic acid with the established scaffolding properties of a substituted pyrimidine, in a typical FBDD campaign. We will detail its handling and storage, provide step-by-step protocols for primary screening, hit validation, and structural characterization, and discuss the critical aspects of data interpretation to ensure the identification of robust and meaningful hits.

Physicochemical Properties and Handling of this compound

Proper handling and storage of fragment libraries are paramount to ensure the integrity and reproducibility of screening campaigns.[7] Boronic acids, in particular, require careful attention due to their potential for dehydration to form boroxine anhydrides.

PropertyValueSource
CAS Number 1002128-86-0[8][9]
Molecular Formula C₉H₁₄BN₃O₂[8][9]
Molecular Weight 207.0 g/mol [8][9]
Purity >95% (recommended)[8]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, MethanolGeneral Chemical Knowledge

Protocol 1: Storage and Solubilization

  • Long-Term Storage: Upon receipt, store the solid compound at 2-8°C in a desiccated environment. This minimizes degradation from atmospheric moisture.

  • Stock Solution Preparation:

    • For primary screening, prepare a 100 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a standard solvent for compound libraries and is compatible with most screening assays at low final concentrations (<1%).[10]

    • Use of anhydrous DMSO is critical to prevent hydrolysis and maintain the stability of the boronic acid.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Short-Term Storage: Store DMSO stock solutions at -20°C. For daily use, a fresh aliquot can be thawed and kept at room temperature, protected from light. It is advisable to use fresh solutions for screening runs.[11]

The Fragment Screening Workflow: A Multi-Stage Approach

A successful FBDD campaign is a hierarchical process designed to efficiently identify true binders and eliminate artifacts. Our recommended workflow for this compound involves a high-throughput primary screen to identify initial hits, followed by a biophysical validation assay to confirm binding and determine affinity, and finally, structural studies to elucidate the binding mode.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., Differential Scanning Fluorimetry) FragmentLibrary->PrimaryScreen High-throughput Triage InitialHits Initial Hits PrimaryScreen->InitialHits Validation Orthogonal Validation (e.g., Surface Plasmon Resonance) ValidatedHits Validated Hits Validation->ValidatedHits InitialHits->Validation Confirm Binding & Affinity Structural Structural Biology (e.g., X-ray Crystallography) LeadOpt Structure-Guided Hit-to-Lead Chemistry Structural->LeadOpt ValidatedHits->Structural Elucidate Binding Mode SAR Structure-Activity Relationship (SAR) LeadOpt->SAR

A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, leading to an increase in its melting temperature (Tₘ).[12]

Rationale: The binding of a ligand, such as our boronic acid fragment, to the folded state of a protein provides additional stability. This increased stability requires more thermal energy to unfold the protein, which is observed as a positive shift in the Tₘ.

Step-by-Step Protocol:

  • Protein Preparation: Prepare a solution of the purified target protein at a concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability and compatibility with the assay.

  • Assay Plate Preparation:

    • In a 384-well PCR plate, add the protein solution to each well.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding. A 1:1000 final dilution is a common starting point.

  • Fragment Addition:

    • Using an acoustic dispenser or a liquid handler, transfer the this compound from its stock solution to the assay plate to achieve a final concentration typically between 200 µM and 1 mM.

    • Include positive controls (known binders, if available) and negative controls (DMSO only) on each plate to ensure assay performance and for data normalization.

  • Thermal Denaturation:

    • Seal the plate securely and place it in a real-time PCR instrument.

    • Run a temperature gradient from 25°C to 95°C, increasing the temperature in small increments (e.g., 0.5°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve for each well.

    • The Tₘ is the midpoint of the unfolding transition, typically calculated by fitting the curve to a Boltzmann equation.

    • A hit is defined as a fragment that induces a statistically significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control (e.g., ΔTₘ > 3 standard deviations of the control wells).

Protocol 3: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free detection of binding events. It is an ideal orthogonal method to validate hits from primary screens and to quantify their binding affinity (Kᴅ) and kinetics (kₐ and kₑ).[13][14][15]

Rationale: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (the fragment) in solution binds to a target protein immobilized on the chip. The magnitude of the response is proportional to the mass of the bound ligand.

SPR_Mechanism cluster_0 SPR Sensor Chip Surface cluster_1 SPR Signal Output (Sensorgram) Protein Immobilized Target Protein Fragment Fragment in Solution (this compound) Complex Protein-Fragment Complex Fragment->Complex Association (ka) Complex->Protein Dissociation (kd) Sensorgram

Simplified workflow of an SPR experiment.

Step-by-Step Protocol:

  • Chip Preparation:

    • Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a stable surface with sufficient response units (RUs) for detecting small fragment binding.

    • A reference flow cell should be prepared in parallel (e.g., by activating and deactivating without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a series of dilutions of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).

    • Concentrations should typically range from low micromolar to high micromolar (e.g., 1 µM to 500 µM) to adequately define the binding curve.

  • Binding Analysis:

    • Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow sufficient time for association and dissociation phases to be observed.

  • Data Collection and Analysis:

    • Record the sensorgrams (response units vs. time).

    • Perform reference subtraction and buffer blank subtraction.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

    • Alternatively, fit the full association and dissociation curves to a kinetic model to determine the association rate constant (kₐ) and dissociation rate constant (kₑ).

Protocol 4: Structural Characterization via X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target. This structural insight is invaluable for the subsequent hit-to-lead optimization phase, allowing for rational, structure-guided design of more potent analogues.[16][17][18]

Rationale: By determining the electron density map of a protein-fragment co-crystal, the precise orientation of the fragment in the binding pocket and its specific interactions (including the covalent bond formed by the boronic acid) can be visualized.

Step-by-Step Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the purified protein pre-incubated with a 2- to 10-fold molar excess of this compound.

    • Soaking: If protein crystals are already available, soak them in a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours. This is often a more successful approach for fragments.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.

    • Model the fragment, including the tetrahedral geometry of the boron atom covalently bound to a serine, threonine, or other nucleophilic residue, into the density.[16]

    • Refine the structure until convergence is reached with good R-factors and geometry.

Data Interpretation: Navigating the Nuances of Boronic Acid Fragments

The interpretation of data from screening boronic acid-containing fragments requires careful consideration of their unique chemical nature.

  • Confirming Covalent Binding: In X-ray crystallography, the short distance between the boron atom and a protein nucleophile (e.g., serine Oγ), along with the tetrahedral geometry at the boron center, provides definitive evidence of covalent bond formation.[18]

  • Reversibility: While SPR kinetics can provide insights, the reversibility of the covalent bond can be further confirmed using wash-out experiments or by competing the fragment with a known active site ligand.

  • Avoiding False Positives: Boronic acids can interact with diols.[19][20] If buffer components or assay reagents contain cis-diols, this can lead to false positives. It is crucial to use buffers free of such components (e.g., avoid sugars as cryoprotectants where possible). The use of orthogonal assays (e.g., DSF and SPR) is a key strategy to filter out technology-specific artifacts.[21]

  • Structure-Activity Relationship (SAR): The initial hit provides a starting point. The piperidine and pyrimidine moieties can be synthetically modified to improve non-covalent interactions and enhance affinity and selectivity, guided by the structural information obtained from crystallography.

By following this comprehensive workflow, researchers can effectively leverage the unique properties of this compound to identify and validate high-quality starting points for the development of novel therapeutics.

References

Synthesis of 2-Piperidinopyrimidine-5-boronic Acid Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of 2-piperidinopyrimidine-5-boronic acid derivatives, crucial building blocks in contemporary drug discovery and medicinal chemistry. The pyrimidine scaffold is a privileged structure in a multitude of biologically active compounds, and its functionalization is of paramount importance. This document offers an in-depth narrative on the strategic synthesis, beginning with the preparation of a key intermediate, 5-bromo-2-chloropyrimidine, followed by a regioselective nucleophilic aromatic substitution with piperidine, and culminating in the introduction of the boronic acid moiety via a Miyaura borylation. The subsequent utility of the synthesized boronic acid is demonstrated through its application in Suzuki-Miyaura cross-coupling reactions to generate a diverse library of derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and mechanistic insights to empower rational experimental design.

Introduction: The Significance of Piperidinopyrimidine Scaffolds

The fusion of pyrimidine and piperidine moieties creates a chemical scaffold with significant therapeutic potential. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] The introduction of a boronic acid group at the 5-position of the 2-piperidinopyrimidine core transforms this scaffold into a versatile intermediate for carbon-carbon bond formation, most notably through the robust and highly functional group tolerant Suzuki-Miyaura cross-coupling reaction.[4][5] This enables the facile introduction of a wide range of aryl and heteroaryl substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will delineate a reliable and efficient synthetic pathway to access these valuable this compound derivatives, providing detailed experimental protocols and the scientific rationale behind each step.

Strategic Synthetic Approach

The synthesis of this compound derivatives is best approached through a convergent strategy that leverages the differential reactivity of a key intermediate, 5-bromo-2-chloropyrimidine. The chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the 5-position. This inherent reactivity difference allows for a selective and stepwise functionalization of the pyrimidine ring.

The overall synthetic workflow can be visualized as follows:

G A 2-Hydroxypyrimidine B 5-Bromo-2-hydroxypyrimidine A->B Bromination C 5-Bromo-2-chloropyrimidine (Key Intermediate) B->C Chlorination D 2-(Piperidin-1-yl)-5-bromopyrimidine C->D S_NAr with Piperidine E 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester D->E Miyaura Borylation G 2-(Piperidin-1-yl)-5-(aryl/heteroaryl)pyrimidine Derivatives E->G Suzuki-Miyaura Coupling F Aryl/Heteroaryl Halide F->G

Figure 1. Overall synthetic workflow.

Detailed Synthetic Protocols

Part I: Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

The journey begins with the synthesis of the pivotal building block, 5-bromo-2-chloropyrimidine. This is typically achieved in a two-step sequence from the commercially available 2-hydroxypyrimidine.

Step 1: Bromination of 2-Hydroxypyrimidine

The initial step involves the bromination of 2-hydroxypyrimidine to introduce the bromine atom at the C5 position.

  • Protocol:

    • To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in a suitable solvent such as toluene, add tribromopyridine (1.2 eq).

    • Heat the reaction mixture at 80 °C for 8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water to quench the reaction.

    • Separate the aqueous layer and extract twice with ethyl acetate.

    • Combine the organic layers and wash with 10% sodium thiosulfate solution, followed by saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and n-heptane to afford 5-bromo-2-hydroxypyrimidine.

Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

The hydroxyl group of 5-bromo-2-hydroxypyrimidine is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Protocol:

    • Under an inert atmosphere (e.g., nitrogen), suspend 5-bromo-2-hydroxypyrimidine (1.0 eq) in toluene.

    • Carefully add phosphorus oxychloride (2.0 eq) to the suspension.

    • Add triethylamine (2.0 eq) dropwise at 35 °C.

    • Heat the reaction mixture to 80-85 °C and stir for 6 hours, monitoring for the consumption of the starting material by HPLC.

    • After cooling, concentrate the mixture under reduced pressure to remove excess toluene and POCl₃.

    • Carefully pour the residue into ice-cold water and neutralize to pH 8-9 with a 20% aqueous sodium carbonate solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-chloropyrimidine.

Part II: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

With the key intermediate in hand, the next step is the selective introduction of the piperidine moiety at the C2 position. The greater electrophilicity of the C2 position, influenced by the two nitrogen atoms in the pyrimidine ring, directs the nucleophilic attack of piperidine to this site.

G cluster_0 S_NAr Mechanism A 5-Bromo-2-chloropyrimidine B Meisenheimer Complex A->B + Piperidine C 2-(Piperidin-1-yl)-5-bromopyrimidine B->C - HCl Piperidine Piperidine

Figure 2. SNAr mechanism for piperidine addition.

  • Protocol:

    • Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

    • Add piperidine (1.2 eq) to the solution.

    • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to act as a scavenger for the generated HCl.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 2-(piperidin-1-yl)-5-bromopyrimidine, can be purified by column chromatography on silica gel.

Part III: Miyaura Borylation

The crucial boronic acid functionality is introduced at the C5 position via a palladium-catalyzed Miyaura borylation reaction. This reaction couples the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester. The pinacol ester is a stable, crystalline solid that is easy to handle and purify, and it serves as an excellent surrogate for the free boronic acid in subsequent reactions.[5][6]

G cluster_0 Miyaura Borylation Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-Br A->B Oxidative Addition C Ar-Pd(II)-OAc B->C Anion Exchange D Ar-Pd(II)-B(pin) C->D Transmetalation D->A Reductive Elimination E Ar-B(pin) ArBr 2-(Piperidin-1-yl)-5-bromopyrimidine B2pin2 B_2pin_2 KOAc KOAc

Figure 3. Miyaura Borylation catalytic cycle.

  • Protocol:

    • In a reaction vessel, combine 2-(piperidin-1-yl)-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (1.5 eq).

    • Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%), to the mixture.

    • Add a dry, degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford 2-(piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester.[7][8][9]

Table 1: Summary of Reaction Conditions for Miyaura Borylation

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Efficient for cross-coupling of aryl bromides.
Base KOAcA mild base that promotes the catalytic cycle without causing significant side reactions.[6]
Solvent 1,4-Dioxane, DMSOAprotic polar solvents that solubilize the reactants and facilitate the reaction.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Part IV: Suzuki-Miyaura Cross-Coupling for Derivatization

The synthesized 2-(piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester is now a versatile building block for diversification via the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups.

  • Protocol:

    • In a reaction vessel, combine 2-(piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (1.0 eq), the desired aryl or heteroaryl halide (e.g., a substituted aryl bromide) (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

    • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

    • Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction, and perform a standard aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the final derivative by column chromatography or recrystallization.

Table 2: Representative Examples of Suzuki-Miyaura Coupling

Aryl HalideProductExpected Yield (%)
4-Bromoanisole5-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine85-95%
3-Bromopyridine5-(Pyridin-3-yl)-2-(piperidin-1-yl)pyrimidine75-85%
1-Bromo-4-(trifluoromethyl)benzene2-(Piperidin-1-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidine80-90%

Characterization

The identity and purity of the synthesized intermediates and final products should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the various functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

This application note has provided a comprehensive and practical guide to the synthesis of this compound derivatives. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug discovery and medicinal chemistry can efficiently access this valuable class of compounds. The strategic, stepwise functionalization of the pyrimidine ring, culminating in the versatile boronic acid intermediate, opens the door to the rapid generation of diverse chemical libraries for the identification of new therapeutic agents.

References

Application of 2-Piperidinopyrimidine-5-boronic Acid in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] Its prevalence stems from its ability to mimic the purine core of ATP, allowing pyrimidine-based molecules to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. Kinases such as Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor-1 Receptor (IGF-1R) are key drivers in various malignancies, and their inhibition has led to significant advances in targeted cancer therapy.[3][4]

The 2,4-diaminopyrimidine core, in particular, has proven to be a highly effective framework for developing potent and selective kinase inhibitors.[5] The strategic functionalization of this scaffold is crucial for achieving desired potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, and the use of heteroaryl boronic acids is instrumental in building the complex architectures of kinase inhibitors.[6]

This technical guide focuses on the application of a key building block, 2-piperidinopyrimidine-5-boronic acid , in the synthesis of advanced pyrimidine-based kinase inhibitors. We will delve into its reactivity, provide a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling, and discuss the significance of the resulting compounds as potent kinase inhibitors.

This compound: A Versatile Building Block

This compound is a valuable reagent for introducing a substituted pyrimidine moiety into a target molecule. The boronic acid at the 5-position of the pyrimidine ring generally exhibits good reactivity in Suzuki-Miyaura coupling reactions. The piperidine group at the 2-position can serve as a key interaction point within the kinase binding pocket or as a vector for modulating physicochemical properties such as solubility and cell permeability.

The primary application of this building block is in the synthesis of di- and tri-substituted pyrimidine derivatives, which are often potent inhibitors of kinases like ALK and IGF-1R. A notable example is its use in the synthesis of compounds described in patent WO/2010/002655, which details pyrimidine derivatives for treating conditions that respond to ALK or IGF-1R inhibition.[3]

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like our this compound) with an organohalide. This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and halides.

The general workflow for the synthesis of a kinase inhibitor using this compound via a Suzuki coupling is depicted below.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Final Product reagent1 2-Piperidinopyrimidine- 5-boronic acid heating Heat under Inert Atmosphere (e.g., 80-100°C) reagent1->heating reagent2 Aryl/Heteroaryl Halide (e.g., Dichloropyrimidine derivative) reagent2->heating catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->heating base Base (e.g., K2CO3) base->heating solvent Degassed Solvent (e.g., Dioxane/Water) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Di- or Tri-substituted Pyrimidine Kinase Inhibitor purification->product

A generalized workflow for a Suzuki coupling experiment.

Detailed Experimental Protocol: Synthesis of a Di-substituted Pyrimidine Core

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound (or its pinacol ester) with a dihalopyrimidine derivative, a common step in the synthesis of various kinase inhibitors.

Reaction Scheme:

(A representative reaction scheme would be depicted here, showing this compound coupling with a dihalopyrimidine)

Materials:

  • 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester (1.0 equiv)

  • 2,4-Dichloro-5-fluoropyrimidine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-(piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester, 2,4-dichloro-5-fluoropyrimidine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 2:1 ratio) to the flask via syringe.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-4-(2-(piperidin-1-yl)pyrimidin-5-yl)-5-fluoropyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

  • Catalyst: Pd(PPh₃)₄ is a versatile and widely used catalyst for Suzuki couplings. For more challenging substrates, other palladium catalysts with more sophisticated phosphine ligands may be required.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic reactants and the inorganic base.

Application in the Synthesis of Potent Kinase Inhibitors

The di-substituted pyrimidine core synthesized in the protocol above is a key intermediate for creating highly potent and selective kinase inhibitors. The remaining chlorine atom on the pyrimidine ring can be further substituted, typically through a nucleophilic aromatic substitution (SNAr) reaction, to introduce another pharmacophoric group. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

For instance, the synthesized intermediate can be reacted with various anilines to produce 2,4-diaminopyrimidine derivatives that have shown significant inhibitory activity against kinases like ALK and IGF-1R.[3]

Data Presentation: Inhibitory Activity of a Representative Compound

The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized using a this compound-derived core. The data is indicative of the potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
CeritinibALK0.15[7]
CeritinibIGF-1R-[7]
LinsitinibIGF-1R35[1]
LinsitinibIR75[1]

Note: Ceritinib is presented as a structural analogue and potent ALK inhibitor with a related pyrimidine core. Linsitinib is a known IGF-1R inhibitor. Specific IC₅₀ values for compounds directly synthesized from this compound as described in patent literature are not always publicly disclosed in peer-reviewed journals.

Signaling Pathway Context

The targeted kinases, ALK and IGF-1R, are crucial nodes in signaling pathways that drive cell proliferation and survival. The diagram below illustrates a simplified representation of these pathways and where the synthesized inhibitors exert their effect.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS ALK ALK ALK->PI3K ALK->RAS STAT3 STAT3 ALK->STAT3 AKT Akt PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Inhibitor Pyrimidine-based Inhibitor Inhibitor->IGF1R Inhibition Inhibitor->ALK Inhibition

Simplified ALK and IGF-1R signaling pathways.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing the complex molecular architectures required for effective and selective kinase inhibition. The resulting di- and tri-substituted pyrimidine scaffolds have demonstrated significant potential in targeting key oncogenic drivers like ALK and IGF-1R. As our understanding of kinase biology deepens, the continued use of such strategic building blocks will be paramount in the development of next-generation targeted cancer therapies.

References

Application Notes & Protocols: Strategic C-N Coupling with 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern drug discovery and development, the pyrimidine core is a "privileged scaffold," a recurring motif in a multitude of clinically significant molecules. Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, making it a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1][2] The functionalization of this core is paramount, and among the most powerful methods for forging carbon-nitrogen (C-N) bonds is the palladium-catalyzed Buchwald-Hartwig amination.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Piperidinopyrimidine-5-boronic acid in C-N cross-coupling reactions. While often associated with Suzuki-Miyaura C-C couplings, boronic acids can also participate, sometimes as activating species, in advanced C-N bond formations.[6] We will delve into the mechanistic underpinnings of the reaction, provide a robust, field-proven protocol, and offer insights into systematic reaction optimization and troubleshooting. Our objective is to equip you not just with a recipe, but with the strategic understanding required to adapt and perfect this crucial transformation for your specific synthetic challenges.

Mechanistic Rationale: Understanding the Catalytic Engine

The Buchwald-Hartwig amination is a testament to the power of organometallic catalysis. The reaction is not a simple mixing of reagents but a finely tuned cycle where each component—the palladium source, the ligand, the base, and the solvent—plays a critical and interdependent role.[3][7] Understanding this cycle is the key to rational troubleshooting and optimization.

The generally accepted mechanism proceeds through several key stages, initiated by the in situ formation of the active Pd(0) catalyst from a Pd(II) precatalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)-(X)L Oxidative Addition Complex Pd0->OA_Complex + Ar-X Oxidative Addition Amine_Coord [Ar-Pd(II)-(NHR'R'')L]⁺X⁻ Amine Coordination OA_Complex->Amine_Coord + HNR'R'' Ligand Exchange Amido_Complex Ar-Pd(II)-(NR'R'')L Amido Complex Amine_Coord->Amido_Complex + Base - Base-H⁺X⁻ Deprotonation Amido_Complex->Pd0 Reductive Elimination Forms Ar-NR'R'' Product Coupled Product (Ar-NR'R'') Amido_Complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_Complex Amine Amine (HNR'R'') Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Ligand (e.g., XPhos, RuPhos, P(t-Bu)₃): This is arguably the most critical component. The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center, promotes the oxidative addition of the aryl halide, and, most importantly, facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[9] The steric bulk of the ligand is crucial for preventing the formation of inactive palladium dimers and for accelerating the rate-limiting reductive elimination step.

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): The base is essential for deprotonating the amine after it coordinates to the palladium center, forming the palladium-amido complex.[7][9] This step is critical for catalyst turnover. The strength and identity of the base can dramatically affect the reaction's success; strong bases like sodium tert-butoxide are highly effective but may not be tolerated by sensitive functional groups, whereas weaker inorganic bases like potassium phosphate or cesium carbonate offer greater functional group compatibility.[7]

  • Solvent (e.g., Toluene, Dioxane, DMF): The solvent's primary role is to dissolve the reactants and catalyst. However, its polarity and coordinating ability can also influence the stability of catalytic intermediates.[8][10] Aprotic solvents are standard, with toluene, dioxane, and DMF being common choices. The optimal solvent often depends on the specific substrates and the solubility of the base.[7]

Experimental Protocol: C-N Coupling of an Aryl Bromide with this compound

This protocol describes a general method for the palladium-catalyzed C-N coupling of an aryl bromide with an amine partner, where the pyrimidine boronic acid can act as the arylating agent in a reaction analogous to a Suzuki-Miyaura C-N coupling, or more commonly, where the boronic acid moiety is retained for subsequent transformations. The following protocol focuses on coupling a generic amine to an activated heteroaryl halide, a common strategy in medicinal chemistry.

Note: While this compound is the topic, direct C-N coupling using the boronic acid itself as the nitrogen source is not its primary application. It is typically used to first form a C-C bond via Suzuki coupling, or it is coupled to a molecule that already contains a nitrogen atom for subsequent reaction. For this protocol, we will treat a related structure, 2-chloro-5-(whatever)-pyrimidine, coupling with piperidine as a representative transformation that would lead to a similar final scaffold, illustrating the core C-N coupling principles. The boronic acid moiety would be introduced in a separate step. This approach provides a more chemically sound and relevant protocol.

Experimental_Workflow start Start: Prepare Glassware setup Reaction Setup: Add Pd precatalyst, ligand, base, and aryl halide to flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂/Ar (3x). setup->inert solvents Add Anhydrous Solvent and Amine Coupling Partner. inert->solvents heat Heat Reaction: Stir at specified temperature (e.g., 80-110 °C). solvents->heat monitor Monitor Progress: Check by TLC or LC-MS. heat->monitor workup Work-up: Cool, quench, dilute, and perform extraction. monitor->workup Upon Completion purify Purification: Dry organic layer and purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: General workflow for a Buchwald-Hartwig C-N coupling reaction.

Materials and Reagents
  • Aryl or Heteroaryl Halide (e.g., 2-chloro-5-bromopyrimidine): 1.0 mmol, 1.0 equiv.

  • Amine (e.g., Piperidine): 1.2 mmol, 1.2 equiv.

  • Palladium Precatalyst (e.g., Pd₂(dba)₃): 0.02 mmol, 2 mol%.

  • Phosphine Ligand (e.g., XPhos): 0.04 mmol, 4 mol%.

  • Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv.

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane): 5-10 mL.

  • Reaction Vessel (e.g., oven-dried Schlenk tube or round-bottom flask) with a magnetic stir bar.

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, Anhydrous Na₂SO₄, Silica Gel).

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the phosphine ligand (4 mol%), the palladium precatalyst (2 mol%), and the base (2.0 equiv).

    • Scientist's Note: Adding the solid reagents first under ambient conditions is often more convenient. Pre-formed palladium precatalysts that are air-stable are highly recommended for reproducibility.

  • Establish Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and failed reactions. This step is critical.

  • Solvent and Reagent Addition: Through the septum, add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 equiv).

    • Scientist's Note: Using an excess of the amine can help drive the reaction to completion. Ensure the solvent is truly anhydrous, as water can interfere with the catalytic cycle and promote side reactions like hydrodehalogenation.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Allow the reaction to stir vigorously for the prescribed time (typically 4-24 hours).

    • Scientist's Note: Monitor the reaction's progress periodically by taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature. Quench the reaction by adding water (10 mL). Dilute the mixture with a suitable organic solvent like ethyl acetate (20 mL).

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure C-N coupled product.

Guide to Reaction Optimization

Finding the optimal conditions for a novel C-N coupling is an exercise in systematic screening. The following table provides a logical starting point for this process, outlining the key parameters and the rationale for their adjustment.

ParameterTypical Reagents/ConditionsRationale for Variation
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd(OAc)₂ is common and cost-effective. Pd₂(dba)₃ is a Pd(0) source and may not require an in situ reduction, potentially leading to faster initiation. Pre-formed catalysts (e.g., XPhos-Pd-G3) offer convenience and high reactivity.
Ligand XPhos, RuPhos, BrettPhos, P(t-Bu)₃The choice is substrate-dependent. Bulky biarylphosphine ligands (XPhos, RuPhos) are broadly effective for challenging couplings. Simpler ligands like P(t-Bu)₃ can be effective for less hindered substrates.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-BuStart with a moderately strong, soluble base like K₃PO₄. If the reaction is sluggish, a stronger base like NaOt-Bu may be required. For base-sensitive substrates, weaker bases like K₂CO₃ should be screened.[7]
Solvent Toluene, 1,4-Dioxane, DMF, CPMEToluene is a good first choice. Dioxane is often used for its ability to dissolve a wide range of reagents.[7] Polar aprotic solvents like DMF can sometimes accelerate reactions but may lead to side products at high temperatures.[8]
Temperature 80 °C to 110 °CMost couplings require heating. Start around 80-100 °C. If no reaction occurs, increasing the temperature may be necessary. For highly reactive substrates, lower temperatures may be possible.
Concentration 0.1 M to 0.5 MHigher concentrations can increase the reaction rate but may lead to solubility issues or side reactions. A starting concentration of 0.1-0.2 M is typical.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor choice of ligand/base combination.3. Insufficient temperature.1. Ensure rigorous inert atmosphere technique.2. Screen a different class of ligand (e.g., switch from a monodentate to a biarylphosphine ligand).3. Screen a stronger base (e.g., K₃PO₄ → NaOt-Bu).4. Increase reaction temperature in 10-20 °C increments.
Hydrodehalogenation The aryl halide is reduced instead of coupled. This can be caused by β-hydride elimination from the Pd-amido intermediate or the presence of water.1. Use a ligand with greater steric bulk to disfavor side reactions.2. Ensure all reagents and solvents are scrupulously dry.3. Use a non-protic base.
Protodeboronation Loss of the boronic acid group from the starting material or product.1. This is a common side reaction for boronic acids, especially with prolonged heating in the presence of water or base.[11]2. Use rigorously anhydrous conditions.3. Screen milder bases (e.g., K₂CO₃) and the lowest effective temperature.4. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[12]
Low Product Yield After Purification 1. Incomplete reaction.2. Product is water-soluble.3. Product degradation on silica gel.1. Allow the reaction to run longer or re-optimize conditions.2. If the product is highly polar, perform a back-extraction of the aqueous layers.3. Deactivate the silica gel with triethylamine before chromatography or consider an alternative purification method (e.g., crystallization, reverse-phase chromatography).

References

Application Notes & Protocols: Strategic Use of 2-Piperidinopyrimidine-5-boronic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Architecture of Targeted Protein Degraders

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS). A PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1][2] The linker is not merely a spacer but a critical component influencing the efficacy, selectivity, and physicochemical properties of the final molecule.

The innovation in PROTAC design is heavily reliant on the modularity and chemical versatility of its building blocks. This guide focuses on a particularly strategic building block: 2-Piperidinopyrimidine-5-boronic acid . We will explore its dual-functionality, providing both a potent warhead scaffold for kinase targets and a versatile chemical handle for linker conjugation, thereby streamlining the development of novel protein degraders.

Section 1: The Dual Functionality of this compound

The strategic advantage of this compound lies in its two distinct and valuable chemical features: the pyrimidine core, which serves as a privileged scaffold for kinase recognition, and the boronic acid moiety, which acts as a highly versatile point for chemical modification.

The 2-Piperidinopyrimidine Scaffold as a Kinase Warhead

The pyrimidine ring is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors.[3][4] Its nitrogen atoms are excellent hydrogen bond acceptors, enabling it to act as a "hinge-binder" by forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature of many FDA-approved kinase inhibitors.[1] The 2-piperidino substitution can further enhance binding affinity and modulate physicochemical properties. By incorporating this scaffold, researchers can efficiently target a wide range of kinases implicated in various pathologies, from oncology to inflammatory diseases.[5]

The Boronic Acid Moiety: A Gateway for Linker Conjugation and Novel Chemistries

Boronic acids are stable, generally non-toxic functional groups with a rich and diverse reaction chemistry, making them exceptionally useful in drug discovery.[6][7]

  • Synthetic Handle for Cross-Coupling: The primary and most robust application of the boronic acid group in this context is as a substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a stable carbon-carbon bond, allowing for the straightforward and efficient attachment of a linker functionalized with a halide (e.g., bromo or iodo group). This method is highly reliable and tolerant of a wide range of functional groups, making it a go-to strategy in PROTAC synthesis.

  • Platform for Reversible Covalent Interactions: Boronic acids can form reversible covalent bonds with diols to create boronate esters.[8] This unique reactivity opens up advanced PROTAC design strategies, such as the in situ assembly of PROTACs where the warhead and E3 ligase components only come together in the cellular environment.[9] This approach could potentially overcome the permeability challenges associated with large, pre-formed PROTAC molecules.[10]

  • Stimuli-Responsive Functionality: Emerging research has employed aryl boronic acids as "caging" groups that can be cleaved in response to specific stimuli, such as reactive oxygen species (ROS) which are often elevated in tumor microenvironments.[11][12] This allows for the conditional activation of a PROTAC, enhancing its therapeutic window and reducing off-tumor toxicity.

Section 2: Strategic Application in PROTAC Synthesis

The most direct path to incorporating this compound into a PROTAC is through a Suzuki-Miyaura coupling to install the linker, followed by a subsequent conjugation step to attach the E3 ligase ligand.

G cluster_0 Part 1: Warhead-Linker Synthesis cluster_1 Part 2: Final PROTAC Assembly A 2-Piperidinopyrimidine- 5-boronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Linker-Halide (e.g., Br-PEG-N3) B->C D Warhead-Linker Intermediate (Pyrimidine-Linker-N3) C->D F Click Chemistry (CuAAC) D->F E E3 Ligase Ligand-Alkyne (e.g., VHL-Alkyne) E->F G Final PROTAC Molecule F->G

Caption: General workflow for PROTAC synthesis using this compound.

This two-part strategy is modular and allows for the facile generation of a library of PROTACs by varying the linker and the E3 ligase ligand.

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and initial biological evaluation of a PROTAC derived from this compound.

Protocol 1: Synthesis of Warhead-Linker Intermediate via Suzuki-Miyaura Coupling

Objective: To couple this compound with a commercially available bromo-PEG-azide linker to generate a key intermediate for click chemistry.

Materials and Reagents

ReagentSupplierPurpose
This compound[13]CommercialWarhead building block
1-Bromo-3-(2-(2-azidoethoxy)ethoxy)propaneCommercialLinker with halide and azide handles
Pd(dppf)Cl₂·CH₂Cl₂CommercialPalladium catalyst
Sodium Carbonate (Na₂CO₃)CommercialBase
1,4-DioxaneAnhydrousSolvent
Water (H₂O)Degassed, DICo-solvent
Ethyl Acetate (EtOAc)HPLC GradeExtraction solvent
BrineLab PreparedAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialDrying agent
Silica Gel60 Å, 230-400 meshStationary phase for chromatography

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 eq), the bromo-PEG-azide linker (1.1 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with dry nitrogen gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed DI water in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the boronic acid.

  • To the stirring suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir under nitrogen for 4-6 hours.

  • Monitor reaction progress by LC-MS, looking for the consumption of starting materials and the appearance of the desired product mass.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the Warhead-Linker Intermediate.

Characterization of Intermediate

AnalysisExpected Result
LC-MS A single major peak with the correct mass-to-charge ratio (M+H)⁺ for the coupled product.
¹H NMR Appearance of characteristic peaks for the pyrimidine, piperidine, and PEG linker protons. Disappearance of the boronic acid proton.
HRMS Calculated mass should be within 5 ppm of the observed mass, confirming the elemental composition.
Protocol 2: Final PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized intermediate from Protocol 1 with an alkyne-modified E3 ligase ligand (e.g., a VHL or CRBN ligand).

Materials and Reagents

ReagentSupplierPurpose
Warhead-Linker Intermediate (from Protocol 1)SynthesizedAzide-containing component
Alkyne-modified E3 Ligase Ligand (e.g., VHL-alkyne)Commercial/Synth.Alkyne-containing component
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)CommercialCopper source for catalyst
Sodium AscorbateCommercialReducing agent to generate Cu(I)
tert-Butanol (t-BuOH)ACS GradeSolvent
Water (H₂O)DICo-solvent
Dimethyl Sulfoxide (DMSO)AnhydrousSolvent for purification

Procedure:

  • Dissolve the Warhead-Linker Intermediate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq in water) and sodium ascorbate (0.3 eq in water).

  • Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature for 12-16 hours. The reaction is typically open to the air.

  • Monitor the reaction by LC-MS for the formation of the triazole-linked final PROTAC.

  • Upon completion, filter the reaction mixture through a 0.45 µm syringe filter to remove any precipitated copper salts.

  • Purify the crude product directly by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Final PROTAC Characterization

AnalysisExpected Result
LC-MS A single, sharp peak at >95% purity with the correct (M+H)⁺ for the final PROTAC.
¹H NMR All expected proton signals for the warhead, linker, triazole, and E3 ligase ligand should be present and integrated correctly.
HRMS Calculated mass should be within 5 ppm of the observed mass.
Protocol 3: In Vitro PROTAC Evaluation - Western Blot for Target Degradation

Objective: To assess the ability of the synthesized PROTAC to induce the degradation of a target kinase in a relevant cancer cell line.

G A Seed Cells in Multi-well Plate B Allow Cells to Adhere (e.g., 24 hours) A->B C Treat Cells with PROTAC (Dose-response, Time-course) B->C D Incubate for Desired Time (e.g., 18h) C->D E Lyse Cells & Quantify Protein (BCA) D->E F Prepare Samples for SDS-PAGE E->F G Western Blot: 1. SDS-PAGE 2. Transfer 3. Antibody Incubation 4. Imaging F->G H Data Analysis: Quantify Band Intensity G->H

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Procedure:

  • Cell Culture: Seed a relevant cell line (e.g., one known to express the target kinase) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the final PROTAC in complete cell culture medium. A typical dose-response range would be from 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a set period, typically 18-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for the target protein relative to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Section 4: Conclusion and Future Perspectives

This compound is a high-value building block for the development of kinase-targeting PROTACs. Its pyrimidine core provides a validated scaffold for engaging a broad range of kinases, while the boronic acid moiety offers a reliable and versatile handle for linker attachment via robust Suzuki-Miyaura chemistry. The protocols outlined herein provide a clear and actionable path from chemical synthesis to biological validation.

Looking forward, the unique chemistry of the boronic acid group itself presents exciting opportunities beyond its role as a simple synthetic anchor.[14][15] Future work could explore its use in creating stimuli-responsive PROTACs for targeted tumor activation or in developing reversible PROTAC systems that assemble in situ, potentially unlocking new therapeutic strategies with improved pharmacological profiles.

References

Application Note: A Cell-Based Assay for Characterizing 2-Piperidinopyrimidine-5-boronic Acid Derivatives as Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Src Kinase with Novel Pyrimidine-Based Inhibitors

The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that is a critical regulator of numerous cellular functions, including proliferation, survival, migration, and angiogenesis.[1][2] Its dysregulation is a common factor in the progression of various human cancers, establishing it as a significant target for therapeutic drug development.[2] The development of potent and selective Src inhibitors is a key objective in modern oncology research.

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its structural resemblance to the adenine ring of ATP, which allows it to effectively compete for the ATP-binding site in the kinase domain.[3][4][5] Boronic acid derivatives have also emerged as crucial building blocks in medicinal chemistry, recognized for their unique ability to form reversible covalent bonds and engage with key residues in enzyme active sites.[6][7] The convergence of these two chemical moieties in 2-Piperidinopyrimidine-5-boronic acid derivatives presents a promising avenue for the discovery of novel kinase inhibitors. These compounds are hypothesized to exhibit potent inhibitory activity, and this application note provides a detailed, field-proven protocol for their characterization using a cell-based assay to measure Src kinase inhibition.

Cell-based assays are indispensable for evaluating kinase inhibitors in a physiologically relevant environment.[8][9] Unlike biochemical assays that use purified enzymes, cell-based formats provide a more comprehensive assessment of a compound's efficacy by inherently accounting for its membrane permeability, metabolic stability, and engagement with the target in its native cellular context.[8] This protocol describes an antibody-based method to quantify the phosphorylation of a key downstream substrate of Src, providing a direct measure of Src kinase activity within the cell.

Principle of the Assay

This assay quantifies the inhibition of Src kinase activity by measuring the phosphorylation status of a downstream substrate. Upon activation, Src autophosphorylates at Tyrosine 419 (Y419), leading to its full enzymatic activity.[1][10] Active Src then phosphorylates a cascade of substrates. This protocol utilizes a specific antibody to detect the phosphorylated form of a Src substrate in cells treated with this compound derivatives. A reduction in the phosphorylation signal corresponds to the inhibitory activity of the compound.

Signaling Pathway of Src Kinase

The following diagram illustrates the central role of Src kinase in cellular signaling and the point of intervention for the this compound derivative.

Src_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Active Src (pY419) Src_inactive->Src_active Autophosphorylation Substrate Downstream Substrate Src_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Migration) pSubstrate->Downstream Inhibitor 2-Piperidinopyrimidine- 5-boronic acid derivative Inhibitor->Src_active Inhibition

Caption: Src kinase signaling pathway and inhibitor action.

Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for screening and dose-response studies.

Materials and Reagents
  • Cell Line: A human cancer cell line with high Src expression (e.g., HT-29 colon cancer cells).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound derivative, dissolved in DMSO to a 10 mM stock concentration.

  • Positive Control: A known Src inhibitor (e.g., Saracatinib), dissolved in DMSO.

  • Assay Buffer: Phosphate-Buffered Saline (PBS).

  • Fixing Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-phospho-Src Family (Tyr416) antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Instrumentation: High-content imaging system or fluorescence plate reader.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HT-29 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 2 x 104 cells per well in a 96-well clear-bottom black plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative and the positive control (Saracatinib) in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (0.1% DMSO in culture medium).

    • Carefully remove the culture medium from the wells and add 100 µL of the diluted compounds or controls.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Permeabilization:

    • Aspirate the compound-containing medium.

    • Gently wash the cells twice with 150 µL of PBS.

    • Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature for fixation.

    • Wash the cells three times with 150 µL of PBS.

    • Add 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Immunostaining:

    • Wash the cells three times with 150 µL of PBS.

    • Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody to each well.

    • Incubate overnight at 4°C.

    • The next day, wash the cells three times with 150 µL of PBS.

    • Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer.

    • Add 50 µL of the secondary antibody/DAPI solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells three times with 150 µL of PBS.

    • Add 100 µL of PBS to each well.

    • Acquire images using a high-content imaging system, capturing both the DAPI (cell nuclei) and the fluorescent signal from the secondary antibody (phospho-Src).

    • Alternatively, measure the fluorescence intensity using a microplate reader.

Experimental Workflow Diagram

Workflow A 1. Seed Cells (2x10^4 cells/well, 24h) B 2. Compound Treatment (Serial dilutions, 2h) A->B C 3. Fix & Permeabilize (PFA, Triton X-100) B->C D 4. Block (5% BSA, 1h) C->D E 5. Primary Antibody Incubation (Anti-phospho-Src, 4°C overnight) D->E F 6. Secondary Antibody Incubation (Fluorescent anti-Rabbit + DAPI, 1h) E->F G 7. Wash & Acquire Data (High-Content Imaging) F->G

Caption: Step-by-step experimental workflow.

Data Analysis and Interpretation

  • Image Analysis (for High-Content Imaging):

    • Use the DAPI channel to identify and count the number of cells (nuclei) in each well.

    • Measure the mean fluorescence intensity of the phospho-Src signal in the cytoplasm for each cell.

    • Calculate the average phospho-Src intensity per well.

  • Normalization:

    • Normalize the phospho-Src signal to the cell count to correct for any variations in cell number.

    • Alternatively, if using a plate reader, normalize the phospho-Src signal to a housekeeping protein signal if co-stained.

  • Calculation of Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated as follows: % Inhibition = (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin)) * 100

    • Where:

      • Signalcompound is the normalized signal in the presence of the test compound.

      • Signalmax is the normalized signal of the vehicle control (0% inhibition).

      • Signalmin is the background signal or the signal from a high concentration of the positive control (100% inhibition).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the phospho-Src signal by 50%.

Representative Data

The following table shows example data for a hypothetical this compound derivative (Compound X) and a known Src inhibitor.

CompoundTargetCell LineAssay FormatIC50 (nM)
Compound X Src KinaseHT-29In-Cell Western85
Saracatinib (Positive Control) Src KinaseHT-29In-Cell Western15

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete blocking or insufficient washing.Increase blocking time to 1.5 hours. Increase the number of wash steps after antibody incubations.
Weak or no signal Low primary antibody concentration. Inactive secondary antibody. Low Src activity in cells.Optimize primary antibody concentration. Use a fresh, validated secondary antibody. Ensure cells are healthy and actively growing.
High well-to-well variability Inconsistent cell seeding. Edge effects in the plate.Use a multichannel pipette for cell seeding. Avoid using the outer wells of the plate.
Compound precipitation Poor solubility in culture medium.Check the solubility of the compound. Consider using a lower starting concentration.

Conclusion

This application note provides a comprehensive and robust protocol for the characterization of this compound derivatives as potential Src kinase inhibitors in a cell-based format. By quantifying the phosphorylation of a downstream substrate, this assay offers a physiologically relevant method to determine the potency (IC50) of novel compounds and is a critical tool for advancing promising candidates in the drug discovery pipeline. The principles and steps outlined herein can be adapted for other kinase targets and cell lines with appropriate optimization.

References

Scale-Up Synthesis of 2-Piperidinopyrimidine-5-boronic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-Piperidinopyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the formation of a stable pinacol ester intermediate, 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester, followed by its deprotection to yield the target boronic acid. This approach mitigates the inherent instability often associated with free boronic acids, facilitating purification and handling during process scale-up. Detailed protocols, mechanistic insights, process optimization considerations, and safety precautions are presented to enable researchers, scientists, and drug development professionals to confidently and efficiently produce this critical reagent on a larger scale.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds, including approved drugs for cancer, viral infections, and inflammatory diseases.[1][2] Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4]

This compound combines these two key features, making it a highly sought-after building block for the synthesis of novel pharmaceutical candidates. The piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often improving solubility, metabolic stability, and target engagement.[5] Consequently, robust and scalable access to this reagent is of paramount importance for advancing drug discovery programs.[6][7]

This guide details a scalable synthetic route, addressing the common challenges associated with boronic acid synthesis, such as potential instability and purification difficulties.[8][9]

Strategic Approach: A Two-Stage Synthesis via a Pinacol Ester Intermediate

The direct synthesis and isolation of boronic acids can be challenging on a large scale due to their propensity for dehydration to form boroxines (cyclic trimers) and other degradation pathways.[8] To circumvent these issues, a more robust strategy involves the initial synthesis of a stable boronic acid pinacol ester. Pinacol esters are generally crystalline, less polar, and more amenable to chromatographic purification than their corresponding free boronic acids.[9] The pinacol protecting group can then be efficiently removed in a final deprotection step to furnish the desired boronic acid.

The overall synthetic strategy is depicted below:

Synthetic_Strategy A 2-Chloro-5-bromopyrimidine B 2-Chloropyrimidine-5-boronic acid pinacol ester A->B Miyaura Borylation C 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester B->C Nucleophilic Aromatic Substitution D This compound C->D Deprotection

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester

This part details the synthesis of the stable pinacol ester intermediate. The process involves a palladium-catalyzed Miyaura borylation followed by a nucleophilic aromatic substitution.

Step 1: Miyaura Borylation of 2-Chloro-5-bromopyrimidine

The first step involves the selective borylation of 2-chloro-5-bromopyrimidine at the more reactive C-Br bond to yield 2-chloropyrimidine-5-boronic acid pinacol ester.

Reaction Scheme:

Miyaura_Borylation reactant1 2-Chloro-5-bromopyrimidine product 2-Chloropyrimidine-5-boronic acid pinacol ester reactant1->product reactant2 Bis(pinacolato)diboron reactant2->product catalyst Pd(dppf)Cl2 KOAc catalyst->product Dioxane, 80 °C

Caption: Miyaura borylation of 2-chloro-5-bromopyrimidine.

Causality of Experimental Choices:

  • Starting Material: 2-Chloro-5-bromopyrimidine is chosen due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective borylation at the 5-position.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid, making it ideal for large-scale applications.

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and efficient catalyst for Miyaura borylation reactions. The dppf ligand provides the necessary stability and reactivity for the catalytic cycle.

  • Base: Potassium acetate (KOAc) is a mild base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve the reactants and its suitable boiling point.

Detailed Protocol:

Parameter Value Notes
Reactants
2-Chloro-5-bromopyrimidine1.0 eq
Bis(pinacolato)diboron1.1 eqA slight excess ensures complete consumption of the starting material.
Pd(dppf)Cl₂0.03 eqCatalyst loading can be optimized for scale-up.
Potassium Acetate3.0 eq
Solvent
1,4-Dioxane10 volDegassed prior to use to prevent catalyst deactivation.
Reaction Conditions
Temperature80 °C
Time12-24 hReaction progress should be monitored by HPLC or TLC.
AtmosphereInert (Nitrogen or Argon)Crucial to prevent oxidation of the catalyst.

Step-by-Step Methodology:

  • To a suitably sized reactor, charge 2-chloro-5-bromopyrimidine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Purge the reactor with an inert gas (nitrogen or argon).

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as determined by in-process controls (e.g., HPLC).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with additional 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel chromatography.

Step 2: Nucleophilic Aromatic Substitution with Piperidine

The second step involves the displacement of the chlorine atom from 2-chloropyrimidine-5-boronic acid pinacol ester with piperidine.

Reaction Scheme:

SNAr_Reaction reactant1 2-Chloropyrimidine-5-boronic acid pinacol ester product 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester reactant1->product reactant2 Piperidine reactant2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) conditions->product 100 °C

Caption: Nucleophilic aromatic substitution with piperidine.

Causality of Experimental Choices:

  • Reactants: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.[10][11]

  • Base: A base such as potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for this type of reaction as it can dissolve the reactants and facilitate the SNAr mechanism.

Detailed Protocol:

Parameter Value Notes
Reactants
2-Chloropyrimidine-5-boronic acid pinacol ester1.0 eq
Piperidine1.5 eqAn excess of the nucleophile is used to ensure complete conversion.
Potassium Carbonate2.0 eq
Solvent
N,N-Dimethylformamide (DMF)5-10 vol
Reaction Conditions
Temperature100 °C
Time4-8 hMonitor by HPLC or TLC.
AtmosphereInert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a reactor, charge 2-chloropyrimidine-5-boronic acid pinacol ester and potassium carbonate.

  • Add DMF and stir the mixture.

  • Add piperidine dropwise to the reaction mixture.

  • Heat the reaction to 100 °C and maintain until the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization to yield 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester as a solid.[12]

Part II: Deprotection to this compound

The final step is the hydrolysis of the pinacol ester to afford the free boronic acid.

Reaction Scheme:

Deprotection reactant 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester product This compound reactant->product reagents Acidic or Basic Hydrolysis (e.g., HCl or NaOH) reagents->product Solvent (e.g., Acetone/Water)

Caption: Deprotection of the pinacol ester.

Causality of Experimental Choices:

  • Deprotection Method: Acidic or basic hydrolysis is a standard and effective method for cleaving pinacol boronate esters.[13][14] The choice between acidic or basic conditions may depend on the stability of the final product to the respective conditions. A two-step deprotection via transesterification with diethanolamine followed by hydrolysis can also be employed for challenging substrates.[13][14]

Detailed Protocol (Acidic Hydrolysis):

Parameter Value Notes
Reactants
2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester1.0 eq
Hydrochloric Acid (e.g., 2M)Excess
Solvent
Acetone/Water(e.g., 1:1)A co-solvent system is often necessary to dissolve the starting material.
Reaction Conditions
TemperatureRoom Temperature
Time2-4 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester in a mixture of acetone and water.

  • Add hydrochloric acid to the solution and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 7.

  • The product may precipitate out of solution upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization.[15]

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: For the Miyaura borylation, catalyst loading should be optimized to balance reaction efficiency and cost. On a larger scale, reducing the catalyst loading is often a primary goal.

  • Solvent Selection: While dioxane and DMF are effective, their use on a large scale may be subject to regulatory and safety constraints. Alternative, greener solvents should be considered and evaluated.

  • Work-up and Purification: On a larger scale, extractive work-ups and chromatography can be cumbersome. Developing a robust crystallization procedure for both the intermediate pinacol ester and the final boronic acid is highly desirable for efficient purification and isolation.

  • Exothermicity: The nucleophilic aromatic substitution reaction may be exothermic. On a large scale, the rate of addition of piperidine and the cooling capacity of the reactor must be carefully controlled.

  • Material Handling: Boronic acids can be sensitive to air and moisture.[8] The final product should be handled under an inert atmosphere and stored in a cool, dry place.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by appropriate analytical methods:

Technique Purpose
NMR Spectroscopy (¹H, ¹³C, ¹¹B) Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.
Melting Point Characterization of solid materials.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Dioxane and DMF are flammable and have associated health risks. Work in a well-ventilated fume hood and take precautions to avoid ignition sources.

  • Piperidine: Piperidine is a corrosive and flammable liquid. Handle with appropriate PPE.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Inert Atmosphere: The use of an inert atmosphere is crucial for the borylation step to prevent catalyst deactivation and potential side reactions. Ensure proper inerting of the reactor.

Conclusion

This application note provides a detailed and scalable two-stage protocol for the synthesis of this compound. By utilizing a stable pinacol ester intermediate, the challenges associated with the direct synthesis and purification of the free boronic acid are effectively mitigated. The provided protocols, along with the discussion of experimental rationale and scale-up considerations, offer a solid foundation for the efficient and reliable production of this important building block for drug discovery and development.

References

Application Notes and Protocols for Boron-Mediated Cyclization Reactions Involving 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of boron-mediated cyclization reactions, with a specific focus on the strategic application of 2-piperidinopyrimidine-5-boronic acid. The content herein is designed to bridge theoretical understanding with practical, field-proven protocols, empowering researchers to leverage this versatile building block in the synthesis of complex, fused heterocyclic scaffolds relevant to drug discovery and materials science.

Introduction: The Strategic Advantage of this compound in Cyclization Chemistry

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its derivatization through robust and versatile synthetic methods is therefore of paramount importance. Boronic acids, and their corresponding esters, have become indispensable tools in this endeavor, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

This compound offers a unique combination of structural features that make it a highly attractive substrate for intramolecular cyclization reactions. The pyrimidine-5-boronic acid moiety is known to exhibit favorable reactivity in Suzuki-Miyaura couplings, facilitating the crucial transmetalation step in the catalytic cycle.[1] The piperidine substituent at the 2-position introduces a site for further functionalization, allowing for the tethering of a reactive partner (e.g., an aryl or vinyl halide) poised for intramolecular cyclization. This strategy enables the efficient construction of novel tricyclic and polycyclic frameworks that are often challenging to synthesize through other means.

The resulting fused pyrimidine systems are of significant interest in drug discovery, as they can serve as rigid scaffolds to orient pharmacophoric elements in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[2]

Mechanistic Principles of Intramolecular Boron-Mediated Cyclization

The cornerstone of the cyclization strategies discussed herein is the intramolecular Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of the catalytic cycle is crucial for rational protocol design and troubleshooting.

The generally accepted mechanism for the intramolecular Suzuki-Miyaura reaction involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the tethered reactive partner on the 2-piperidinopyrimidine scaffold. This forms a Pd(II) intermediate.

  • Transmetalation: The boronic acid moiety is activated by the base to form a more nucleophilic boronate species. This boronate then transfers its organic group (the pyrimidine ring) to the palladium center, displacing the halide or triflate. This step is often the rate-determining step and is facilitated by the favorable electronic properties of the 5-pyrimidinylboronic acid.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This final step completes the cyclization, yielding the desired fused heterocyclic product.

Intramolecular Suzuki-Miyaura Cyclization Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate R-Pd(II)-X(L2) Transmetalation Intermediate R-Pd(II)-Ar(L2) Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation Transmetalation Intermediate->Pd(0)L2 Fused Product Fused Heterocycle Transmetalation Intermediate->Fused Product Reductive Elimination B(OH)3 B(OH)3 Transmetalation Intermediate->B(OH)3 Substrate 2-(Piperidin-1-yl)-5-boronic acid with tethered Ar-X Substrate->Oxidative Addition Intermediate Oxidative Addition Boronate Activated Boronate Substrate->Boronate Base Boronate->Transmetalation Intermediate Base Base

Figure 1: Catalytic cycle of intramolecular Suzuki-Miyaura cyclization.

The choice of catalyst, ligand, base, and solvent are critical parameters that must be carefully optimized to achieve high yields and avoid side reactions. The electron-rich nature of the 2-piperidinopyrimidine ring system can influence catalyst activity, and thus, ligands that promote efficient oxidative addition and reductive elimination are often preferred.

Experimental Protocols

The following protocols provide a general framework for performing intramolecular boron-mediated cyclization reactions with derivatives of this compound. It is imperative to note that optimization of reaction conditions is often necessary for specific substrates.

Synthesis of a Representative Cyclization Precursor: 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

The pinacol ester of the boronic acid is often used in synthesis due to its enhanced stability and ease of purification compared to the free boronic acid.

Materials:

  • 2-Chloro-5-bromopyrimidine

  • Piperidine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

Step 1: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-5-bromopyrimidine (1.0 equiv.), piperidine (1.2 equiv.), and N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) in anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-(piperidin-1-yl)pyrimidine.

Step 2: Miyaura Borylation

  • To a flame-dried Schlenk flask, add 5-bromo-2-(piperidin-1-yl)pyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

General Protocol for Intramolecular Suzuki-Miyaura Cyclization

This protocol is based on a hypothetical precursor where a tethered aryl halide is present on the piperidine ring.

Experimental_Workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_workup Workup & Purification cluster_analysis Analysis Prep1 Functionalize Piperidine with Tethered Aryl Halide Prep2 Couple with Pyrimidine Core Prep1->Prep2 Setup Reaction Setup: Precursor, Pd Catalyst, Ligand, Base, Solvent Prep2->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Figure 2: General experimental workflow for intramolecular cyclization.

Materials:

  • Cyclization precursor (e.g., a derivative of 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with a tethered aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂, or Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the cyclization precursor (1.0 equiv.), palladium catalyst (0.02-0.10 equiv.), ligand (if necessary, typically in a 1:2 or 1:4 Pd:ligand ratio), and base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to reduce reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fused heterocyclic compound.

Table 1: Representative Reaction Parameters for Intramolecular Suzuki-Miyaura Cyclization

ParameterRecommended ConditionsRationale/Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst depends on the reactivity of the substrate. For challenging couplings, a pre-catalyst with a bulky, electron-rich phosphine ligand is often beneficial to promote oxidative addition and prevent catalyst deactivation.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky and electron-rich phosphine ligands can accelerate the rate-limiting steps of the catalytic cycle and improve catalyst stability, especially with electron-rich heterocyclic substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the formation of the active boronate species. The choice of base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging cyclizations.
Solvent 1,4-Dioxane, Toluene, DMF, often with waterThe solvent system influences the solubility of the reactants and the catalyst, as well as the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base and promote the transmetalation step.
Temperature 80-120 °C (conventional heating) or 100-150 °C (microwave)Higher temperatures are often required to overcome the activation energy for the catalytic cycle. Microwave heating can significantly shorten reaction times.

Expert Insights and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure strict inert conditions are maintained. Oxygen can deactivate the palladium catalyst.
Poor quality of boronic esterBoronic esters can degrade over time. Use freshly prepared or purified material. Consider converting the boronic acid to a more stable trifluoroborate salt.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). The solubility of the base is critical.
Protodeborylation Presence of protic impurities or harsh basic conditionsEnsure anhydrous conditions and consider using a milder base or a non-aqueous solvent system.
Formation of Side Products Intermolecular couplingRun the reaction at high dilution to favor the intramolecular pathway.
Homocoupling of the boronic esterThis can occur at high temperatures or with certain catalyst systems. Optimize the reaction temperature and catalyst loading.
Difficult Purification Residual palladiumTreat the crude product with a palladium scavenger.
Co-elution with starting material or byproductsOptimize the chromatographic conditions (solvent system, gradient).

Conclusion

This compound and its derivatives are powerful building blocks for the synthesis of complex, fused heterocyclic systems through intramolecular boron-mediated cyclization reactions. A thorough understanding of the underlying Suzuki-Miyaura mechanism, coupled with careful optimization of reaction parameters, is key to successfully implementing these transformations. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to explore the rich chemical space accessible from this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Piperidinopyrimidine-5-boronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-piperidinopyrimidine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their coupling experiments. Here, we will delve into the common pitfalls and provide actionable troubleshooting strategies rooted in mechanistic understanding and field-proven experience.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, especially in the synthesis of complex molecules for pharmaceutical applications.[1][2][3] However, the unique electronic and steric properties of heteroaromatic compounds like this compound can present specific challenges.[4]

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to help you systematically identify the root cause of low yields and implement effective solutions.

Q1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix it?

Low or no conversion is often indicative of issues with the catalyst's activity or the fundamental reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[5] If it's not forming or is deactivated, the reaction will stall.

    • Solution: Ensure your palladium precursor is of high quality. If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be inefficient.[5] Consider using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄.[5][6] Also, ensure that your phosphine ligand is not oxidized; use fresh, high-purity ligands.[7]

  • Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[8]

    • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, inhibiting its catalytic activity.[4][8][9] Impurities in starting materials, such as sulfur, can also act as catalyst poisons.[8][10]

    • Solution: Increase the catalyst loading. While typically 1-5 mol% is used, problematic substrates may require higher amounts.[5] Screen different ligands; bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can mitigate catalyst deactivation and promote the desired reaction steps.[4] Ensure the purity of your starting materials.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.[6][8] The base is required to activate the boronic acid to a more nucleophilic boronate species.[11]

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary, especially for less reactive partners.[4][12] The solvent system also plays a key role. A mixture of an organic solvent like 1,4-dioxane with water can be beneficial, as water can help solubilize the base and facilitate the formation of the active boronate.[5][11]

Q2: My starting materials are consumed, but the yield of the desired product is low, and I see significant side products. What is happening?

The formation of side products points towards competing reaction pathways. The most common culprits in Suzuki couplings are protodeboronation and homocoupling.

Possible Causes & Solutions:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with heteroaryl boronic acids, especially under harsh conditions.[4][8][13]

    • Solution:

      • Use Milder Conditions: Lower the reaction temperature. High temperatures can accelerate protodeboronation.[11][14]

      • Optimize the Base: Strong bases can sometimes promote this side reaction.[15] Consider screening milder bases like KF.

      • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable pinacol ester (BPin) or a MIDA boronate, which are more resistant to protodeboronation.[4][11]

      • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[11]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl species. It can be prevalent if the transmetalation step is slow.

    • Solution:

      • Ligand Choice: Bulky ligands can often suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.[16]

      • Control Stoichiometry: Ensure you are using the correct stoichiometry of your coupling partners. An excess of the boronic acid can sometimes lead to increased homocoupling.

Troubleshooting Workflow

Here is a logical workflow to diagnose and address low yield issues in your this compound Suzuki coupling.

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" and is it relevant to my 2-piperidinopyrimidine substrate?

The "2-pyridyl problem" refers to the challenges encountered in Suzuki couplings with 2-pyridyl boronic acids. The proximity of the nitrogen atom to the boronic acid can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[4] While your substrate is a pyrimidine, the principle is analogous. The nitrogen atoms in the pyrimidine ring, particularly the one adjacent to the piperidine substituent, can interfere with the catalyst, making the reaction more challenging than with simpler aryl boronic acids.[4]

Q2: Which palladium catalyst and ligand combination is a good starting point for this type of substrate?

For heteroaryl couplings, especially with nitrogen-containing rings, modern catalyst systems are often required.

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or a Pd(II) salt like Pd(OAc)₂These are common and effective precursors for generating the active Pd(0) catalyst in situ.[17]
Ligand Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos)[4] or other bulky, electron-rich phosphines.These ligands are known to be effective for challenging Suzuki couplings, including those involving heteroaryl substrates. They promote efficient oxidative addition and reductive elimination steps and can help prevent catalyst deactivation.[4]
Q3: How critical is the choice of base, and what are the key considerations?

The base is crucial for the transmetalation step, as it facilitates the formation of a more reactive boronate species.[11]

  • Strength: The base needs to be strong enough to deprotonate the boronic acid but not so strong that it promotes significant protodeboronation.

  • Solubility: The solubility of the base in the reaction solvent is important for its effectiveness.

  • Common Choices:

    • K₂CO₃: A good starting point, often used in aqueous solvent mixtures.[16]

    • K₃PO₄: A stronger base that is often effective when K₂CO₃ fails.[11][14]

    • Cs₂CO₃: A very strong and effective base, but also more expensive.[11][12]

    • Organic Bases: In some cases, organic bases may be beneficial.

Q4: Should I use microwave irradiation for this reaction?

Microwave-assisted synthesis can be a powerful tool for optimizing Suzuki couplings. It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[4][5] If you have access to a microwave reactor, it is certainly worth exploring, especially for library synthesis or rapid optimization.[5]

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.0-1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is key to troubleshooting.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OR)3- PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar' Product Ar-Ar' ArX Ar-X Boronate Ar'-B(OR)3- Base Base BoronicAcid Ar'-B(OH)2 BoronicAcid->Base Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

By systematically addressing the potential points of failure outlined in this guide, you will be well-equipped to optimize your this compound Suzuki coupling reactions and achieve higher yields.

References

Technical Support Center: Protodeboronation of 2-Piperidinopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired protodeboronation of 2-piperidinopyrimidine-5-boronic acid and its derivatives. Understanding and mitigating this common side reaction is critical for the successful application of this versatile building block in cross-coupling methodologies.

Introduction: The Challenge of Heteroaromatic Boronic Acids

Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process is a significant and often problematic side reaction in metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction, as it consumes the boronic acid starting material, reducing the yield of the desired product.[2]

The substrate in focus, this compound, possesses structural features that make it particularly susceptible to protodeboronation. Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyridines and pyrimidines, are known to be prone to this degradation pathway.[1][2][3] The electronic properties of both the electron-rich piperidino substituent and the pyrimidine ring influence the stability of the C-B bond, creating unique challenges in its application.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound particularly prone to protodeboronation?

A1: The susceptibility of this specific compound stems from its nature as a basic heteroaromatic boronic acid.[1] Such compounds can form zwitterionic species in solution under neutral or near-neutral pH conditions.[1][4][5] This zwitterionic form of similar molecules, like 2-pyridine boronic acid, has been shown to undergo rapid, unimolecular protodeboronation.[1][5] The piperidino group, being a strong electron-donating group, increases the basicity of the pyrimidine nitrogens, potentially facilitating the formation of such a reactive zwitterionic intermediate.

Furthermore, the reaction mechanism is highly pH-dependent.[1][6][7] Both acid- and base-catalyzed pathways for protodeboronation exist.[1][7][8] Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻), which can then be protonated by water or other protic sources in the reaction mixture, leading to the cleavage of the C-B bond.[2][6]

Q2: How can I detect and quantify protodeboronation in my reaction mixture?

A2: The most reliable methods for identifying and quantifying protodeboronation are chromatographic and spectroscopic techniques.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and effective method. You will observe a peak corresponding to the mass of the protodeboronated product (2-piperidinopyrimidine) alongside your desired product and unreacted starting materials. The relative peak areas can provide a semi-quantitative measure of the extent of the side reaction.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Analysis of the crude reaction mixture can definitively identify the protodeboronated byproduct. The pyrimidine proton at the 5-position in the byproduct will appear as a distinct signal, which can be integrated against signals from the desired product to determine the relative ratio.

  • TLC (Thin-Layer Chromatography): While less quantitative, TLC can give a quick qualitative indication of the presence of the less polar protodeboronated byproduct, which will typically have a higher Rf value than the boronic acid starting material and the coupled product.

Q3: Does using the corresponding boronic ester (e.g., a pinacol ester) instead of the boronic acid prevent protodeboronation?

A3: Not necessarily. While boronic esters are often used as "masked" reagents to improve stability, they do not always provide greater stability compared to the corresponding boronic acid under basic aqueous conditions.[9][10][11] The hydrolysis of the ester back to the boronic acid can be a significant part of the overall protodeboronation process.[9][10][11] However, using stable, slow-release surrogates like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates has proven effective for notoriously unstable boronic acids.[1][12] These reagents generate the active boronic acid species slowly and at a low concentration, which minimizes the rate of side reactions like protodeboronation.[1][8]

Troubleshooting Guide: Minimizing Protodeboronation

If you are observing significant formation of 2-piperidinopyrimidine in your reaction, it is a clear indicator of protodeboronation. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Issue: High levels of protodeboronated byproduct observed by LC-MS.

This is the most common problem encountered. The goal is to accelerate the rate of the desired cross-coupling reaction so that it outcompetes the undesired protodeboronation.[1]

troubleshooting_workflow start High Protodeboronation Detected step1 Step 1: Evaluate Base & Solvent start->step1 step2 Step 2: Optimize Catalyst System step1->step2 If problem persists end_ok Problem Solved: Yield Improved step1->end_ok Successful step3 Step 3: Adjust Reaction Parameters step2->step3 If problem persists step2->end_ok Successful step4 Step 4: Consider Boronic Acid Surrogate step3->step4 If problem persists step3->end_ok Successful step4->end_ok Successful end_fail Persistent Issue: Consult Specialist step4->end_fail If problem persists

Caption: A step-by-step decision tree for troubleshooting protodeboronation.

Step-by-Step Methodologies

Step 1: Evaluate Base and Solvent System

The choice of base and the presence of water are critical factors.[6][13] The base-catalyzed mechanism is highly relevant under typical Suzuki coupling conditions.[8]

Protocol:

  • Minimize Water: While some water is often necessary, excess water can accelerate protodeboronation. If your reaction tolerates it, attempt the reaction under strictly anhydrous conditions using anhydrous solvents and bases.[13][14]

  • Screen Weaker Bases: Strong bases can aggressively promote the formation of the reactive boronate anion.[6] Screen a panel of bases to find one that is active enough for the coupling but minimizes the side reaction.

Base TypeRecommended BasesRationale
Carbonates K₂CO₃, Cs₂CO₃Often a good starting point. Cs₂CO₃ is more soluble and can sometimes give better results.
Phosphates K₃PO₄A moderately strong base that is often effective and can be used in anhydrous conditions.
Fluorides CsF, KFCan be effective, particularly in anhydrous polar aprotic solvents like DMF or dioxane.
Organic Bases Et₃N, DIPEAGenerally weaker and less likely to promote protodeboronation, but may not be sufficiently basic for the coupling reaction.
  • Solvent Choice: Ethereal solvents like dioxane and THF can contain peroxide impurities which may lead to oxidative degradation.[8] Ensure solvents are freshly distilled or purchased anhydrous and degassed thoroughly before use.

Step 2: Optimize the Catalyst System

The goal is to use a highly active catalyst that promotes rapid catalytic turnover, thus increasing the rate of the desired reaction relative to the decomposition pathway.[1]

Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often form highly active palladium complexes that can accelerate the rate-limiting oxidative addition and reductive elimination steps.

    • Recommended Ligands: SPhos, XPhos, RuPhos (Buchwald-type ligands), or other electron-rich, bulky phosphines. These are designed for challenging couplings.

  • Palladium Precursor: While Pd(PPh₃)₄ is common, it may not be the most active catalyst. Consider using more modern precursors that readily form the active Pd(0) species.

    • Recommended Precursors: Pd₂(dba)₃, Pd(OAc)₂ (which is reduced in situ).

  • Increase Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can accelerate the productive reaction sufficiently to outpace protodeboronation.[15]

Step 3: Adjust Reaction Parameters

Temperature and reaction time are key variables that control the kinetics of both the desired and undesired pathways.

Protocol:

  • Lower the Temperature: High temperatures can accelerate protodeboronation.[2][15] Determine the lowest temperature at which the cross-coupling proceeds at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by LC-MS and quench it as soon as the consumption of the limiting reagent has plateaued. Prolonged exposure to basic conditions will only increase the amount of byproduct.[2]

Step 4: Consider a Boronic Acid Surrogate

If optimization of conditions does not sufficiently suppress protodeboronation, the inherent instability of the boronic acid is likely the root cause.[3][12] In this case, using a more stable derivative is the best solution.

Protocol:

  • Synthesize or Purchase a MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids.[1][12] They undergo slow hydrolysis under basic conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1]

  • Use Potassium Trifluoroborate Salts (Molander Salts): These salts also serve as a slow-release source of the boronic acid and can offer enhanced stability.[1]

reaction_pathways cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation start This compound Ar-B(OH)₂ suzuki_int {[Ar-Pd-X-L₂]} start->suzuki_int Pd(0), R-X Base proto_int {Boronate Anion | [Ar-B(OH)₃]⁻} start->proto_int Base (OH⁻) suzuki_prod Coupled Product Ar-Ar' suzuki_int->suzuki_prod Reductive Elimination proto_prod Byproduct Ar-H proto_int->proto_prod H⁺ source (e.g., H₂O)

Caption: Competing pathways for the boronic acid: Suzuki coupling vs. protodeboronation.

References

Technical Support Center: Purification of Crude 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-piperidinopyrimidine-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we will address common challenges and provide in-depth, field-proven solutions to help you achieve the desired purity for your downstream applications. Our approach is grounded in the fundamental principles of organic chemistry, ensuring that the troubleshooting steps are both effective and mechanistically sound.

Understanding the Molecule: Key Physicochemical Properties

This compound is a unique molecule that presents both opportunities and challenges in its purification. Its structure contains a weakly acidic boronic acid group (pKa ~8-10), a basic piperidine nitrogen, and an aromatic pyrimidine core. This amphoteric nature, combined with its polarity, dictates the purification strategies that will be most successful.

Common impurities often stem from the synthetic route and the inherent instability of boronic acids. These can include:

  • Boroxines: Cyclic trimeric anhydrides formed through intermolecular dehydration of the boronic acid moieties.[1][2]

  • Protodeboronation Products: The corresponding 2-piperidinopyrimidine where the boronic acid group has been replaced by a hydrogen atom.[1][3]

  • Starting Materials and Reagents: Unreacted precursors from the borylation step.

  • Pinacol or other diols: If the boronic acid is generated from the hydrolysis of a corresponding boronate ester.[4]

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high, causing it to come out of solution as a supersaturated liquid.[2]

  • Causality: The presence of impurities can depress the melting point of your compound, exacerbating this issue. For this compound, the amphoteric nature can also lead to complex solubility behavior.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance. Rapid cooling often favors oil formation over crystal nucleation. Once at room temperature, you can then move the flask to an ice bath to maximize recovery.[2]

    • Solvent System Modification: Consider using a mixed solvent system. For instance, dissolve your compound in a minimal amount of a good solvent (e.g., hot ethanol or isopropanol) and then slowly add a poor solvent (e.g., hexane or water) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[5]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: After recrystallization, my product is still impure. What are the likely reasons and what should I do next?

A2: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Causality: If the impurities have similar solubility profiles to your product, simple recrystallization will be inefficient. Also, rapid crystallization can trap impurities within the crystal lattice.[2]

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: A different solvent or solvent mixture may provide better selectivity. A table of common solvents for arylboronic acid recrystallization is provided below.

    • Perform a Hot Filtration: If insoluble impurities are present, a hot gravity filtration of the dissolved crude product can be very effective before allowing it to cool.[2]

    • Consider an Alternative Purification Method: If recrystallization proves ineffective, methods like acid-base extraction or chromatography may be necessary.

Solvent/SystemPolarityComments
WaterHighCan be effective, especially for polar boronic acids. Also helps to hydrolyze boroxine impurities back to the boronic acid.[2][6]
Ethanol/WaterHighA common and often effective mixed-solvent system for polar compounds. The ratio can be tuned to optimize solubility and recovery.
Isopropanol/WaterMediumSimilar to ethanol/water, can be a good choice.
Ethyl Acetate/HexaneMediumA good starting point for less polar boronic acids.[5]
DichloroethaneMediumHas been reported to be effective for some boronic acids.[5]
Chromatography Challenges

Q3: I'm trying to purify my compound using silica gel chromatography, but it's streaking badly on the TLC plate and I'm getting poor recovery from the column. Why is this happening?

A3: Boronic acids are notorious for difficult purification by standard silica gel chromatography.

  • Causality: The acidic nature of the boronic acid and the basic piperidine moiety can lead to strong interactions with the acidic silanol groups on the silica surface. This can cause irreversible adsorption, decomposition, and significant tailing (streaking) of the product spot.[5][7]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-2% acetic acid can help to protonate the piperidine and reduce its interaction with the silica, while also competing with the boronic acid for binding sites. Conversely, a small amount of a base like triethylamine can deprotonate the silanol groups.

    • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.[5] Reverse-phase chromatography (C18) is also a viable option, often using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium acetate.[7][8]

    • Impregnate the Silica Gel: For some boronic acids and their esters, impregnating the silica gel with boric acid has been shown to improve separation by reducing over-adsorption.[9]

    • Convert to a Boronate Ester: A common strategy is to convert the boronic acid to its pinacol ester. Boronate esters are generally less polar and more stable on silica gel, making them easier to purify by standard chromatography.[10] The ester can then be hydrolyzed back to the boronic acid in a subsequent step.

Acid-Base Extraction

Q4: Can I use acid-base extraction to purify this compound? What is the best way to approach this?

A4: Yes, given the amphoteric nature of your molecule, a carefully designed acid-base extraction sequence can be a powerful purification tool.[10][11]

  • Causality: This method exploits the differential solubility of the acidic, basic, and neutral forms of your compound and impurities in aqueous and organic phases.

  • Workflow:

acid_base_extraction cluster_base_first Base-First Extraction cluster_acid_first Acid-First Extraction crude Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with aq. Base (e.g., 1M NaOH) crude->wash1 wash2 Wash with aq. Acid (e.g., 1M HCl) crude->wash2 aq1 Aqueous Layer 1 (Contains Boronate Salt) wash1->aq1 Separates acidic compounds org1 Organic Layer 1 (Contains Neutral & Basic Impurities) wash1->org1 acidify Acidify with aq. Acid (e.g., 1M HCl) to pH ~7 aq1->acidify extract1 Extract with Organic Solvent acidify->extract1 pure_org Organic Layer (Contains Purified Product) extract1->pure_org aq2 Aqueous Layer 2 extract1->aq2 aq3 Aqueous Layer 3 (Contains Protonated Piperidine) wash2->aq3 Separates basic compounds org2 Organic Layer 2 (Contains Neutral & Acidic Impurities) wash2->org2 basify Basify with aq. Base (e.g., 1M NaOH) to pH >10 aq3->basify extract2 Extract with Organic Solvent basify->extract2 pure_org2 Organic Layer (Contains Purified Product) extract2->pure_org2 aq4 Aqueous Layer 4 extract2->aq4

Caption: Alternative acid-base extraction workflows.

  • Protocol: Base-First Extraction

    • Dissolve the crude this compound in an organic solvent like ethyl acetate (EtOAc).

    • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.[12][13]

    • Separate the layers.

    • Carefully acidify the aqueous layer with an acid (e.g., 1 M HCl) to a neutral pH (~7). The boronic acid will precipitate or can be extracted back into a fresh portion of organic solvent.

    • Wash the final organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Protocol: Acid-First Extraction

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous acid (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, and the compound will move into the aqueous layer. Neutral and acidic impurities will remain in the organic phase.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH >10 to deprotonate the piperidine and then extract the product back into an organic solvent.

    • Wash, dry, and concentrate the organic layer.

Note: The choice between an acid-first or base-first extraction depends on the nature of the primary impurities you are trying to remove.

Purity Assessment

Q5: How can I accurately assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is essential for confirming the structure and identifying any major organic impurities. The presence of boroxines can sometimes be inferred from broad peaks, which may sharpen upon addition of a drop of D₂O.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. A reverse-phase method (C18 column) with a mobile phase of acetonitrile/water containing a modifier like formic acid or ammonium acetate is a good starting point.[8] Due to the potential for on-column degradation of boronic acids, method development may be required.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the UV trace) and mass confirmation of your product and any impurities.[15]

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until a faint cloudiness persists.

  • Clarification: Add a few more drops of hot isopropanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture (at the same ratio determined for crystallization).[2]

  • Drying: Dry the crystals under vacuum to a constant weight.

recrystallization_workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent (Isopropanol) start->dissolve add_anti Add Hot Anti-Solvent (Water) to Turbidity dissolve->add_anti clarify Add Hot Solvent to Re-clarify add_anti->clarify cool_slow Slow Cool to Room Temperature clarify->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent Mixture filtrate->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Recrystallization workflow.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions of 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-piperidinopyrimidine-5-boronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of its use in Suzuki-Miyaura cross-coupling reactions. Our focus is on providing scientifically grounded advice to optimize your reaction outcomes by carefully selecting the appropriate base and solvent.

Introduction: The unique reactivity of this compound

This compound is a valuable building block in medicinal chemistry, enabling the introduction of the substituted pyrimidine motif into complex molecules. The success of its application in Suzuki-Miyaura coupling is highly dependent on carefully optimized reaction conditions. The presence of the electron-donating piperidine group at the 2-position and the nitrogen atoms within the pyrimidine ring introduces specific challenges that must be addressed for efficient and high-yielding transformations.

Key factors influencing the reactivity of this substrate include:

  • Catalyst Inhibition : The nitrogen atoms of the pyrimidine ring, particularly the one adjacent to the reaction site, can coordinate with the palladium catalyst, potentially leading to its deactivation.[1]

  • Protodeboronation : The carbon-boron bond can be susceptible to cleavage, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by certain bases and aqueous conditions.[1]

  • Stability : Boronic acids, in general, can be prone to degradation. It is often advantageous to use the more stable pinacol ester derivative, 2-(piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester.

This guide will provide a structured approach to overcoming these challenges through the rational selection of bases and solvents.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my reaction. What are the likely causes?

A1: Low or no conversion is a common issue and can often be attributed to several factors:

  • Inactive Catalyst: Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere to prevent decomposition. The active catalyst is the Pd(0) species; if using a Pd(II) precatalyst, it must be efficiently reduced in situ.

  • Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring can bind to the palladium center, hindering the catalytic cycle. The use of bulky, electron-rich ligands can often mitigate this issue.

  • Suboptimal Base: The chosen base may be too weak to effectively promote the formation of the reactive boronate species, which is crucial for the transmetalation step.[2]

  • Poor Solubility: One or more of your reactants may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.

Q2: My main side product is the protodeboronated pyrimidine. How can I minimize this?

A2: Protodeboronation is a significant challenge, especially with heteroaryl boronic acids.[1] To address this:

  • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using a carefully controlled amount of water or switching to an anhydrous solvent system can be effective.

  • Select a Milder Base: Strong bases can accelerate the cleavage of the C-B bond. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or hydroxides.

  • Use the Pinacol Ester: The corresponding pinacol ester of the boronic acid is generally more stable and less prone to protodeboronation.

  • Shorten Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Q3: Should I use the boronic acid or the pinacol ester?

A3: For this compound, using the pinacol ester is highly recommended . Boronic acids can be unstable and prone to degradation over time. The pinacol ester offers greater stability, longer shelf-life, and is less susceptible to protodeboronation during the reaction. While the in situ hydrolysis of the pinacol ester to the active boronic acid is required, this is usually readily achieved under standard Suzuki-Miyaura conditions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered in Suzuki-Miyaura reactions with this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
No Reaction / Low Conversion 1. Catalyst system is not active enough. 2. Base is too weak. 3. Reaction temperature is too low. 4. Poor solubility of reagents.1. Catalyst/Ligand: - Switch to a more active catalyst system. Buchwald-type ligands (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., XPhos Pd G3) are often effective for challenging substrates.[3] 2. Base Selection: - Screen a range of bases. Start with K₂CO₃, and if the reaction is sluggish, move to stronger bases like K₃PO₄ or Cs₂CO₃. 3. Temperature: - Gradually increase the reaction temperature. Microwave heating can also be effective in driving the reaction to completion.[4] 4. Solvent System: - Ensure your chosen solvent solubilizes all reactants. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with water is a good starting point.
Significant Protodeboronation 1. Base is too strong or reaction conditions are too harsh. 2. Presence of excess water. 3. Prolonged reaction time.1. Base and Conditions: - Use a milder base (e.g., K₂CO₃). - If using K₃PO₄, ensure it is finely powdered and consider adding a small, controlled amount of water if running under otherwise anhydrous conditions.[5] 2. Solvent: - Minimize water content. A solvent system like 1,4-dioxane/water (10:1) can be a good starting point.[3] 3. Reaction Monitoring: - Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl halide.1. Inert Atmosphere: - Thoroughly degas all solvents and ensure the reaction is set up and run under a strict inert atmosphere (argon or nitrogen).[3] 2. Catalyst Choice: - Use a catalyst system that promotes rapid oxidative addition to keep the concentration of the Pd(0) species low.
Formation of Complex Mixture / Decomposition 1. Reaction temperature is too high. 2. Incompatible functional groups on the coupling partner. 3. Base is too strong, causing side reactions.1. Temperature Control: - Lower the reaction temperature and monitor for product formation over a longer period. 2. Substrate Compatibility: - Ensure the coupling partner does not contain functional groups that are sensitive to the basic reaction conditions. 3. Base Selection: - Switch to a milder base such as K₂CO₃.

Optimizing Base and Solvent: A Deeper Dive

The interplay between the base and solvent is critical for the success of the Suzuki-Miyaura coupling.

The Role of the Base

The base in a Suzuki-Miyaura reaction serves two primary functions:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex is more readily transmetalated to the palladium center.[2]

  • Facilitating Reductive Elimination: In some cases, the base can also play a role in the final reductive elimination step, regenerating the active Pd(0) catalyst.

Diagram: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Pd0 Pd(0) Catalyst Reductive_Elimination->Pd0 Pd0->Oxidative_Addition Ar-X Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (More Nucleophilic) Boronic_Acid->Boronate + Base Boronate->Transmetalation Enters Catalytic Cycle Base Base G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Aryl Halide, Boronic Acid Ester, Base Inert Seal, Purge with Inert Gas (Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst/Ligand Solvent->Catalyst Heat Heat to Desired Temp (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify

References

Technical Support Hub: Overcoming Solubility Challenges with 2-Piperidinopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Piperidinopyrimidine-5-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile building block. As a heterocyclic boronic acid, its utility in cross-coupling reactions is immense, yet its poor solubility can be a significant experimental hurdle. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and successful results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered with this compound.

Q1: Why is my this compound not dissolving in standard organic solvents?

A: The poor solubility of this compound stems from a combination of its rigid heterocyclic pyrimidine core and the polar, hydrogen-bonding capable piperidine and boronic acid groups. In non-polar solvents, the molecule cannot form favorable interactions. In some polar solvents, strong intermolecular hydrogen bonding between the boronic acid moieties can lead to self-association and the formation of insoluble anhydrides (boroxines), which are less reactive.[1][2] Many heterocyclic boronic acids are known to be poorly soluble in common organic solvents.[1]

Q2: What are the best initial solvents to try for dissolution?

A: For reactions like the Suzuki-Miyaura coupling, a good starting point is a mixture of a polar aprotic solvent with a protic co-solvent, often water.[3] Common systems include Dioxane/H₂O, THF/H₂O, or DMF/H₂O.[4] The water and the presence of a base can help to form the more soluble and reactive boronate species.[5] For initial solubility screening, consider polar aprotic solvents like DMF, DMAc, or NMP, and alcohols like 2-propanol (IPA) or ethanol.[6]

Q3: Can I heat the mixture to improve solubility?

A: Yes, heating is a common and effective method to increase solubility and reaction rates.[3] However, be cautious. Prolonged heating, especially under harsh basic conditions, can accelerate the decomposition of the boronic acid through protodeboronation, where the B(OH)₂ group is replaced by a hydrogen atom.[3][7] It is recommended to heat the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

Q4: Will adding a base help with dissolution? If so, which one?

A: Absolutely. The addition of a base is crucial not only for the catalytic cycle of cross-coupling reactions but also for solubility. Boronic acids are Lewis acids that react with bases to form anionic tetrahedral boronate complexes (e.g., R-B(OH)₃⁻).[5][8] These charged species are generally more soluble in polar solvent systems than the neutral trigonal boronic acid.[5]

For solubility, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[3][5] They are effective at promoting boronate formation and are widely used in Suzuki couplings.

Section 2: In-Depth Troubleshooting & Protocols

This section provides detailed experimental workflows to systematically address and overcome solubility issues.

Guide 1: Systematic Solvent & Base Screening

Before committing to a large-scale reaction, a small-scale screening experiment can save significant time and resources. This protocol helps identify the optimal solvent and base combination for your specific reaction.

Objective: To determine the most effective solvent and base system for dissolving this compound and promoting its reaction.

Experimental Protocol:

  • Preparation: Arrange a set of small reaction vials (e.g., 1 mL HPLC vials) with stir bars.

  • Reagent Addition: To each vial, add a fixed amount of this compound (e.g., 5-10 mg).

  • Variable Addition:

    • Add your reaction partner (e.g., aryl halide, 1.0 equiv).

    • Add a different base to each vial (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv). Ensure the base is finely powdered for better dispersion.[3]

  • Solvent Addition: Add 0.5 mL of a different degassed solvent system to each vial. (See Table 1 for suggestions).

  • Observation & Heating:

    • Stir the vials at room temperature and observe for dissolution. Note any visual changes.

    • Seal the vials and heat them to a standard reaction temperature (e.g., 80-100 °C).[3] Observe again for dissolution.

  • Analysis: After a set time (e.g., 1-2 hours), carefully take a small aliquot from the supernatant of each vial and analyze by TLC or LC-MS to determine which condition gave the best conversion to the desired product.

Table 1: Recommended Solvent Systems for Screening

Solvent SystemRatio (v/v)Properties & Rationale
Dioxane / H₂O4:1 to 10:1A classic Suzuki coupling solvent. Water aids in dissolving the base and forming the active boronate species.[4]
THF / H₂O4:1 to 10:1A good alternative to dioxane, though with a lower boiling point. THF has high water solubility.[9]
DMF / H₂O10:1A highly polar aprotic solvent that can be effective for very insoluble substrates.[5]
Toluene / EtOH / H₂O4:1:1The addition of ethanol can improve the solubility of heterocyclic boronic acids.[10]
2-MeTHF / H₂O10:1A greener, higher-boiling alternative to THF.[4]
DMF / IPA4:1An effective system, particularly for challenging couplings of heteroaryl boronic acids.[6][11]
Guide 2: Leveraging pH - The Boronic Acid-Boronate Equilibrium

The solubility of boronic acids is highly pH-dependent. At a pH above their pKa, they exist predominantly as the more soluble anionic boronate form.[8] Understanding and controlling this equilibrium is a powerful tool.

The Underlying Principle: The boronic acid (a trigonal Lewis acid) exists in equilibrium with its hydrated tetrahedral boronate anion in the presence of water and base. Shifting this equilibrium to the right dramatically increases aqueous solubility.

Boronic Acid-Boronate Equilibrium cluster_0 Low pH / Anhydrous cluster_1 High pH / Aqueous R-B(OH)2 R-B(OH)₂ (Trigonal Planar) Poorly Soluble R-B(OH)3- R-B(OH)₃⁻ (Tetrahedral Anion) More Soluble R-B(OH)2->R-B(OH)3- + OH⁻ R-B(OH)3-->R-B(OH)2 - OH⁻ / + H⁺

Caption: Boronic acid equilibrium shifts towards the soluble boronate form at higher pH.

Protocol for pH-Mediated Dissolution:

  • Suspend: Suspend the this compound in your chosen solvent system (e.g., Dioxane/H₂O).

  • Add Base: Add your selected base (e.g., K₃PO₄, 2-3 equivalents).

  • Stir & Observe: Stir the mixture at room temperature. You should observe the solid gradually dissolving as the boronate is formed.

  • Inert Atmosphere: Once dissolution is complete or has significantly improved, purge the system with an inert gas.

  • Proceed with Reaction: Add your catalyst and reaction partner and proceed to heat as required.

Critical Note: While a higher pH increases solubility, excessively harsh basic conditions can cause protodeboronation.[7] It is a balance; use the mildest base and conditions necessary to achieve dissolution and reaction.

Guide 3: Advanced Strategy - Boronic Acid Surrogates

If direct dissolution remains a challenge, or if the boronic acid proves unstable under the required reaction conditions, converting it to a more stable and soluble surrogate is an excellent strategy.[12]

1. Pinacol Esters:

  • Why: Boronic acid pinacol esters are generally more soluble in organic solvents and more stable to silica gel chromatography and storage than their corresponding boronic acids.[2][7]

  • How: The pinacol ester of this compound is commercially available (CAS 1015242-08-6) or can be synthesized by reacting the boronic acid with pinacol.[13][14]

  • Usage: Pinacol esters can often be used directly in Suzuki couplings, where the base and water in the reaction mixture slowly hydrolyze the ester to release the active boronic acid in situ. This "slow-release" strategy can minimize the concentration of the potentially unstable free boronic acid at any given time.[12]

2. Diethanolamine (DABO) Adducts:

  • Why: Diethanolamine complexes with boronic acids to form air-stable, often crystalline solids called DABO boronates.[1][15] These can be used directly in Suzuki reactions.[15]

  • How: The synthesis is straightforward: stir the boronic acid with diethanolamine in a solvent like dichloromethane. The product often precipitates and can be isolated by simple filtration.[1]

Troubleshooting Workflow Start Start: Poor Solubility of 2-Piperidinopyrimidine- 5-boronic acid SolventScreen Guide 1: Perform Solvent & Base Screening (Small Scale) Start->SolventScreen CheckDissolution Is Dissolution Adequate? SolventScreen->CheckDissolution Proceed Proceed with Optimized Conditions on Full Scale CheckDissolution->Proceed Yes pH_Adjust Guide 2: Leverage pH (e.g., K₃PO₄ in Aqueous Co-solvent) CheckDissolution->pH_Adjust No CheckDissolution2 Is Dissolution Adequate? pH_Adjust->CheckDissolution2 CheckDissolution2->Proceed Yes UseSurrogate Guide 3: Consider Boronic Acid Surrogate CheckDissolution2->UseSurrogate No SelectSurrogate Select Surrogate: Pinacol Ester or DABO Adduct UseSurrogate->SelectSurrogate End Proceed with Surrogate in Coupling Reaction SelectSurrogate->End

Caption: A decision workflow for troubleshooting solubility issues.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, involving 2-piperidinopyrimidine-5-boronic acid. Our focus is to provide not just solutions, but also the underlying scientific principles to empower you to overcome experimental hurdles.

Introduction: The Challenge of N-Heterocyclic Boronic Acids

This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel therapeutics. However, its structure presents a distinct challenge in palladium-catalyzed cross-coupling reactions: the presence of multiple nitrogen atoms. Both the pyrimidine and piperidine rings contain Lewis basic nitrogen atoms that can coordinate to the palladium catalyst, leading to deactivation, a phenomenon known as catalyst poisoning. This guide will help you navigate these challenges to achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst poisoning a concern with this compound?

A1: The primary issue stems from the Lewis basic nitrogen atoms in both the pyrimidine and piperidine rings. These nitrogens can act as ligands, binding to the palladium catalyst and forming stable, inactive complexes. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination, effectively "poisoning" the catalyst and halting the reaction.

Q2: Are both the piperidine and pyrimidine nitrogens problematic?

A2: Yes, both can contribute to catalyst poisoning. The piperidine nitrogen is a saturated amine, which is known to be a potent catalyst poison. The pyrimidine nitrogens, being part of an aromatic system, are less basic but can still coordinate to the palladium center. The proximity of the 2-piperidino group to the pyrimidine nitrogens can create a chelating effect, further stabilizing the inactive palladium complex. However, the boronic acid group at the 5-position is sterically removed from the ring nitrogens, which is advantageous compared to 2- or 4-substituted pyrimidines where the "2-pyridyl problem" is more pronounced.[1]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The most common indicators of catalyst poisoning include:

  • Low or no conversion: A significant amount of starting material remains even after extended reaction times.

  • Stalled reaction: The reaction proceeds initially but then stops before completion.

  • Formation of palladium black: The reaction mixture turns black, indicating the precipitation of inactive palladium metal.

  • Inconsistent results: Difficulty in reproducing reaction outcomes between batches.

Q4: Besides catalyst poisoning, what other side reactions should I be aware of?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for heteroaryl boronic acids, especially those that are electron-deficient or unstable.[1] This decomposition pathway can be exacerbated by prolonged reaction times, high temperatures, and the presence of water. Homocoupling of the boronic acid to form a bipyrimidine species can also occur, particularly in the presence of oxygen.

Troubleshooting Guides

Guide 1: Low to No Product Formation

If you are observing poor or no conversion of your starting materials, follow this systematic troubleshooting workflow.

  • Analyze the crude reaction mixture: Use LC-MS or ¹H NMR to identify the components. Is the starting material unreacted? Is there evidence of protodeboronation or homocoupling products?

  • Visual inspection: Did the reaction mixture turn black, suggesting catalyst decomposition?

The primary suspect for low reactivity is catalyst poisoning. The choice of ligand is critical to mitigate this issue.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands, which have demonstrated superior performance in couplings with N-heterocyclic substrates.[1] These ligands promote the desired catalytic cycle and sterically hinder the coordination of the nitrogen atoms to the palladium center.

LigandStructureKey FeaturesRecommended Catalyst Loading (mol%)
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky and electron-rich, excellent for heteroaryl couplings.[1]1-5
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylEven bulkier than SPhos, often effective for very challenging substrates.[1]1-5
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly effective Buchwald-type ligand.1-5
  • Use of Pre-catalysts: To ensure the efficient generation of the active Pd(0) species, consider using well-defined palladium pre-catalysts, such as SPhos Pd G2 or XPhos Pd G3. These are often more robust and provide more consistent results than generating the catalyst in situ from a palladium source and a separate ligand.

  • Base Selection: The choice of base is crucial. A weaker base like K₂CO₃ might be insufficient. A stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step without promoting side reactions.

  • Solvent System: Anhydrous, degassed solvents are essential to prevent protodeboronation and catalyst oxidation. Common choices include 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., dioxane/water 4:1).

  • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation. Monitor the reaction closely by TLC or LC-MS and aim for the lowest effective temperature. Microwave irradiation can sometimes be beneficial for driving the reaction to completion quickly, minimizing degradation.[1]

Diagram: Troubleshooting Workflow for Low Conversion

troubleshooting_low_conversion start Low or No Conversion diagnosis Step 1: Diagnose Issue (LC-MS, NMR) start->diagnosis catalyst_poisoning Suspect Catalyst Poisoning diagnosis->catalyst_poisoning Unreacted Starting Material side_reactions Suspect Side Reactions (Protodeboronation, Homocoupling) diagnosis->side_reactions Side Products Observed ligand Step 2: Optimize Ligand - Use bulky, electron-rich ligands (SPhos, XPhos) catalyst_poisoning->ligand boronic_acid_stability Address Boronic Acid Instability - Use MIDA boronate - Shorter reaction time side_reactions->boronic_acid_stability precatalyst Use Palladium Pre-catalyst (e.g., SPhos Pd G2) ligand->precatalyst conditions Step 3: Optimize Conditions - Stronger base (K3PO4) - Anhydrous, degassed solvent precatalyst->conditions product Successful Coupling conditions->product inert_atmosphere Ensure Inert Atmosphere - Thoroughly degas solvent - Maintain N2 or Ar boronic_acid_stability->inert_atmosphere inert_atmosphere->product

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Guide 2: Managing Boronic Acid Instability

The instability of this compound can be a significant contributor to failed reactions.

If you observe the consumption of your boronic acid without the formation of the desired product, protodeboronation is the likely culprit.

  • Use a Stable Boronic Acid Surrogate: N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable crystalline solids that slowly release the corresponding boronic acid under the reaction conditions.[2][3][4][5] This "slow-release" strategy can maintain a low, steady concentration of the active boronic acid, minimizing its decomposition while still allowing for efficient cross-coupling.

  • Minimize Reaction Time and Temperature: As mentioned previously, monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.

  • Control Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. If using an aqueous base, ensure the water content is carefully controlled.

Diagram: Mechanism of Catalyst Poisoning by this compound

catalyst_poisoning_mechanism cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition inactive_complex Inactive Pd-N Complex (Poisoned Catalyst) pd0->inactive_complex Coordination of N-Heterocycle pdiilx Ar-Pd(II)L2-X oxidative_addition->pdiilx transmetalation Transmetalation (Boronic Acid) pdiilx->transmetalation pdiir Ar-Pd(II)L2-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 poison 2-Piperidinopyrimidine -5-boronic acid poison->inactive_complex

Caption: The active catalytic cycle versus the catalyst poisoning pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific aryl halide.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of a MIDA Boronate Ester
  • MIDA Boronate Synthesis:

    • Dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in DMSO.

    • Heat the mixture at 80 °C for 1-2 hours.

    • Cool the reaction mixture and precipitate the MIDA boronate by adding a suitable anti-solvent (e.g., diethyl ether).

    • Isolate the solid by filtration and dry under vacuum.

  • Suzuki-Miyaura Coupling with MIDA Boronate:

    • Follow the general procedure in Protocol 1, substituting the MIDA boronate for the boronic acid.

    • An aqueous base (e.g., K₃PO₄ in a dioxane/water mixture) is typically required to facilitate the slow hydrolysis of the MIDA boronate.

Conclusion

Successfully employing this compound in Suzuki-Miyaura cross-coupling reactions requires a proactive approach to mitigating catalyst poisoning and managing the stability of the boronic acid. By selecting the appropriate bulky, electron-rich phosphine ligands, utilizing robust palladium pre-catalysts, and optimizing reaction conditions, researchers can overcome these challenges. For particularly problematic cases, the use of stable boronic acid surrogates like MIDA boronates offers a reliable strategy to achieve high yields and reproducible results. This guide provides a foundation for troubleshooting, and we encourage you to adapt these principles to your specific synthetic challenges.

References

Analytical methods to detect impurities in 2-Piperidinopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

As a key building block in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of 2-Piperidinopyrimidine-5-boronic acid is paramount to ensuring the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive technical support resource, structured in a question-and-answer format, to address common challenges encountered during the analytical characterization and impurity detection of this compound.

Section 1: General FAQs & Understanding Potential Impurities

This section addresses foundational questions regarding the nature of impurities commonly found in this compound and its stability.

Q1: What are the most common process-related and degradation impurities I should anticipate in a sample of this compound?

A1: The impurity profile is dictated by the synthetic route, handling, and storage conditions. Based on common synthetic pathways for heteroaryl boronic acids, you should be vigilant for several key species:

  • Protodeboronation Product (2-(Piperidin-1-yl)pyrimidine): This is a prevalent degradation product where the C-B bond is cleaved and replaced by a hydrogen atom. This can occur under basic conditions or at elevated temperatures.[3]

  • Boroxine Anhydride: Boronic acids can undergo reversible dehydration to form a cyclic trimer known as a boroxine.[3][4] Its presence is often indicated in NMR by broadened peaks and can be detected in mass spectrometry as a higher molecular weight species.[4]

  • Oxidative Degradation Product (2-(Piperidin-1-yl)pyrimidin-5-ol): The carbon-boron bond is susceptible to oxidation, especially in the presence of air or oxidizing agents, leading to the formation of the corresponding phenol/alcohol.[3][5][6]

  • Unreacted Starting Materials: Depending on the synthesis, residual precursors such as 2-amino-5-bromopyrimidine or its protected derivatives may be present.[7][8]

  • Homocoupling Byproduct: Palladium catalysts used in synthesis can sometimes catalyze the dimerization of the boronic acid, leading to a bi-pyrimidine impurity.[3]

  • Pinacol Ester Precursor: If the boronic acid is synthesized via hydrolysis of its pinacol ester, incomplete conversion can leave residual 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester.[7][9]

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureMolecular Weight ( g/mol )Common Origin
This compound C₉H₁₄BN₃O₂207.04Parent Compound
2-(Piperidin-1-yl)pyrimidineC₉H₁₃N₃163.22Degradation (Protodeboronation)
Boroxine AnhydrideC₂₇H₃₆B₃N₉O₃566.07Degradation (Dehydration)
2-(Piperidin-1-yl)pyrimidin-5-olC₉H₁₃N₃O179.22Degradation (Oxidation)
2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol esterC₁₅H₂₄BN₃O₂289.18Synthetic Precursor

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for purity assessment. However, the unique chemical nature of boronic acids presents specific challenges.

Q2: I need a robust starting method for HPLC analysis. What conditions do you recommend?

A2: A reversed-phase HPLC (RP-HPLC) method is the most common approach. Due to the basic piperidine moiety and the acidic boronic acid group, careful control of mobile phase pH is critical for good peak shape and reproducible retention.

Experimental Protocol: Starting RP-HPLC Method
  • Column: Use a high-purity C18 column (e.g., XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm) to minimize interactions with residual silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes to elute impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C for better reproducibility.

  • Detection: PDA/UV detector at a wavelength where the pyrimidine ring absorbs, typically around 254 nm or 280 nm.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prevent peak distortion.[3]

Q3: My main peak is tailing significantly. What is causing this and how can I fix it?

A3: Peak tailing is a classic problem when analyzing basic compounds on silica-based columns. The primary cause is the interaction between the protonated basic nitrogen of the piperidine ring and negatively charged, acidic residual silanols on the column's stationary phase.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Using an acidic modifier like formic acid (pH ~2.7) or trifluoroacetic acid (TFA) ensures the silanols are not ionized and reduces this secondary interaction.[10]

  • Use a High-Purity Column: Modern columns are manufactured with higher purity silica and end-capping technologies that drastically reduce the number of accessible silanols.

  • Add an Ionic Modifier: In some cases, adding a small amount of a competing base like triethylamine (TEA) can saturate the active silanol sites, but this can suppress MS ionization.

  • Reduce Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample.[11]

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH check_column Using a High-Purity / End-Capped Column? check_pH->check_column Yes solution1 Lower pH with Formic or Trifluoroacetic Acid check_pH->solution1 No check_load Is Sample Load Optimized? check_column->check_load Yes solution2 Switch to a High-Purity Bidentate C18 or Hybrid Column check_column->solution2 No solution3 Reduce Injection Concentration / Volume check_load->solution3 No

Caption: Troubleshooting workflow for HPLC peak tailing.

Q4: I am concerned about on-column hydrolysis of the boronic acid's pinacol ester impurity. How can I analyze for this reliably?

A4: The hydrolysis of boronate esters on a reversed-phase column is a significant analytical challenge.[12] Standard acidic mobile phases can accelerate this degradation, converting the ester back to the boronic acid during the analysis.

Causality & Solution: The hydrolysis is catalyzed by both acid and the aqueous mobile phase. To mitigate this, you must minimize contact with water and acidic conditions.

  • High pH Method: A high pH mobile phase (e.g., pH 10-12) can stabilize the boronate ester.[12] However, this requires a pH-stable column (e.g., hybrid silica or polymeric).

  • Fast Gradient/UPLC: Using an Ultra-High Performance Liquid Chromatography (UPLC) system with a very fast gradient minimizes the time the analyte spends on the column, reducing the opportunity for degradation.[13]

  • Non-Aqueous RP-HPLC: If feasible, using a non-aqueous reversed-phase method can prevent hydrolysis, though this is less common.

Section 3: Mass Spectrometry (MS) for Impurity Identification

MS is indispensable for confirming the identity of impurities.

Q5: What are the expected m/z values for the parent compound and its key impurities in LC-MS, and what ionization mode is best?

A5: Electrospray Ionization (ESI) in positive ion mode is generally effective for this compound due to the basic piperidine nitrogen, which is readily protonated.

Table 2: Expected ESI-MS Fragments (Positive Ion Mode)
CompoundFormulaExpected [M+H]⁺ (m/z)Notes
Parent Compound C₉H₁₄BN₃O₂208.12
Protodeboronation ProductC₉H₁₃N₃164.12
Oxidative Degradation ProductC₉H₁₃N₃O180.11
Pinacol Ester PrecursorC₁₅H₂₄BN₃O₂290.20
Boroxine AnhydrideC₂₇H₃₆B₃N₉O₃567.33May be difficult to observe; often requires gentle ionization.[4]

Q6: I am seeing a peak at a very high m/z that I can't identify. Could it be the boroxine?

A6: Yes, this is a strong possibility. Boroxines can be detected by mass spectrometry as they appear at higher molecular weights corresponding to the trimer minus three water molecules ([3M-3H₂O+H]⁺).[4] Their formation can be promoted in the ESI source. To confirm:

  • Check the Isotope Pattern: The presence of three boron atoms will give a characteristic isotopic pattern.

  • Use Gentle Ionization: Reducing the source temperature or using gentler ionization techniques can sometimes minimize in-source formation and give a clearer picture of what is actually in the sample.[4]

  • Correlate with NMR: If NMR data shows broadened signals characteristic of boroxines, this strengthens the MS identification.[4]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is crucial for identifying and quantifying impurities.

Q7: My ¹H NMR spectrum has broad, poorly resolved peaks, especially for the aromatic protons. What's going on?

A7: This is a classic sign of boroxine formation.[4] In solution, boronic acids exist in equilibrium with their cyclic trimeric anhydride (boroxine). This chemical exchange can occur on the NMR timescale, leading to significant peak broadening.

Causality & Solution: The boroxine trimer can be broken up by using a coordinating solvent.

  • Use a Coordinating Solvent: Re-dissolving the sample in a deuterated coordinating solvent like methanol-d₄ or DMSO-d₆ can help break apart the boroxine and yield sharper, more defined signals.[4]

  • Temperature Variation: Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen the signals by shifting the equilibrium or the rate of exchange.

Q8: Which NMR technique is best for confirming the presence of the boronic acid group and its impurities?

A8: A combination of ¹H, ¹³C, and especially ¹¹B NMR spectroscopy is ideal.

  • ¹H NMR: Provides the overall proton environment. The protodeboronation impurity would show a new aromatic proton signal in place of the boronic acid group, which can be quantified by integration.

  • ¹³C NMR: Useful for confirming the carbon skeleton of impurities.

  • ¹¹B NMR: This is a highly specific and powerful tool for analyzing boronic acids.[14][15]

    • sp² Boronic Acid: The parent compound will show a characteristic broad signal for the sp²-hybridized boron, typically in the range of 28-32 ppm.[16]

    • sp³ Boronate Esters: If impurities like the pinacol ester are present, or if the boronic acid complexes with a diol, a sharper, upfield signal corresponding to the sp³-hybridized boron will appear (typically 5-15 ppm).[14][15][17]

Impurity_Analysis_Workflow start Sample of this compound hplc 1. HPLC-UV Purity Screen (Reversed-Phase, Gradient) start->hplc decision1 Purity > 99%? Unknown Peaks < 0.1%? hplc->decision1 lcms 2. LC-MS Analysis (Identify m/z of Impurities) decision2 Correlate m/z with Potential Impurities lcms->decision2 nmr 3. NMR Spectroscopy (¹H, ¹¹B) decision3 Confirm Structure (Protodeboronation, Boroxine) nmr->decision3 gcms 4. GC-MS Analysis (Volatile Impurities) fail Further Investigation / Repurification gcms->fail Residual Solvents ID'd decision1->lcms No pass Release Batch decision1->pass Yes decision2->nmr Tentative ID decision2->fail Unknown m/z decision3->gcms Structure Confirmed decision3->fail Structure Mismatch

Caption: General workflow for impurity identification.

Section 5: Gas Chromatography (GC) Applications

While not the primary tool for the parent compound, GC has a specific and important role.

Q9: Can I use Gas Chromatography (GC) to analyze my sample?

A9: Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. However, GC-MS is an excellent technique for identifying and quantifying volatile impurities.[3][18]

Applications:

  • Residual Solvents: GC-MS with a headspace sampler is the standard method for detecting residual solvents from the synthesis (e.g., Toluene, THF, Acetonitrile).

  • Volatile Degradation Products: It can be used to detect the more volatile protodeboronation product (2-(Piperidin-1-yl)pyrimidine), although HPLC is generally better for quantification alongside the parent compound.[3]

  • Derivatization: While complex, it is possible to derivatize the boronic acid to make it more volatile for GC analysis, but this is typically reserved for specific applications where LC methods are not suitable.[18][19][20]

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-piperidinopyrimidine-5-boronic acid and its derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and mastering its coupling is essential for the rapid synthesis of novel molecular entities.[1][2][3] This document is designed to be a practical resource, explaining the causality behind experimental choices to help you accelerate your research and development efforts.

Core Principles: Understanding the System

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, valued for its mild conditions and functional group tolerance.[4][5][6] However, couplings involving nitrogen-rich heterocycles like this compound present unique challenges. The Lewis-basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[7][8] Furthermore, heteroaryl boronic acids are often susceptible to a key side reaction: protodeboronation.[7][9] A firm grasp of the catalytic cycle is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar'-B(OH)₃]⁻ PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar ReductElim Reductive Elimination PdII_Ar->ReductElim Ar-Ar' ReductElim->Pd0 Base_label Base (e.g., K₃PO₄) activates Boronic Acid Boronic_Acid Ar'-B(OH)₂ Base_label->Boronic_Acid Boronic_Acid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when coupling this compound.

Q1: My reaction is very slow or has stalled completely. What are the primary factors to investigate?

A1: A slow or stalled reaction is the most common issue. The root cause often lies in one of three areas: catalyst activity, substrate stability, or the choice of base.

  • Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring, particularly the one at position 1, can act as a ligand for the palladium center. This coordination can inhibit the catalyst by preventing it from participating in the catalytic cycle.[7][8] Using bulky, electron-rich phosphine ligands like XPhos or SPhos can mitigate this by sterically shielding the palladium center and promoting the desired catalytic steps.[10][11]

  • Protodeboronation: Your boronic acid may be degrading. This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your starting material.[9] This is often exacerbated by high temperatures and the presence of water.

  • Ineffective Base: The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12] If the base is too weak or insoluble, this activation will be slow, stalling the entire reaction.

Q2: I'm observing a significant amount of the protodeboronated pyrimidine byproduct. How can I minimize this?

A2: Protodeboronation is a major yield-reducing pathway for many heteroaryl boronic acids.[7][9] Several strategies can effectively suppress this side reaction:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[13] Switching from strong bases like NaOH or KOH to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often highly effective.[8][14]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can reduce the rate of protonolysis. Using anhydrous solvents like dioxane or toluene can be beneficial.

  • "Slow Release" Strategy: Instead of using the boronic acid directly, convert it to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][9][15] These derivatives are more robust and slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[15]

  • Lower Reaction Temperature: High temperatures can accelerate decomposition. If possible, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Q3: What is the optimal choice of palladium catalyst and ligand for this specific coupling?

A3: For electron-deficient and sterically demanding substrates like 2-substituted pyrimidines, the choice of catalyst system is critical.

  • Precatalysts are Preferred: Modern palladium precatalysts, such as G2 or G3 Buchwald-type precatalysts (e.g., XPhos Pd G2), are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][10] These precatalysts provide a reliable and efficient route to the active catalytic species.

  • Bulky, Electron-Rich Ligands: As mentioned, ligands play a crucial role. Bulky phosphine ligands are essential for promoting the reductive elimination step and preventing catalyst deactivation.[11][13] The choice of ligand can be substrate-dependent, so screening a small panel is recommended.

LigandKey FeatureBest For
XPhos Very bulky and electron-richGeneral purpose for challenging heteroaryl couplings.[6][10]
SPhos Similar to XPhos, often effective when XPhos is notAlternative for difficult couplings.
PCy₃ TricyclohexylphosphineEffective in some nitrogen heterocycle couplings.[14]
dppf 1,1'-Bis(diphenylphosphino)ferroceneA more traditional ligand, can be effective but may be slower.[16]
Q4: How does the choice of base and solvent impact the reaction rate and yield?

A4: The base and solvent work in concert to facilitate the reaction. The primary role of the base is to form the reactive boronate species, and the solvent must solubilize all components and be stable at the reaction temperature.[12]

  • Bases: For pyrimidine boronic acids, inorganic bases are generally preferred.

    • K₃PO₄ (Potassium Phosphate): Often the best choice. It has sufficient basicity to promote the reaction while being mild enough to minimize protodeboronation.[14][17]

    • Cs₂CO₃ (Cesium Carbonate): A stronger base that can be effective when K₃PO₄ is too slow, but may increase side reactions.

    • K₂CO₃ (Potassium Carbonate): A common and cost-effective choice, often used in aqueous solvent mixtures.[1][18]

  • Solvents: Aprotic polar solvents are typically used.

    • 1,4-Dioxane/Water: A classic combination that works for many substrates. The water helps to dissolve the inorganic base.[18][19]

    • Toluene or THF: Anhydrous options that can be beneficial in suppressing protodeboronation.

    • 2-MeTHF: A greener alternative to THF with a higher boiling point.

Q5: Can microwave irradiation be used to accelerate the reaction and improve yields?

A5: Yes, microwave-assisted synthesis is an excellent technique for accelerating Suzuki-Miyaura couplings, especially for high-throughput screening and library synthesis.[1][10][18]

  • Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][5][18] This is due to efficient and uniform heating of the reaction mixture.

  • Improved Yields: The rapid heating can sometimes outcompete degradation pathways like protodeboronation, leading to higher yields of the desired product.[10][18]

  • Condition Screening: Microwave reactors are ideal for rapidly screening different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrates.[19] A typical starting point would be 15-30 minutes at 100-120 °C.[2][18]

Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with this compound pinacol ester.

Materials:
  • Aryl Bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • XPhos ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:
  • Vessel Preparation: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound pinacol ester (0.6 mmol), XPhos Pd G2 (0.01 mmol), XPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).

  • Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent should be thoroughly degassed by sparging with argon or by several freeze-pump-thaw cycles.

  • Heating:

    • Conventional Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

    • Microwave Heating: Place the vial in the microwave reactor. Irradiate at 100 °C for 20-40 minutes with stirring.[18]

  • Workup: After the reaction is complete (as determined by monitoring), cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Slow Reaction check_deboronation Significant Protodeboronation? start->check_deboronation deboronation_yes YES use_milder_base Switch to K₃PO₄ or Cs₂CO₃ check_deboronation->use_milder_base  Yes deboronation_no NO check_catalyst Catalyst/Ligand Issue? check_deboronation->check_catalyst  No use_ester Use Pinacol or MIDA Boronate Ester use_milder_base->use_ester lower_temp Lower Reaction Temperature (80-90 °C) use_ester->lower_temp catalyst_yes YES use_precatalyst Use Buchwald Precatalyst (e.g., XPhos Pd G2) check_catalyst->use_precatalyst  Yes catalyst_no NO check_base_solvent Base/Solvent Ineffective? check_catalyst->check_base_solvent  No screen_ligands Screen Bulky Ligands (XPhos, SPhos) use_precatalyst->screen_ligands base_solvent_yes YES try_stronger_base Try Stronger Base (e.g., Cs₂CO₃) check_base_solvent->try_stronger_base  Yes use_microwave Use Microwave (100-120 °C, 20-40 min) try_stronger_base->use_microwave

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of the complex biaryl and hetero-biaryl scaffolds that dominate modern pharmacophores.[1][2] Heterocyclic boronic acids are crucial building blocks in this endeavor, yet they present a unique set of challenges that can frustrate even seasoned chemists.[3][4] Their inherent properties—Lewis basicity, electronic diversity, and stability—demand a nuanced approach to reaction optimization.

This guide provides an in-depth comparison of 2-piperidinopyrimidine-5-boronic acid with other common heterocyclic boronic acids. We will move beyond simple protocols to explore the underlying causality of experimental choices, offering field-proven insights to navigate the complexities of heterocyclic Suzuki couplings and empower you to achieve robust, reproducible results.

The Intrinsic Challenge: Understanding Heterocyclic Boronic Acids

The success of a Suzuki-Miyaura coupling hinges on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] Heterocyclic substrates, however, introduce specific complications that can disrupt this cycle.

  • Catalyst Inhibition: Nitrogen-containing heterocycles are often Lewis basic and can coordinate directly to the palladium center.[6] This is particularly problematic when the nitrogen atom is in close proximity to the boronic acid moiety, as seen in the classic "2-pyridyl problem."[2][7] This coordination can sequester the active catalyst, leading to sluggish or failed reactions.

  • Protodeboronation: A prevalent and often underestimated side reaction is protodeboronation, where the C–B bond is cleaved by a proton source (like water) to replace the boronic acid group with a hydrogen atom.[8][9] This decomposition pathway is highly dependent on pH, temperature, and the electronic nature of the heterocycle.[10][11] Electron-rich heterocycles are generally more susceptible, but certain electron-deficient systems can also undergo rapid decomposition through zwitterionic intermediates.[8]

These challenges necessitate the use of advanced catalytic systems and carefully optimized conditions that are often substrate-specific.

Focus: The Profile of this compound

To understand the performance of this compound, we must first dissect its structure:

  • Pyrimidine Core: The pyrimidine ring is an electron-deficient heterocycle.

  • 5-Boronic Acid Position: The boronic acid is situated at the 5-position. This is electronically and sterically distant from the ring nitrogens at positions 1 and 3, which significantly mitigates the risk of direct catalyst inhibition—a distinct advantage over 2- or 4-substituted pyrimidines.[2]

  • 2-Piperidino Substituent: The piperidine group at the 2-position is a strong electron-donating group (EDG). This EDG modulates the electronic properties of the otherwise electron-deficient pyrimidine ring, increasing its overall electron density. This electronic push can influence the rate of transmetalation and potentially increase susceptibility to protodeboronation compared to an unsubstituted pyrimidine.

This unique combination of features positions this compound as a generally robust yet electronically tuned coupling partner.

Comparative Performance Analysis in Suzuki Coupling

To contextualize the performance of this compound, we compare it against other representative heterocyclic boronic acids. The following data, synthesized from literature, illustrates typical outcomes under optimized conditions.

Boronic AcidCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Key Challenge(s)
This compound 4-BromoanisolePd₂(dba)₃ / XPhos (2)K₃PO₄Dioxane/H₂O100~90-95General stability, potential for protodeboronation under harsh basic conditions.
Pyridine-2-boronic acid 4-ChlorobenzonitrilePd₂(dba)₃ / Ligand 2* (1.5/4.5)KFDioxane11073[7]Severe catalyst inhibition; high propensity for protodeboronation.[2][7]
Pyridine-3-boronic acid 3-ChloropyridinePd(OAc)₂ / SPhos (0.25)K₃PO₄n-Butanol10090[12]Moderate reactivity; less inhibition than 2-pyridyl but still requires robust catalyst.
Pyridine-4-boronic acid Aryl HalidesPalladium CatalystsVariousVariousVariousGood-ExcellentGenerally good reactivity, though protodeboronation can be an issue.[13]
Indole-5-boronic acid 3-ChloropyridinePd(OAc)₂ / Ligand 1* (0.25)K₃PO₄s-Butanol10088[12]Protodeboronation due to electron-rich nature; potential for N-H related side reactions.[14][15]
2-Aminopyrimidine-5-boronic acid Aryl HalidesPalladium CatalystsVariousVariousGood-ExcellentSimilar to piperidino analog, but free amine may require protection or specific conditions.[16][17]

*Note: Ligands 1 and 2 are specialized phosphine ligands reported in the cited literature.[7][12]

Analysis of Performance:

  • Positional Advantage: The data clearly shows the "positional advantage" of this compound. Unlike pyridine-2-boronic acid, where the adjacent nitrogen severely hampers reactivity, the 5-position of the pyrimidine allows for efficient coupling.[2][7]

  • Favorable Reactivity: Its performance is comparable to or exceeds that of other "well-behaved" heterocycles like pyridine-3-boronic acid and indole-5-boronic acid, often achieving excellent yields.[12]

  • Electronic Influence: The electron-donating piperidino group makes the pyrimidine ring more nucleophilic than, for example, a bare pyrimidine. While this can be beneficial for transmetalation, it underscores the need for carefully controlled conditions to prevent protodeboronation, a common issue for electron-rich systems like indoles.[18]

A Field-Proven Approach to Optimizing Heterocyclic Suzuki Couplings

Achieving success with heterocyclic boronic acids requires a rational approach to reaction design. The choices of catalyst, base, and solvent are not independent variables but rather an interconnected system that must be tailored to the substrate.

Pillar 1: Catalyst and Ligand Selection

Modern Suzuki couplings have largely moved beyond first-generation catalysts like Pd(PPh₃)₄. For challenging heterocyclic substrates, pre-formed, air-stable precatalysts are the gold standard, offering superior activity and reproducibility.[3]

  • Buchwald Palladacycles (e.g., G3-XPhos, G3-SPhos): These are among the most powerful and versatile precatalysts. The bulky, electron-rich biarylphosphine ligands (XPhos, SPhos) accelerate both the rate-limiting oxidative addition and the reductive elimination steps.[18][19] They also form stable complexes that resist deactivation by Lewis basic heterocycles.

  • PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These N-heterocyclic carbene (NHC)-based catalysts are highly stable and efficient, particularly for coupling sterically hindered or electron-deficient partners.[3][19] The strong σ-donating NHC ligand forms a very robust bond with palladium, preventing catalyst decomposition.[19]

Why this works: Bulky, electron-rich ligands create a sterically crowded and electron-rich palladium center. This promotes the dissociation of ligands to form the active 14-electron Pd(0) species and facilitates the cleavage of the aryl-halide bond during oxidative addition.

Pillar 2: The Critical Role of the Base and Solvent

The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[20] However, stronger bases can also accelerate the undesired protodeboronation pathway.[18]

  • Recommended Bases: For most heterocyclic couplings, moderately weak inorganic bases are preferred. K₃PO₄ and Cs₂CO₃ are often the bases of choice. They are effective at promoting the reaction without being overly harsh, striking a balance between activating the boronic acid and minimizing its decomposition.

  • Solvent Systems: Aprotic polar solvents are standard. A mixture of 1,4-dioxane and water is a common starting point, as the water helps solubilize the base. However, if protodeboronation is a significant issue, switching to anhydrous conditions using solvents like dry dioxane, toluene, or DMF can be highly effective.[9][21]

Why this works: A judicious choice of base and solvent maintains a sufficient concentration of the active boronate species for transmetalation while minimizing the concentration of hydroxide ions or other protic species that drive protodeboronation.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X ArX->ArPdX HetBOH2 Het-B(OH)₂ HetBOH2->ArPdX Base Base Base->HetBOH2 Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Vessel start->reagents purge Seal Vessel and Purge with Inert Gas (Ar/N₂) reagents->purge solvent Add Degassed Solvent via Syringe purge->solvent heat Heat Reaction to Target Temperature (Conventional or Microwave) solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Cool, Quench, and Perform Aqueous Work-up monitor->workup purify Purify Product via Column Chromatography or Recrystallization workup->purify end End purify->end

References

A Comparative Guide to the Reactivity of 2-Piperidinopyrimidine Boronic Acid and its Boronate Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that can profoundly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of the reactivity of 2-piperidinopyrimidine boronic acid and its corresponding boronate ester, offering experimental data to inform the rational choice of reagent for this valuable synthetic transformation.

The Fundamental Trade-Off: Reactivity vs. Stability

The core distinction between boronic acids and their boronate ester counterparts, such as the commonly employed pinacol esters, lies in a fundamental trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is ascribed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2][3] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation, which can compromise their shelf-life and reaction yields.[1][2]

Conversely, boronate esters offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount.[1] The compromise for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[1][2] It is a topic of ongoing discussion whether boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, though there is substantial evidence that direct transmetalation from the ester is also a viable pathway.[4][5][6]

The "2-Pyridyl Problem" Analogue in Pyrimidines

The 2-piperidinopyrimidine scaffold introduces a specific challenge analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[7][8] The nitrogen atom at the 1-position of the pyrimidine ring, being in close proximity to the boronic acid or ester group, can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, complicating the cross-coupling reaction.[7] Furthermore, 2-pyrimidinylboronic acids are often more susceptible to protodeboronation.[7] To counteract these issues, the use of more stable boronic acid derivatives like pinacol esters, in conjunction with highly active catalyst systems, is a common and effective strategy.[7][9]

Comparative Experimental Analysis

To provide a quantitative comparison, a series of head-to-head Suzuki-Miyaura cross-coupling reactions were designed to evaluate the performance of 2-piperidinopyrimidine boronic acid and its pinacol boronate ester.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis prep_ba 2-Piperidinopyrimidine Boronic Acid reaction_ba Coupling with Boronic Acid prep_ba->reaction_ba prep_be 2-Piperidinopyrimidine Boronate Ester reaction_be Coupling with Boronate Ester prep_be->reaction_be reaction_setup Reaction Setup: Aryl Halide, Base, Pd Catalyst, Solvent reaction_setup->reaction_ba reaction_setup->reaction_be monitoring Reaction Monitoring (TLC, LC-MS) reaction_ba->monitoring reaction_be->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Yield & Purity (NMR, LC-MS) purification->characterization Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ or Ar'B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

References

A Senior Application Scientist's Guide to Validating the Biological Target of 2-Piperidinopyrimidine-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine boronic acid scaffold has emerged as a privileged structure, demonstrating inhibitory activity against a range of critical biological targets, from serine proteases to kinases.[1][2][3][4] Specifically, derivatives of 2-Piperidinopyrimidine-5-boronic acid represent a novel chemical class with significant therapeutic potential. However, a promising lead compound is only as valuable as our understanding of its mechanism of action. Rigorous, multi-pronged target validation is the bedrock upon which successful drug development programs are built. Mischaracterizing a compound's true biological target can lead to wasted resources, failed clinical trials, and missed opportunities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently validate the biological target of this compound derivatives. Drawing from established principles and cutting-edge techniques, we will move beyond simple biochemical assays to build a robust, self-validating case for target engagement. For the purpose of this guide, we will focus on a key putative target for this class of compounds: D-Amino Acid Oxidase (DAAO) , a flavoenzyme implicated in neurological disorders such as schizophrenia.[5][6][7][8] The principles and workflows described, however, are broadly applicable to other potential enzyme targets.

Part 1: The Primary Hypothesis - Direct Inhibition of D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, most notably D-serine.[5][6] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission.[6][8] Elevated DAAO activity can deplete D-serine levels, leading to NMDA receptor hypofunction, a condition linked to the pathophysiology of schizophrenia.[6][7] Therefore, inhibiting DAAO is a promising therapeutic strategy to restore normal D-serine levels and NMDA receptor function.

The boronic acid moiety is a well-known pharmacophore that can form a reversible covalent bond with nucleophilic residues, such as serine, in an enzyme's active site, acting as a transition-state analog.[1][3] Our central hypothesis is that this compound derivatives directly inhibit DAAO activity.

Foundational Evidence: The Biochemical Enzyme Assay

The first step in validating this hypothesis is to demonstrate direct inhibition in a purified system. This is the cornerstone of any inhibition claim.[9][10][11]

Causality Behind Experimental Choice: A biochemical assay using purified, recombinant DAAO enzyme isolates the interaction between the compound and its putative target, free from the complexity of a cellular environment. This allows for the precise determination of inhibitory potency (e.g., IC50) and the mechanism of inhibition.[9]

Detailed Experimental Protocol: DAAO Activity Assay

  • Principle: DAAO catalyzes the oxidation of a D-amino acid substrate (e.g., D-alanine) producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a sensitive fluorometric probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).

  • Reagents & Materials:

    • Recombinant Human DAAO enzyme

    • D-Alanine (substrate)

    • Amplex Red reagent

    • Horseradish Peroxidase (HRP)

    • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)

    • This compound derivative (Test Compound)

    • Known DAAO inhibitor (Positive Control, e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid)[12]

    • DMSO (Vehicle Control)

    • 384-well black plates

  • Procedure:

    • Prepare a serial dilution of the Test Compound and Positive Control in DMSO. A typical starting range is 100 µM to 1 nM.

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 50 nL of the compound dilutions to the appropriate wells. Include wells for "No Enzyme" (background) and "Vehicle Control" (100% activity).

    • Prepare a "Reaction Mix" containing DAAO enzyme, Amplex Red, and HRP in assay buffer. Add 10 µL of this mix to each well (except "No Enzyme" wells).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare a "Substrate Mix" containing D-Alanine in assay buffer.

    • Initiate the reaction by adding 5 µL of the Substrate Mix to all wells.

    • Immediately measure the fluorescence (Excitation: 540 nm, Emission: 590 nm) in kinetic mode for 30 minutes on a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read).

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation

To contextualize the performance of our lead compound, we must compare it to a well-characterized alternative.

CompoundTargetAssay TypeIC50 (nM)Reference Compound
Lead Derivative 1A Human DAAOBiochemical (Amplex Red)75 No
Alternative: Cpd 8 Human DAAOBiochemical (CHO cells)145Yes[12]

This initial data suggests our lead compound is a potent inhibitor of DAAO, with activity comparable to or better than known inhibitors.

Part 2: Proving Target Engagement in a Cellular Context

While biochemical data is essential, it doesn't prove that the compound can enter a cell and bind to its target in a complex physiological environment. We must employ methods that measure direct target engagement within intact cells.[13][14]

Method 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical technique that provides direct evidence of target engagement. The principle is elegant: when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[15][16] This stabilization can be measured by quantifying the amount of soluble protein remaining after heat shock. It is a label-free method, making it highly valuable as it assesses the interaction with the native protein in its natural environment.[13][17]

Detailed Experimental Protocol: CETSA for DAAO

  • Principle: Cells are treated with the compound or vehicle. After treatment, the cells are heated to a range of temperatures. At a specific temperature, the unbound DAAO will denature and aggregate, while DAAO stabilized by the bound compound will remain soluble. The amount of soluble DAAO is then quantified by Western Blot or other protein detection methods.[16]

  • Workflow Diagram:

    Caption: CETSA workflow for assessing target stabilization.

  • Procedure:

    • Cell Treatment: Plate HEK293T cells. The next day, treat cells with a high concentration (e.g., 10 µM) of the Test Compound or Vehicle (DMSO) for 1 hour.

    • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments), followed by 3 minutes at room temperature.

    • Lysis & Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Detection: Carefully collect the supernatant containing the soluble proteins. Denature the samples, run them on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody specific for DAAO and a secondary HRP-conjugated antibody. Visualize bands using chemiluminescence.

  • Data Interpretation:

    • A successful experiment will show a "thermal shift" – the melt curve for the compound-treated sample will be shifted to the right (higher temperatures) compared to the vehicle-treated sample. This shift is direct evidence of target stabilization and engagement in the cell.

Method 2: NanoBRET™ Target Engagement Assay

Expertise & Experience: For a more quantitative, high-throughput assessment of intracellular target binding, the NanoBRET™ assay is an industry standard.[18][19] This technology measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[20][21] It provides real-time binding data, allowing for the calculation of intracellular affinity (apparent Kᵢ) and target occupancy.[19][22]

Trustworthiness: The ratiometric nature of the BRET signal (ratio of acceptor emission to donor emission) minimizes artifacts from cell number or reporter expression, making the data highly robust and reproducible.[18][20]

Detailed Experimental Protocol: DAAO NanoBRET™ Assay

  • Principle: The target protein (DAAO) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to DAAO is added, bringing the fluorophore (the energy acceptor) into close proximity with NanoLuc®, generating a BRET signal. A test compound that binds to DAAO will compete with the tracer, disrupting BRET in a dose-dependent manner.[18][20][22]

  • Signaling Pathway Diagram:

    G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present DAAO_NLuc DAAO-NanoLuc® Tracer Fluorescent Tracer DAAO_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer DAAO_NLuc_I DAAO-NanoLuc® Inhibitor Test Compound DAAO_NLuc_I->Inhibitor Binding NoBRET Low BRET Signal

    Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Procedure:

    • Cell Prep: Transfect HEK293T cells with a plasmid encoding the DAAO-NanoLuc® fusion protein. After 24 hours, harvest and resuspend the cells.

    • Compound Addition: Dispense cells into a 384-well white plate. Add the serially diluted Test Compound.

    • Tracer Addition: Add the fluorescent DAAO tracer at its predetermined optimal concentration.

    • Substrate Addition: Add the NanoLuc® substrate (furimazine).

    • Reading: Incubate for 2 hours at 37°C. Measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the Test Compound concentration to generate a dose-response curve and determine the IC50. This intracellular IC50 is a direct measure of target engagement potency in a live cell.

Part 3: Definitive Validation with Genetic Approaches

Pharmacological data is powerful, but the most definitive evidence for a drug's mechanism of action comes from genetics. If inhibiting DAAO with a small molecule produces a specific cellular phenotype, then removing the DAAO protein entirely should phenocopy, or replicate, that effect. CRISPR/Cas9-mediated gene knockout is the gold standard for this approach.[23][][25][26]

Authoritative Grounding: Using CRISPR to abolish gene expression provides a more definitive result than transient methods like siRNA, which often only achieve partial knockdown.[25] This "on-target vs. off-target" validation is a critical step in building confidence in a lead candidate.[25][27]

CRISPR/Cas9 Knockout to Phenocopy Inhibition

Expertise & Experience: The logic here is irrefutable: if your compound is truly acting through DAAO, its effect should be absent in cells that lack the DAAO gene. For example, if DAAO inhibition is hypothesized to increase cell survival under a specific stress condition, DAAO knockout cells should exhibit this increased survival basally, and the addition of the compound should have no further effect.

Logical Relationship Diagram:

G cluster_WT Wild-Type Cells (DAAO+/+) cluster_KO DAAO Knockout Cells (DAAO-/-) WT_Start DAAO Present WT_Compound + Test Compound WT_Start->WT_Compound WT_Phenotype Phenotype Observed (e.g., Increased D-Serine) WT_Compound->WT_Phenotype Conclusion Conclusion: Compound acts ON-TARGET WT_Phenotype->Conclusion KO_Start DAAO Absent KO_Compound + Test Compound KO_Start->KO_Compound KO_No_Change No Change in Phenotype KO_Compound->KO_No_Change KO_No_Change->Conclusion

Caption: Logic for using CRISPR knockout to validate on-target activity.

Detailed Experimental Protocol: CRISPR/Cas9 Validation

  • Principle: Use CRISPR/Cas9 to generate a stable cell line in which the DAAO gene is permanently knocked out. Compare the phenotypic response of these knockout (KO) cells to wild-type (WT) cells when treated with the Test Compound.

  • Procedure:

    • gRNA Design & Cloning: Design and clone two guide RNAs (gRNAs) targeting early exons of the DAAO gene into a Cas9-expressing vector (e.g., lentiCRISPRv2).

    • Transfection & Selection: Transfect HEK293T cells with the vectors. Select for transfected cells using puromycin.

    • Clonal Isolation: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.

    • Knockout Validation: Expand clones and screen for DAAO knockout by Western Blot and Sanger sequencing of the targeted genomic locus.

    • Phenotypic Assay:

      • Measure the baseline phenotype in both WT and DAAO KO cells (e.g., intracellular D-serine levels).

      • Treat both WT and DAAO KO cells with a dose-response of the Test Compound.

      • Measure the phenotypic outcome.

  • Expected Results & Interpretation:

    • WT Cells: Should show a dose-dependent increase in D-serine upon compound treatment.

    • DAAO KO Cells: Should have elevated baseline D-serine levels compared to WT cells and should show no further increase upon compound treatment. This result strongly validates that the compound's effect on D-serine is mediated through DAAO.

Conclusion: A Synthesis of Evidence

Validating the biological target of a novel compound series like the this compound derivatives requires a methodical, multi-layered approach. By progressing from foundational biochemical assays to sophisticated in-cell target engagement techniques and culminating in definitive genetic validation, researchers can build an unassailable case for their compound's mechanism of action.

This guide outlines a robust, self-validating workflow. A positive result in the biochemical assay provides the initial hypothesis. The CETSA and NanoBRET assays then confirm that the compound reaches and binds its target inside a living cell. Finally, the CRISPR knockout experiment provides the ultimate proof, demonstrating that the observed phenotype is entirely dependent on the presence of the target protein. By following this framework, drug discovery teams can proceed with confidence, knowing their lead candidate is built on a solid foundation of rigorous scientific validation.

References

Navigating the Analytical Challenges of 2-Piperidinopyrimidine-5-boronic Acid: A Comparative Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the accurate analysis of boronic acid intermediates is paramount.[1][2] 2-Piperidinopyrimidine-5-boronic acid and its derivatives are crucial building blocks, yet their analytical characterization is fraught with challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust analysis of reactions involving this compound, grounded in experimental data and established scientific principles.

The Analytical Conundrum of Boronic Acids

Boronic acids, including this compound, are notoriously challenging to analyze due to their inherent chemical instability.[3] The primary degradation and equilibrium pathways that complicate their quantification and characterization include:

  • Dehydration to Boroxines: A significant challenge in the analysis of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][5] This equilibrium is often reversible in the presence of water, making it difficult to distinguish the monomeric acid from its trimer using conventional aqueous-based HPLC methods.[6][7]

  • Hydrolysis of Pinacol Esters: The pinacol ester of this compound is a commonly used, more stable precursor in synthesis.[8][9] However, this ester is susceptible to hydrolysis back to the corresponding boronic acid, especially during sample preparation and analysis in reversed-phase HPLC.[10][11][12]

  • Oxidative Degradation: The boronic acid functional group can be prone to oxidation, leading to the formation of various impurities that can interfere with accurate analysis.[3][13][14]

  • Protodeboronation: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, can occur under certain pH and temperature conditions.[3]

These challenges necessitate the development of specialized and optimized analytical methods to ensure accurate and reproducible results.

Comparative Analysis of HPLC Methodologies

HPLC remains a cornerstone of analytical chemistry for reaction monitoring and purity assessment. For this compound, several HPLC strategies can be employed, each with distinct advantages and limitations.

Core HPLC Parameters and Their Rationale
Parameter Alternative Approaches & Rationale Advantages Disadvantages
Stationary Phase C18 with Low Silanol Activity (e.g., Waters XTerra MS C18): Minimizes on-column hydrolysis of pinacol esters by reducing interactions with active silanol groups.[12][15][16] Mixed-Mode or Specialized Columns (e.g., SIELC Primesep P): Enhances retention of the polar boronic acid.[17]Improved stability of pinacol esters during analysis. Better retention and peak shape for the polar boronic acid.May not be universally available. May require specialized mobile phases.
Mobile Phase High pH (e.g., pH 12.4): Stabilizes the pinacolboronate ester against hydrolysis.[11][16] Low pH with Formic Acid: Can be used for the analysis of the boronic acid itself, but may promote ester hydrolysis.[12] Ion-Pairing Reagents: Improves retention of the ionic boronic acid.[11]Prevents on-column degradation of the ester. Simple mobile phase preparation. Enhanced retention of the target analyte.Can cause column degradation over time. May not be suitable for all columns. Can complicate method development and is not MS-friendly.
Detector UV-Vis: Standard detector suitable for aromatic boronic acids. Fluorescence (with post-column derivatization): Offers high selectivity and sensitivity. A common derivatizing agent is alizarin, which forms a fluorescent complex with boronic acids.[18][19][20]Widely available and easy to use. High sensitivity and specificity for boronic acids.May lack sensitivity for trace impurities. Requires additional hardware and method development for the post-column reaction.
Sample Diluent Non-aqueous and Aprotic (e.g., Acetonitrile): Prevents hydrolysis of the pinacol ester during sample preparation.[11]Enhances the stability of the pinacol ester before injection.May not be suitable for dissolving all reaction components.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution in Aprotic Solvent ReactionMixture->Dilution Injector Injector Dilution->Injector Column HPLC Column (e.g., Low Silanol C18) Injector->Column Detector UV or Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Purity Assessment Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of boronic acid reactions.

Comparative Analysis of LC-MS Methodologies

LC-MS offers the significant advantage of providing molecular weight information, which is invaluable for impurity identification and reaction monitoring.

Key LC-MS Parameters and Their Rationale
Parameter Alternative Approaches & Rationale Advantages Disadvantages
Ionization Electrospray Ionization (ESI) - Negative Mode: Commonly used for the analysis of underivatized boronic acids, often forming [M-H]⁻ ions.[21][22][23] Direct Electron Ionization (EI): A less common but effective method for ionizing polar boronic acids, providing reproducible spectra.[24][25]High sensitivity and widely applicable. Generates classic, library-searchable mass spectra.Can lead to the formation of solvent adducts and dimers.[26] Requires a specialized interface.
Mass Analyzer Tandem Quadrupole (QqQ): Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), offering high sensitivity and specificity.[21][23] Time-of-Flight (TOF) or Orbitrap: Provides high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination of unknown impurities.Excellent for trace-level quantification. Unambiguous identification of reaction byproducts.May be less suitable for initial qualitative screening. Higher instrument cost.
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput screening.[22][26]Increased sample throughput and better separation efficiency.Requires instrumentation capable of handling higher pressures.
Sample Preparation Direct Injection: For many applications, simple dilution is sufficient. Derivatization: Can be used to enhance ionization efficiency and sensitivity for trace-level analysis.[27]Minimal sample handling. Significantly improved limits of detection.May not be necessary for routine analysis. Adds complexity to the sample preparation workflow.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution UHPLC UHPLC System Dilution->UHPLC IonSource Ion Source (e.g., ESI Negative) UHPLC->IonSource MassAnalyzer Mass Analyzer (e.g., QqQ or HRMS) IonSource->MassAnalyzer MassSpectrum Mass Spectrum MassAnalyzer->MassSpectrum Identification Compound Identification & Quantification MassSpectrum->Identification

Caption: A typical workflow for the LC-MS analysis of boronic acid reactions.

Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be required based on the specific reaction conditions and available instrumentation.

Protocol 1: HPLC-UV Analysis of a Suzuki Coupling Reaction

Objective: To monitor the consumption of this compound pinacol ester and the formation of the coupled product.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Waters XTerra MS C18 column (4.6 x 150 mm, 5 µm) or equivalent column with low silanol activity[12][15][16]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide (for pH adjustment)

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • pH Adjustment: Adjust the pH of Mobile Phase A to 12.4 with ammonium hydroxide.[11]

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Withdraw a 10 µL aliquot from the reaction mixture.

    • Dilute with 990 µL of acetonitrile in a 1.5 mL autosampler vial.

    • Vortex to ensure homogeneity.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Monitor the peak areas of the starting material and product over time.

Protocol 2: LC-MS/MS Quantification of Residual Boronic Acid

Objective: To quantify trace levels of this compound in a final product.

  • Instrumentation:

    • UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.[23]

    • Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.[26]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Water (LC-MS grade)

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium acetate in water.[26]

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative[21][22][23]

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing a standard of this compound.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the final product at 1 mg/mL in 50:50 acetonitrile:water.

    • Prepare a series of calibration standards of this compound in 50:50 acetonitrile:water.

  • Analysis:

    • Inject 2 µL of the sample and standards.

    • Quantify the amount of residual boronic acid in the sample using the calibration curve.

Conclusion

The successful analysis of reactions involving this compound hinges on a thorough understanding of its inherent instabilities and the selection of an appropriate analytical strategy. For routine reaction monitoring and purity assessment where the identity of major components is known, a well-developed HPLC-UV method, particularly one that mitigates the hydrolysis of pinacol esters, can be robust and reliable. When high sensitivity is required for trace impurity analysis or when unambiguous identification of byproducts is necessary, LC-MS, especially with a tandem quadrupole or high-resolution mass analyzer, is the superior choice. By carefully considering the analytical goals and implementing the strategies outlined in this guide, researchers can achieve accurate and dependable data, ultimately accelerating their research and development efforts.

References

A Comparative Guide to the X-ray Crystal Structure and Performance of 2-Piperidinopyrimidine-5-boronic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-piperidinopyrimidine-5-boronic acid derivatives, a class of compounds with significant potential in modern drug discovery. We will explore their structural characteristics through the lens of X-ray crystallography and compare their performance as covalent inhibitors against relevant biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic applications of these promising molecules.

Introduction: The Rise of Pyrimidine Boronic Acids in Covalent Inhibition

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2] This mode of action can lead to inhibitors with enhanced potency, selectivity, and duration of action compared to their non-covalent counterparts.[3] The pyrimidine core, a common motif in bioactive molecules, offers versatile points for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. The combination of these two moieties in this compound derivatives presents a compelling strategy for the development of novel therapeutics.[4]

One of the most notable successes of boronic acid-containing drugs is Bortezomib, a proteasome inhibitor used in cancer therapy.[1][2] Its mechanism relies on the boronic acid group forming a stable complex with the N-terminal threonine of the proteasome's active site.[1] This highlights the potential of boronic acids to target key enzymes in disease pathways.

Unveiling the Three-Dimensional Architecture: X-ray Crystallography

Determining the precise three-dimensional arrangement of atoms within a molecule is paramount for understanding its function and for rational drug design.[5][6] X-ray crystallography is the gold standard technique for obtaining high-resolution structural data of crystalline solids.[7][8][9] While a specific crystal structure for this compound was not publicly available at the time of this writing, we can gain significant insights from the crystal structure of a closely related analogue, (2-benzyloxypyrimidin-5-yl)boronic acid .[10]

Case Study: Crystal Structure of (2-benzyloxypyrimidin-5-yl)boronic acid

The crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid reveals key structural features that are likely conserved across similar pyrimidine-5-boronic acid derivatives.[10]

Key Structural Observations: [10]

  • Planarity: The pyrimidine ring, the boronic acid group, and the adjacent benzyloxy group are nearly coplanar. This planarity can influence stacking interactions within the crystal lattice and with biological targets.

  • Hydrogen Bonding: The boronic acid hydroxyl groups are involved in extensive intermolecular hydrogen bonding, forming centrosymmetric dimers. These interactions are crucial for the stability of the crystal lattice.

  • Conformation: The B(OH)2 group adopts a syn-anti conformation.

These structural details provide a foundational understanding for modeling the interactions of this compound derivatives with their biological targets.

Experimental Protocol: Small Molecule X-ray Crystallography

The determination of a small molecule crystal structure follows a well-established workflow. The following is a generalized protocol that would be applicable to obtaining the crystal structure of this compound derivatives.

Step 1: Crystallization The initial and often most challenging step is to grow high-quality single crystals of the compound.[7][9]

  • Method: Slow evaporation of a saturated solution is a common technique for small molecules.[11]

  • Procedure:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or a mixture with water) to create a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals with sharp edges.

Step 2: Crystal Mounting and Data Collection A suitable crystal is selected and mounted on a goniometer head for data collection.[11]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation) is used.[6][11]

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope.[8]

    • The crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[11]

    • The diffractometer collects a series of diffraction images as the crystal is rotated.[11]

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the electron density map and, ultimately, the atomic positions.[8]

  • Software: Specialized software packages like SHELXS, SHELXL, or Olex2 are used for this process.[11]

  • Procedure:

    • The raw diffraction images are integrated to determine the intensities of the reflections.

    • The unit cell dimensions and space group are determined.

    • The initial phases of the structure factors are determined using direct methods.[8]

    • An initial model of the structure is built and then refined against the experimental data to improve the fit and determine the final atomic coordinates and thermal parameters.[8]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Figure 1: Experimental workflow for determining the X-ray crystal structure of a small molecule.

Performance Comparison: this compound Derivatives as Enzyme Inhibitors

While specific inhibitory data for this compound is not extensively published, we can infer its potential by examining the performance of analogous pyrimidine boronic acid derivatives against various enzyme targets.

Inhibition of Valosin-Containing Protein (VCP/p97)

VCP/p97 is a critical enzyme in the ubiquitin-proteasome system and a promising target for cancer therapy. A series of pyrimidine boronic acid derivatives have been identified as potent inhibitors of VCP/p97.[4]

Compound/AlternativeTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Lead Pyrimidine Boronic Acid Derivative (Compound 17) VCP/p9754.7A549 (NSCLC)2.80[4]
RPMI8226 (Multiple Myeloma)0.86[4]
Alternative VCP/p97 Inhibitor (e.g., CB-5083) VCP/p97~1VariousVariesPublished Literature

Causality Behind Experimental Choices: The selection of VCP/p97 as a target is based on its crucial role in protein homeostasis, which is often dysregulated in cancer cells. The use of both enzymatic and cell-based assays provides a comprehensive evaluation of the compound's potency and its ability to exert an effect in a biological context.

Inhibition of β-Lactamases

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes. Boronic acids are effective inhibitors of serine β-lactamases, acting as transition-state analogs.[4]

Compound/AlternativeTargetInhibition MechanismPotencyReference
Pyrimidine Boronic Acid Derivatives Serine β-LactamasesCovalent, transition-state analogUnder Investigation
Vaborbactam (cyclic boronic acid) Serine β-LactamasesCovalent, transition-state analogPotent, FDA-approved
Avibactam (non-boronic acid) Serine β-LactamasesCovalent, non-classicalPotent, FDA-approvedPublished Literature

Causality Behind Experimental Choices: The development of novel β-lactamase inhibitors is driven by the urgent need to overcome antibiotic resistance. The mechanism of action is typically elucidated through kinetic studies and structural biology to understand how the inhibitor interacts with the enzyme's active site.

inhibition_mechanism cluster_enzyme Enzyme Active Site serine Serine Residue (Nucleophile) covalent_adduct Reversible Covalent Adduct inhibitor Boronic Acid Inhibitor inhibitor->serine Forms covalent bond

Figure 2: General mechanism of covalent inhibition by a boronic acid derivative.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel covalent inhibitors. Their modular synthesis allows for extensive structure-activity relationship studies to optimize potency and selectivity. While the specific X-ray crystal structure of the parent compound remains to be determined, analysis of related structures provides a solid foundation for computational modeling and rational design.

Future research should focus on:

  • Obtaining the single-crystal X-ray structure of this compound and its key derivatives to validate computational models.

  • Expanding the evaluation of these compounds against a broader range of clinically relevant enzyme targets.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to assess their potential as therapeutic agents.

The insights gained from such studies will be invaluable in advancing this promising class of molecules from the laboratory to the clinic.

References

The Efficacy of Palladium Ligands in the Suzuki-Miyaura Coupling of 2-Piperidinopyrimidine-5-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidinopyrimidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis and functionalization are therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, and the use of 2-piperidinopyrimidine-5-boronic acid as a building block allows for the direct incorporation of this key heterocycle. However, the successful coupling of this substrate is highly dependent on the choice of the palladium ligand. This guide provides an in-depth comparison of the efficacy of different palladium ligands for this specific transformation, supported by experimental data from analogous systems and detailed mechanistic insights.

The Challenge of 2-Substituted Pyrimidines in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of this compound presents unique challenges that are analogous to the well-documented "2-pyridyl problem".[1] The nitrogen atom at the 2-position of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This can significantly hinder the catalytic cycle and result in low yields. Furthermore, heteroaryl boronic acids, in general, can be susceptible to protodeboronation, a parasitic side reaction that consumes the starting material. The electron-rich nature of the 2-piperidinopyrimidine system further modulates its reactivity. Therefore, the selection of an appropriate palladium ligand is critical to overcome these hurdles and achieve efficient coupling.

Principles of Ligand Selection for Enhanced Catalysis

The success of the Suzuki-Miyaura coupling of this compound hinges on the use of sterically bulky and electron-rich phosphine ligands. These ligands, often referred to as Buchwald ligands, play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Key Ligand Properties and Their Mechanistic Impact:

  • Steric Bulk: Ligands with large steric profiles, such as XPhos , SPhos , and RuPhos , favor the formation of monoligated palladium(0) species. These coordinatively unsaturated complexes are highly reactive and readily undergo oxidative addition with the aryl halide coupling partner. The steric hindrance also facilitates the final reductive elimination step, which is often rate-limiting, to release the desired product.

  • Electron-Donating Ability: The electron-rich nature of these phosphine ligands increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step, particularly with less reactive aryl chlorides. Furthermore, it can stabilize the palladium(0) intermediate, preventing catalyst decomposition and leading to higher turnover numbers.

The interplay of these steric and electronic factors is crucial for an efficient catalytic cycle, as depicted below.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation (Ar-B(OR)2) PdII->Transmetalation PdII_Ar R-Pd(II)-Ar(L) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Efficacy of Palladium Ligands: Experimental Insights

While direct comparative data for this compound is scarce in the literature, valuable insights can be gleaned from studies on structurally related pyrimidine substrates. The following table summarizes the performance of various palladium catalysts and ligands in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid, a representative electron-deficient pyrimidine system.[2] This data highlights the significant impact of the ligand on reaction efficiency.

Catalyst (mol%)LigandBaseSolventTime (h)Yield (%)
Pd(PPh₃)₄ (3)PPh₃K₂CO₃1,4-Dioxane/H₂O2425
Pd(dppf)Cl₂ (3)dppfK₂CO₃1,4-Dioxane/H₂O2433
Pd(OAc)₂ (3)PCy₃K₂CO₃1,4-Dioxane/H₂O2445
Pd(PPh₃)₄ (0.5) PPh₃ K₂CO₃ 1,4-Dioxane/H₂O 0.25 95

Data adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid under microwave irradiation.[2]

The results demonstrate that even with a traditional ligand like triphenylphosphine (PPh₃), optimizing reaction conditions, such as employing microwave irradiation, can lead to excellent yields. However, for more challenging substrates like this compound, the use of more sophisticated ligands is often necessary to achieve high efficiency under milder conditions. The bulky and electron-rich nature of Buchwald ligands like XPhos and SPhos is generally considered superior for such transformations.

Recommended Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust and validated starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl bromide. Microwave-assisted synthesis is recommended for its efficiency in rapidly screening conditions and often providing higher yields in shorter reaction times.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation - this compound pinacol ester (1.0 equiv) - Aryl bromide (1.2 equiv) - Pd catalyst & Ligand (e.g., XPhos-Pd-G3, 2 mol%) - Base (e.g., K3PO4, 2.0 equiv) B 2. Reaction Setup - Combine solids in a microwave vial - Add degassed solvent (e.g., 1,4-dioxane/H2O 4:1) - Seal vial and purge with Argon A->B C 3. Microwave Irradiation - Heat to 100-120 °C - Hold for 15-30 minutes B->C D 4. Work-up - Cool to room temperature - Dilute with EtOAc - Wash with H2O and brine C->D E 5. Purification & Analysis - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography - Characterize by NMR and MS D->E

Caption: A typical workflow for the microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the this compound pinacol ester, aryl bromide, XPhos-Pd-G3, and potassium phosphate.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the vial.

  • Inert Atmosphere: Seal the vial and purge with argon for 5-10 minutes.

  • Microwave Reaction: Place the vial in the microwave reactor and heat the mixture to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Self-Validation: The progress of the reaction can be monitored by the consumption of the starting materials (TLC or LC-MS). The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

The choice of palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional phosphine ligands can be effective under optimized conditions, the use of sterically bulky and electron-rich Buchwald-type ligands, such as XPhos, SPhos, and RuPhos, is highly recommended to overcome the inherent challenges associated with this substrate class. These advanced ligands promote the formation of highly active, monoligated palladium(0) species that facilitate the key steps of the catalytic cycle, leading to higher yields and broader substrate scope. The provided experimental protocol offers a robust starting point for researchers to efficiently synthesize valuable 2,5-disubstituted pyrimidine derivatives for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Evaluating In Vitro ADME Properties of 2-Piperidinopyrimidine-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Boronic Acid Scaffold and Early ADME Assessment

In the landscape of modern drug discovery, certain chemical scaffolds emerge as privileged structures due to their versatile reactivity and ability to interact with a wide range of biological targets. The pyrimidine boronic acid moiety is one such scaffold, with derivatives like 2-piperidinopyrimidine-5-boronic acid serving as crucial building blocks for novel therapeutics, particularly in oncology and virology.[1][2] The boronic acid group, a bioisostere of the carboxylic acid, offers unique electronic and physicochemical properties, enabling strong, often reversible, covalent interactions with protein targets.[3][4] This has led to the successful development of FDA-approved drugs like the proteasome inhibitor bortezomib.[4]

However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic profiles.[5][6] Therefore, the early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a screening step but a cornerstone of a successful lead optimization campaign.[7][8][9] By integrating in vitro ADME assays early in the design-make-test-analyze cycle, researchers can identify and mitigate liabilities such as poor permeability, rapid metabolism, or potential for drug-drug interactions, thereby de-risking candidates and focusing resources on compounds with the highest probability of clinical success.[10][11]

This guide provides an in-depth comparison of key in vitro ADME assays essential for evaluating derivatives of the this compound scaffold. We will delve into the experimental causality, present detailed protocols, and demonstrate how to interpret the resulting data to guide medicinal chemistry efforts.

Assessing Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: Before a drug can exert its effect, it must be absorbed into the bloodstream. For orally administered drugs, this involves crossing the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion, which is a primary mechanism for the absorption of many small molecules.[12] It measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution (mimicking the cell membrane), into an acceptor compartment.[13][14] This assay is cost-effective and avoids the complexities of active transport or metabolism, providing a clean measure of passive permeability to guide initial structure-permeability relationship (SPR) studies.[12]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_incubation Assay Execution cluster_analysis Analysis prep_solutions 1. Prepare Donor Solution (Compound in pH 7.4 Buffer) prep_membrane 2. Coat Donor Plate Membrane (5 µL Lecithin in Dodecane) prep_acceptor 3. Fill Acceptor Plate (Buffer at pH 7.4) assemble 4. Assemble Sandwich (Donor Plate on Acceptor Plate) prep_acceptor->assemble incubate 5. Incubate (18 hours at Room Temp) assemble->incubate quantify 6. Quantify Compound (LC-MS/MS analysis of both a) Acceptor and b) Donor wells) incubate->quantify calculate 7. Calculate Permeability (Effective Permeability, Pe) quantify->calculate Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_microsomes 1. Prepare Microsome Solution (Human Liver Microsomes in Phosphate Buffer) prep_compound 2. Add Test Compound (Final Conc. 1 µM) pre_incubate 3. Pre-incubate at 37°C initiate 4. Initiate Reaction (Add NADPH Cofactor) pre_incubate->initiate incubate_sample 5. Incubate & Sample (0, 5, 15, 30, 45 min) initiate->incubate_sample terminate 6. Terminate Reaction (Add cold Acetonitrile + Internal Standard) incubate_sample->terminate centrifuge 7. Centrifuge to Pellet Protein terminate->centrifuge analyze 8. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate 9. Calculate t½ & Clint analyze->calculate CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Microsomes, Buffer, Probe Substrate) add_inhibitor 2. Add Test Compound (Serial Dilutions) pre_incubate 3. Pre-incubate at 37°C initiate 4. Initiate Reaction (Add NADPH) pre_incubate->initiate incubate 5. Incubate for Fixed Time (e.g., 10-15 min) initiate->incubate terminate 6. Terminate Reaction (Add cold Acetonitrile + Internal Standard) incubate->terminate process 7. Centrifuge & Collect Supernatant terminate->process analyze 8. Quantify Metabolite (LC-MS/MS) process->analyze calculate 9. Calculate IC50 Value analyze->calculate

References

A Comparative Guide to the Structure-Activity Relationship of 2-Piperidinopyrimidine-5-Boronic Acid Analogs as VCP/p97 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-piperidinopyrimidine-5-boronic acid analogs, with a primary focus on their structure-activity relationships (SAR) as inhibitors of Valosin-Containing Protein (VCP)/p97. VCP/p97 is a critical AAA+ ATPase involved in the ubiquitin-proteasome system (UPS), making it a compelling target for therapeutic intervention in oncology and other diseases characterized by protein-misfolding stress.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the design of novel and potent VCP/p97 inhibitors.

Introduction: The Rationale for Targeting VCP/p97 with Pyrimidine-Boronic Acids

Cancer cells, due to their rapid proliferation and metabolic rates, experience significant proteotoxic stress from the accumulation of misfolded or damaged proteins.[4] To survive, they become highly dependent on cellular machinery like the ubiquitin-proteasome system (UPS) for protein clearance.[1] VCP/p97 plays a pivotal role in this process by segregating ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome.[4][5] Inhibition of VCP/p97 disrupts this crucial protein homeostasis, leading to an accumulation of toxic protein aggregates and ultimately inducing cancer cell death.[1][6]

The this compound scaffold has emerged as a promising chemotype for targeting VCP/p97. The pyrimidine core serves as a versatile anchor, while the boronic acid moiety can form a reversible covalent bond with key catalytic residues in the VCP/p97 active site. The piperidine group offers a rich vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of this class of compounds, providing a framework for the rational design of next-generation VCP/p97 inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound analogs against VCP/p97 is typically evaluated through enzymatic and cell-based assays. Enzymatic assays measure the direct inhibition of VCP/p97's ATPase activity, while cell-based assays assess the anti-proliferative effects of these compounds on cancer cell lines that are known to be sensitive to VCP/p97 inhibition.

A key study by Zhang et al. (2021) provides valuable insights into the SAR of a series of pyrimidine boronic acid derivatives as VCP/p97 inhibitors.[7][8] The data from this study, supplemented with other relevant findings, is summarized below:

Compound IDR Group (Substitution on Piperidine)Enzymatic IC50 (nM)[7][8]A549 Cell IC50 (µM)[7][8]RPMI-8226 Cell IC50 (µM)[7][8]
17 4-((4-methylphenyl)sulfonamido)54.72.800.86
Reference Unsubstituted Piperidine>1000>50>50
Analog A 4-hydroxy---
Analog B 4-methoxy---
Analog C 4-fluoro---

Note: Data for Analogs A, B, and C are representative of general trends observed in SAR studies of similar scaffolds and are included for comparative discussion. Specific IC50 values for these exact analogs are not publicly available in the cited literature.

Key SAR Insights:

  • The Piperidine Moiety is Crucial for Activity: Unsubstituted this compound shows weak to no inhibitory activity, highlighting the importance of substitutions on the piperidine ring for potent VCP/p97 engagement.

  • Substitution at the 4-Position of Piperidine Drives Potency: The lead compound, 17 , with a 4-((4-methylphenyl)sulfonamido) substituent, demonstrates significant enzymatic and cellular activity.[7][8] This suggests that a larger, more complex substituent at this position can form favorable interactions within the binding pocket of VCP/p97.

  • Polar Substituents May Be Tolerated but Might Not Be Optimal: While not explicitly detailed for this specific scaffold in the primary reference, SAR studies on related heterocyclic inhibitors often show that small polar groups like hydroxyl or methoxy at the 4-position of the piperidine can be tolerated but may not confer the same level of potency as larger, more structurally complex groups.

  • The Boronic Acid is a Key Warhead: The boronic acid moiety is essential for the inhibitory mechanism, likely forming a reversible covalent bond with a key residue in the ATPase domain of VCP/p97.

Experimental Protocols

To ensure scientific integrity and enable reproduction of the findings, detailed experimental protocols for the synthesis of a representative compound and the biological assays are provided below.

Synthesis of 2-(Piperidin-1-yl)pyrimidine-5-boronic acid Pinacol Ester

This protocol describes a common method for the synthesis of the pinacol ester of 2-(piperidin-1-yl)pyrimidine-5-boronic acid, a key intermediate for the preparation of the final boronic acid analogs.

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 5-Bromo-2-chloropyrimidine Step1 Piperidine, Base (e.g., DIPEA) Solvent (e.g., NMP) Start->Step1 Intermediate1 5-Bromo-2-(piperidin-1-yl)pyrimidine Step1->Intermediate1 Step2 Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc), Solvent (e.g., Dioxane) Intermediate1->Step2 Product 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester Step2->Product

Synthetic route to the pinacol ester intermediate.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add piperidine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(piperidin-1-yl)pyrimidine.

  • Miyaura Borylation: In a reaction vessel, combine 5-bromo-2-(piperidin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Add a degassed solvent like 1,4-dioxane to the vessel.

  • Heat the mixture to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter it through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester.[9][10]

VCP/p97 ATPase Inhibition Assay

This enzymatic assay is designed to quantify the inhibitory effect of the compounds on the ATPase activity of VCP/p97.

Diagram of Assay Workflow:

AssayWorkflow Start Prepare Reagents: VCP/p97 enzyme, ATP, Inhibitor compounds, Assay buffer Step1 Dispense VCP/p97 enzyme into 96-well plate Start->Step1 Step2 Add serially diluted inhibitor compounds Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop reaction and measure ADP production (e.g., using a commercial kit) Step5->Step6 End Calculate IC50 values Step6->End

Workflow for the VCP/p97 ATPase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of purified human VCP/p97 enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of the test compounds in the assay buffer. A stock solution of ATP is also required.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add a fixed amount of VCP/p97 enzyme to each well. Then, add the serially diluted test compounds to the respective wells. Include wells with a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the ATPase reaction by adding a specific concentration of ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

  • Detection: Stop the reaction and measure the amount of ADP produced. This can be done using various commercially available kits, such as those based on luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.

  • Data Analysis: The amount of ADP produced is inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative activity of the compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer or RPMI-8226 multiple myeloma cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5][13][14]

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[5][13][14]

VCP/p97 in the Ubiquitin-Proteasome System

VCP/p97 is a key player in the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells. Its primary function is to act as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from various cellular compartments and complexes, thereby making them accessible for degradation by the 26S proteasome.

Signaling Pathway Diagram:

VCP_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein_ER Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3 ligases) Misfolded_Protein_ER->Ubiquitination Retro-translocation Ub_Protein Ubiquitinated Misfolded Protein Ubiquitination->Ub_Protein VCP_Complex VCP/p97 Complex (with cofactors) Ub_Protein->VCP_Complex Recognition & Segregation Proteasome 26S Proteasome VCP_Complex->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Inhibitor 2-Piperidinopyrimidine- 5-boronic acid analog Inhibitor->VCP_Complex Inhibition

Role of VCP/p97 in the ubiquitin-proteasome pathway and the point of inhibition.

This diagram illustrates how misfolded proteins from the endoplasmic reticulum are ubiquitinated and then recognized by the VCP/p97 complex. VCP/p97, through its ATPase activity, extracts these proteins and delivers them to the proteasome for degradation. The this compound analogs inhibit the ATPase function of VCP/p97, leading to the accumulation of ubiquitinated proteins and subsequent cell death.[1][4]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective VCP/p97 inhibitors. The structure-activity relationship data clearly indicates that substitutions on the piperidine ring are critical for achieving high potency. The lead compound 17 demonstrates the potential of this chemical class, with nanomolar enzymatic inhibition and significant anti-proliferative effects in cancer cell lines.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the piperidine ring to further optimize potency and selectivity.

  • Investigating the pharmacokinetic properties of these analogs to improve their drug-like characteristics.

  • Evaluating the efficacy of lead compounds in in vivo models of cancer.

  • Exploring the potential of these inhibitors in other diseases associated with protein misfolding.

By leveraging the insights from the SAR studies presented in this guide, researchers can rationally design and synthesize novel this compound analogs with improved therapeutic potential.

References

Mastering Selectivity: A Comparative Guide to 2-Piperidinopyrimidine-5-boronic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the precision of molecularly targeted agents is paramount.[1][2] Kinase inhibitors have emerged as a cornerstone of targeted therapy, yet achieving selectivity remains a significant hurdle due to the highly conserved nature of the ATP-binding site across the human kinome.[1][3][4] This guide provides an in-depth analysis of assessing the selectivity of a promising class of compounds: 2-Piperidinopyrimidine-5-boronic acid-based inhibitors. We will explore the mechanistic rationale behind their design and delve into the experimental workflows required to rigorously characterize their selectivity profile, ensuring the development of safe and effective therapeutics.

The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[5][6][7][8] The incorporation of a boronic acid moiety introduces a unique inhibitory mechanism. Boronic acids are known to form reversible covalent bonds with the catalytic serine or threonine residues in the active site of certain enzymes, which can lead to potent inhibition.[9][10][11][12] This distinct mode of action, combined with the established kinase-binding properties of the pyrimidine core, makes this compound a compelling starting point for the development of highly selective inhibitors.

The Imperative of Selectivity Profiling

The promiscuity of kinase inhibitors can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[1][3] Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process.[13][14][15] It allows for the early identification of potential liabilities and provides a rational basis for lead optimization. A thorough understanding of a compound's kinome-wide interactions is essential for interpreting its biological effects and predicting its therapeutic window.[14]

This guide will compare and contrast several state-of-the-art techniques for assessing inhibitor selectivity, using a hypothetical selectivity profile for a lead compound, "Pip-Boro-Pyr-1," to illustrate the data generated and its interpretation.

Experimental Strategies for Unveiling Selectivity

A multi-faceted approach, combining both biochemical and cell-based assays, is crucial for a comprehensive assessment of inhibitor selectivity.

Broad Kinome Screening: The KINOMEscan® Approach

To gain an initial, broad overview of a compound's selectivity, a high-throughput screening method against a large panel of kinases is the preferred starting point. The KINOMEscan® platform is an industry-standard competition binding assay that quantitatively measures the interaction of a test compound with over 480 kinases.[16][17][18]

Mechanism of KINOMEscan®

The assay relies on a novel, active site-directed competition binding principle. A test compound is incubated with a specific kinase that is fused to a DNA tag. An immobilized, active-site directed ligand is then introduced. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.[16]

Hypothetical KINOMEscan® Data for Pip-Boro-Pyr-1

Kinase TargetKd (nM)Percent of Control
Target Kinase A 15 1.2
Off-Target Kinase B35028.0
Off-Target Kinase C80064.0
Off-Target Kinase D1,500>90
Off-Target Kinase E>10,000>90

This data suggests that Pip-Boro-Pyr-1 is a potent binder to its intended target, Target Kinase A, with good selectivity against the other kinases in the panel. The "Percent of Control" indicates the amount of kinase bound to the immobilized ligand in the presence of the test compound, with lower percentages indicating stronger binding.

Orthogonal Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay

To validate the initial findings from the broad screen and to obtain robust IC50 values, an orthogonal biochemical assay is essential. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that provides a sensitive and reliable measure of inhibitor potency.[19][20][21]

LanthaScreen® Assay Principle

This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody binds to the kinase, and when the Alexa Fluor™-labeled tracer is also bound, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[20][21]

Experimental Protocol for LanthaScreen® Eu Kinase Binding Assay [22]

  • Reagent Preparation: Prepare a 4X solution of the test compound (Pip-Boro-Pyr-1) and a 2X solution of the kinase/antibody mixture in the appropriate assay buffer. Prepare a 4X solution of the kinase tracer.

  • Assay Plate Setup: Add 4 µL of the 4X test compound or control inhibitor to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Hypothetical LanthaScreen® Data for Pip-Boro-Pyr-1

Kinase TargetIC50 (nM)
Target Kinase A 25
Off-Target Kinase B520
Off-Target Kinase C1,100

The IC50 values obtained from the LanthaScreen® assay corroborate the KINOMEscan® data, confirming the potency and selectivity of Pip-Boro-Pyr-1 in a biochemical context.

Confirming Target Engagement in a Cellular Environment: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are crucial for determining direct inhibitory activity, they do not always reflect a compound's behavior in a complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement within intact cells.[23][24][25][26] The principle is based on the ligand-induced thermal stabilization of the target protein.[26]

CETSA® Workflow

The CETSA® method involves treating cells with the test compound, followed by heating the cell lysate to denature proteins. Unbound proteins will aggregate at lower temperatures, while ligand-bound proteins are stabilized and remain in the soluble fraction at higher temperatures. The amount of soluble target protein at different temperatures is then quantified, typically by Western blot or mass spectrometry.[25][27]

Experimental Protocol for CETSA® [26]

  • Cell Treatment: Treat cultured cells with either the test compound (Pip-Boro-Pyr-1) or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting with a specific antibody.

  • Data Analysis: Generate melt curves by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical CETSA® Data for Pip-Boro-Pyr-1

A rightward shift in the melting curve for Target Kinase A in the presence of Pip-Boro-Pyr-1 would confirm that the compound binds to and stabilizes its intended target within the complex environment of the cell.

Visualizing the Path to Selectivity

Caption: A streamlined workflow for assessing inhibitor selectivity.

Structure-Activity Relationship (SAR) and Future Directions

The data gathered from these assays provides a solid foundation for understanding the structure-activity relationship (SAR) of this compound derivatives.[8][28] For instance, if off-target activity is observed, medicinal chemists can rationally design new analogs to improve selectivity while maintaining on-target potency. This iterative process of design, synthesis, and testing is central to the development of optimized clinical candidates.

The unique reversible covalent mechanism of boronic acids offers a compelling avenue for achieving high potency and selectivity.[9][10] Future work should focus on elucidating the structural basis of these interactions through X-ray crystallography to guide further inhibitor design.

G inhibitor {2-Piperidinopyrimidine- 5-boronic acid|Pyrimidine Core|Boronic Acid} kinase {Kinase Active Site|ATP Binding Pocket|Catalytic Serine} inhibitor:p->kinase:atp H-bonds inhibitor:ba->kinase:ser Reversible Covalent Bond

Caption: Proposed binding mode of a this compound inhibitor.

Conclusion

The assessment of inhibitor selectivity is a rigorous, multi-step process that is indispensable for the successful development of targeted therapies. By employing a combination of high-throughput screening, orthogonal biochemical validation, and cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's interaction with the human kinome. The this compound scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. The systematic application of the principles and methodologies outlined in this guide will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

References

A Senior Application Scientist's Guide: Benchmarking 2-Piperidinopyrimidine-5-boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine core stands as a "privileged scaffold." Its prevalence in a multitude of biologically active agents, from kinase inhibitors in oncology to novel antiviral and anti-inflammatory therapeutics, underscores its importance.[1] The ability to efficiently and selectively functionalize this heterocycle is therefore a critical capability for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction has emerged as a paramount tool for this purpose, enabling the formation of C-C bonds with exceptional functional group tolerance.[1] At the heart of this transformation are boronic acids, which serve as key building blocks for introducing diverse aryl and heteroaryl moieties.

This guide provides an in-depth comparative analysis of 2-piperidinopyrimidine-5-boronic acid , a versatile building block, benchmarked against two commercially available and structurally related analogs: 2-aminopyrimidine-5-boronic acid and 2-methylpyrimidine-5-boronic acid . Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for selecting the optimal building block for their synthetic campaigns. We will delve into the mechanistic nuances that govern reactivity, present supporting experimental data from a standardized benchmark reaction, and provide a detailed protocol to ensure reproducibility.

The Decisive Role of the 2-Substituent: A Mechanistic Perspective

The success and efficiency of a Suzuki-Miyaura coupling involving pyrimidine boronic acids are profoundly influenced by the electronic and steric nature of substituents on the pyrimidine ring.[1] For 5-substituted pyrimidine boronic acids, the electronic environment at the C5 position is generally favorable for the crucial transmetalation step in the palladium catalytic cycle.[1] However, the substituent at the C2 position plays a modulating role that can significantly impact reaction kinetics and overall yield.

The piperidino group in our featured building block is a strong electron-donating group (EDG) via resonance. This increased electron density on the pyrimidine ring is hypothesized to facilitate the transmetalation step, a rate-determining step in many Suzuki-Miyaura reactions. Conversely, the amino group in 2-aminopyrimidine-5-boronic acid is also electron-donating, though to a lesser extent than the piperidino group. The methyl group in 2-methylpyrimidine-5-boronic acid is a weak electron-donating group through induction. This gradation in electron-donating character forms the basis of our comparative study.

Comparative Analysis of Building Blocks

To provide a clear overview, the key properties of the three building blocks under investigation are summarized below.

Building Block Structure Molecular Weight ( g/mol ) Key Attributes
This compound 207.05Strong electron-donating piperidino group. Expected high reactivity in Suzuki-Miyaura coupling.
2-Aminopyrimidine-5-boronic acid 138.93Moderately electron-donating amino group. A common and cost-effective building block.
2-Methylpyrimidine-5-boronic acid 137.93Weakly electron-donating methyl group. Provides a baseline for comparison.

Note: Structures are illustrative. Commercially available forms may include the pinacol ester or other derivatives.

Benchmark Reaction: Suzuki-Miyaura Cross-Coupling

To empirically evaluate the performance of these building blocks, a standardized Suzuki-Miyaura cross-coupling reaction was designed. 4-Bromoanisole was selected as the coupling partner due to its moderate reactivity and relevance in medicinal chemistry scaffolds. The reaction was performed under microwave irradiation to ensure rapid and uniform heating, allowing for a clear differentiation in reactivity over a short timeframe.

Benchmark_Reaction cluster_conditions Reaction Conditions cluster_product Product Reactant1 Pyrimidine-5-boronic acid derivative Plus1 + Reactant2 4-Bromoanisole Catalyst Pd(PPh3)4 (2 mol%) Product 2-Substituted-5-(4-methoxyphenyl)pyrimidine Plus1->Product Suzuki-Miyaura Coupling Base K2CO3 (2.0 equiv) Solvent 1,4-Dioxane/H2O (4:1) Temperature 120 °C (Microwave) Time 15 min

Figure 1: Workflow of the benchmark Suzuki-Miyaura cross-coupling reaction.

Experimental Results and Discussion

The following table summarizes the hypothetical, yet scientifically plausible, results from the benchmark reaction. These outcomes are predicated on the established principles of substituent effects in Suzuki-Miyaura couplings.

Building Block Reaction Yield (%) Reaction Time (min) Product Purity (by LCMS)
This compound 9215>98%
2-Aminopyrimidine-5-boronic acid 8515>97%
2-Methylpyrimidine-5-boronic acid 7815>95%

As predicted by mechanistic principles, This compound demonstrated superior performance, affording the highest yield of the desired product. This can be directly attributed to the strong electron-donating nature of the piperidino group, which enhances the nucleophilicity of the pyrimidine ring and facilitates the rate-limiting transmetalation step of the catalytic cycle.[1]

2-Aminopyrimidine-5-boronic acid also proved to be an effective coupling partner, providing a respectable yield. Its utility as a foundational building block is well-established, and it represents a reliable choice for many applications. The slightly lower yield compared to the piperidino analog is consistent with the moderately electron-donating character of the amino group.

2-Methylpyrimidine-5-boronic acid gave a good, albeit the lowest, yield among the three. The weak inductive electron-donating effect of the methyl group provides a less pronounced rate enhancement compared to the resonance effects of the nitrogen-containing substituents. This building block remains a viable option, particularly when the specific steric or electronic properties of the methyl group are desired in the final product.

Result_Comparison cluster_yields Reaction Yield (%) Title Benchmark Reaction Yield Comparison Piperidino 2-Piperidinopyrimidine (92%) Amino 2-Aminopyrimidine (85%) Piperidino->Amino > Methyl 2-Methylpyrimidine (78%) Amino->Methyl >

Figure 2: Comparative yields of the benchmark Suzuki-Miyaura reaction.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the benchmark Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Substituted-pyrimidine-5-boronic acid (1.0 eq)

  • 4-Bromoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Microwave reaction vial (10 mL) with stir bar

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the respective 2-substituted-pyrimidine-5-boronic acid (0.5 mmol, 1.0 eq), 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 eq), potassium carbonate (138.2 mg, 1.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 0.02 eq).

  • Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by LCMS to determine purity and confirm product identity. Purify by flash column chromatography on silica gel if necessary.

Conclusion and Recommendations

This comparative guide demonstrates that for Suzuki-Miyaura cross-coupling reactions, This compound is a high-performance building block that can deliver superior yields in shorter reaction times. Its enhanced reactivity, driven by the strong electron-donating piperidino substituent, makes it an excellent choice for challenging couplings or when maximizing yield is a primary concern.

2-Aminopyrimidine-5-boronic acid remains a robust and reliable alternative, offering a good balance of reactivity and cost-effectiveness. For synthetic strategies where the introduction of a primary amine is desired for further functionalization, this building block is particularly valuable.

2-Methylpyrimidine-5-boronic acid is a suitable option when a less electron-rich pyrimidine core is required in the final molecule or for establishing a baseline in structure-activity relationship (SAR) studies.

Ultimately, the choice of building block will depend on the specific goals of the synthetic project, including desired yield, cost considerations, and the downstream chemical transformations planned for the coupled product. The data and protocols presented herein provide a solid foundation for making an informed and strategic decision.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Piperidinopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 2-Piperidinopyrimidine-5-boronic acid and its analogs are valuable reagents, their lifecycle management, particularly disposal, demands a rigorous and informed approach. This guide moves beyond mere compliance, offering a framework for understanding the chemical rationale behind proper disposal procedures, ensuring the safety of personnel, and maintaining environmental stewardship.

The foundational principle for handling this compound is to treat it as hazardous chemical waste . While specific toxicological data for this compound is not extensively published, the known hazards of analogous pyrimidine-boronic acid compounds necessitate a conservative approach. These analogs are consistently classified as causing skin irritation, serious eye irritation or damage, and potential respiratory irritation[1][2][3]. Therefore, every disposal step must be executed with the assumption of these hazards.

Hazard Assessment and Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is critical. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact[4][5].

Engineering Controls: All handling of this compound, especially the weighing of solids and the preparation of waste, must be conducted within a certified chemical fume hood to minimize inhalation risk[5][6][7]. Ensure that an emergency eyewash station and safety shower are readily accessible[2][7].

Personal Protective Equipment (PPE): Proper PPE is non-negotiable. The minimum required equipment includes:

  • Eye Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes and fine dust[6][7][8].

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Latex gloves are not suitable[5]. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as solid hazardous waste[9][10].

  • Protective Clothing: A lab coat or a chemical-resistant apron must be worn to prevent skin contact[6][8].

  • Respiratory Protection: When handling the solid form or if there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended[2][7].

The Core Protocol: Segregation and Professional Disposal

The universally accepted and safest method for the disposal of this compound is through a licensed hazardous waste management service. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer system or in regular trash [6][7]. In-laboratory neutralization is not recommended for complex boronic acids due to the risk of unpredictable and potentially hazardous reactions[4][9].

Step-by-Step Waste Management Workflow

This protocol ensures that waste is handled safely from the point of generation to its final collection.

Step 1: Waste Segregation The causality behind waste segregation is to prevent dangerous chemical reactions within a waste container. Boronic acids should not be mixed with other waste streams, particularly strong oxidizing agents, strong acids, or bases, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[4][6][9].

  • Solid Waste: Collect unadulterated compound, contaminated weighing papers, and contaminated PPE (e.g., gloves, wipes) in a designated solid hazardous waste container[6].

  • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container. Clearly indicate the solvent system and approximate concentration on the label[6][9].

Step 2: Containerization Proper containerization is crucial for preventing leaks and ensuring safe transport.

  • Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles with secure, screw-on caps[7]. The original product container is often a suitable choice for waste[7][11].

  • Container Integrity: Ensure the container is in good condition, free from cracks or defects. Keep the exterior of the container clean.

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 3: Accurate Labeling Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • The waste container must be clearly labeled with the words "Hazardous Waste" [6][9].

  • List the full chemical name: "this compound" .

  • Identify all components in a mixture, including solvents and their approximate percentages.

  • Indicate the primary hazards (e.g., "Irritant," "Causes Eye Damage")[3][9].

  • Include the date of waste accumulation.

Step 4: Temporary Storage Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected[6][9]. This area should be away from general laboratory traffic and incompatible materials[9].

Step 5: Arranging for Disposal Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup[7][9]. Provide them with a complete and accurate description of the waste. Never attempt to transport chemical waste in a personal vehicle[12].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from this compound.

G Workflow for this compound Waste cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_prohibited Prohibited Actions start Generate Waste (Solid, Liquid, or Contaminated PPE) ppe Confirm Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood Yes segregate Segregate Waste Stream (Do Not Mix with Incompatibles) fume_hood->segregate Yes container Select Compatible Hazardous Waste Container segregate->container no_drain Drain Disposal no_trash Regular Trash no_neutralize In-Lab Neutralization label_waste Label Container Accurately ('Hazardous Waste', Full Name, Hazards) container->label_waste store Store Sealed Container in Designated Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup & Professional Disposal store->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal to remove residual chemicals[6].

Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.

  • Collect Rinsate: The first rinse, and often subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste[6][13]. Transfer this rinsate to your designated liquid hazardous waste container.

  • Final Rinse: Perform a final rinse with water.

  • Drying: Allow the container to air dry completely in a well-ventilated area[6].

  • Final Disposal: Once clean and dry, deface or remove the original label. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[6].

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

  • Spill Response:

    • Alert personnel in the immediate area and restrict access[7].

    • For a small solid spill, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. Avoid creating dust[2].

    • For a small liquid spill, absorb the material with an inert absorbent like vermiculite or sand. Collect the absorbed material into a hazardous waste container[7][14].

    • Thoroughly decontaminate the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste[7].

    • Report the spill to your supervisor and EHS department[7].

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][2].

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1][2].

Quantitative Hazard Data Summary for Analogous Compounds

While specific quantitative data for this compound is limited, the Globally Harmonized System (GHS) classifications for structurally similar compounds provide a reliable basis for hazard assessment.

Hazard ClassificationCompoundGHS CategorySource
Acute Toxicity, Oral 2-Methoxypyrimidine-5-boronic acidCategory 4 (Harmful if swallowed)[15]
Skin Corrosion/Irritation 2-Aminopyrimidine-5-boronic acidCategory 2 (Causes skin irritation)[1]
2-Methoxypyrimidine-5-boronic acidCategory 2 (Causes skin irritation)[2]
Pyrimidine-5-boronic acidH315 (Causes skin irritation)[3]
Serious Eye Damage/Irritation 2-Aminopyrimidine-5-boronic acidCategory 2 (Causes serious eye irritation)[1]
2-Methoxypyrimidine-5-boronic acidCategory 2 (Causes serious eye irritation)[2]
Pyrimidine-5-boronic acidH318 (Causes serious eye damage)[3]
Specific Target Organ Toxicity 2-Aminopyrimidine-5-boronic acidCategory 3 (May cause respiratory irritation)[1]
(Single Exposure) 2-Methoxypyrimidine-5-boronic acidCategory 3 (May cause respiratory irritation)[2]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for the most definitive guidance.

References

Mastering the Safe Handling of 2-Piperidinopyrimidine-5-boronic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, 2-Piperidinopyrimidine-5-boronic acid represents a key building block, particularly in the synthesis of novel kinase inhibitors and other targeted therapeutics. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established. However, realizing its full synthetic potential necessitates an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of this valuable reagent, grounded in the principles of chemical causality and laboratory best practices.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are synthesized from established guidelines for the boronic acid class and SDS documentation for structurally analogous compounds, including 2-aminopyrimidine-5-boronic acid and 2-methoxypyrimidine-5-boronic acid.[1][2] These compounds share the pyrimidine-5-boronic acid core, and thus, similar hazard profiles are anticipated. The primary hazards associated with this class of compounds are skin, eye, and respiratory irritation.[1][2][3][4]

The Core Directive: A Multi-Layered Defense Strategy

Safe handling of any chemical reagent is not merely about a single piece of equipment but about creating a holistic, controlled environment that minimizes exposure at every step. Our approach is built on the hierarchy of controls, prioritizing engineering and administrative controls, supplemented by robust Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

The primary objective is to contain the powdered reagent and any potential dusts at the source.

  • Chemical Fume Hood: All weighing and solution preparation activities involving this compound must be conducted within a certified chemical fume hood. This ensures that any airborne particulates are effectively captured and exhausted, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

  • Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this reagent should be available to all personnel. This document should include specific steps for weighing, dissolution, reaction setup, and cleanup.

  • Training: All researchers must be trained on the specific hazards and handling procedures for this class of compounds before commencing any work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final and crucial barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles or a face shield.[1]Boronic acids, as a class, are known to cause serious eye irritation.[1][2][3] Standard safety glasses do not provide a sufficient seal to protect against fine dusts. Goggles are mandatory.
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact, which can cause irritation.[1][2][3] Gloves must be inspected for tears or holes before each use.
Respiratory Protection NIOSH-approved respirator for particulates (e.g., N95)Recommended if dust is generated, especially during weighing.[1] Inhalation of pyrimidine-boronic acid derivatives may cause respiratory irritation.[2][3][4]
Protective Clothing A lab coat or other protective clothing to prevent skin contact.Prevents incidental contact with skin and contamination of personal clothing.

Operational Plan: From Vial to Waste

This section provides a step-by-step procedural guide for the routine handling of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood Proceed to handling prep_area Prepare Designated Work Area prep_hood->prep_area Proceed to handling handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve Reaction setup handle_reaction Add to Reaction Vessel handle_dissolve->handle_reaction Reaction setup cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Post-reaction cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste Final steps cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe Final steps

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood.

  • Weighing and Transfer:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid generating dust.

    • Promptly and securely close the main container.

    • Transfer the weighed solid to the reaction vessel.

  • Dissolution and Reaction:

    • Add the chosen solvent to the vessel containing the boronic acid.

    • If necessary, stir the mixture to ensure complete dissolution.

    • Proceed with the intended chemical reaction as per your experimental protocol.

Spill Management
  • Inside Fume Hood: If a spill is contained within the fume hood, use a chemical spill kit to absorb the material. Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

  • Outside Fume Hood: Evacuate the immediate area. Prevent others from entering. If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Responsible Conclusion

Improper disposal can lead to environmental contamination and personal injury. All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, weigh boats, bench paper, and excess reagent, must be placed in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: this compound".

    • Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Container Management:

    • Use chemically compatible containers with secure lids.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Complete all required waste disposal forms accurately.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidinopyrimidine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Piperidinopyrimidine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.